molecular formula C15H28O3 B014845 Methyl 3-oxotetradecanoate CAS No. 22348-97-6

Methyl 3-oxotetradecanoate

Cat. No.: B014845
CAS No.: 22348-97-6
M. Wt: 256.38 g/mol
InChI Key: DTBSXIIDKUOHEN-UHFFFAOYSA-N
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Description

Methyl 3-oxotetradecanoate, also known as Methyl 3-oxotetradecanoate, is a useful research compound. Its molecular formula is C15H28O3 and its molecular weight is 256.38 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 3-oxotetradecanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 3-oxotetradecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-oxotetradecanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-oxotetradecanoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H28O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBSXIIDKUOHEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176881
Record name Methyl 3-oxotetradecanoate
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Molecular Weight

256.38 g/mol
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CAS No.

22348-97-6
Record name Methyl 3-oxotetradecanoate
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Record name Methyl 3-oxotetradecanoate
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Record name Methyl 3-oxotetradecanoate
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Record name Methyl 3-oxotetradecanoate
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Foundational & Exploratory

Strategic Synthesis of Methyl 3-oxotetradecanoate: A C2-Elongation Protocol via Acyl-Meldrum’s Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the high-fidelity synthesis of Methyl 3-oxotetradecanoate (


), a critical 

-keto ester intermediate used in the development of quorum sensing inhibitors, lipase substrates, and heterocyclic pharmaceutical scaffolds.

While direct esterification of lauric acid yields methyl laurate (


), the target molecule requires a C2-homologation  (addition of two carbons) and the introduction of a 

-keto functionality. Therefore, a simple acid-alcohol reaction is insufficient.

This guide advocates for the Oikawa-Yonemitsu Meldrum’s Acid Protocol . This route is superior to the traditional Claisen condensation of esters due to its mild conditions, high regioselectivity, and suppression of self-condensation byproducts.

Key Chemical Properties
PropertySpecification
CAS Number 22348-97-6
Molecular Weight 256.38 g/mol
Appearance White to pale yellow low-melting solid (

)
Boiling Point

(0.9 Torr)
Solubility Soluble in DCM, MeOH, EtOAc; Insoluble in water

Strategic Retrosynthesis & Logic

To synthesize methyl 3-oxotetradecanoate from Lauric Acid (


) and Methanol , we must insert an acetate unit derived from a masked C2-synthon. Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) serves as this thermodynamic trap.
The Synthetic Logic
  • Activation: Lauric acid is converted to an active acyl-imidazole to overcome the poor electrophilicity of the carboxylic acid.

  • C-Acylation: The activated lauryl group attacks Meldrum's acid. The high acidity of Meldrum's acid (

    
    ) allows for clean acylation at the C5 position.
    
  • Alcoholysis & Decarboxylation: Reaction with methanol triggers a cascade: ring opening, ester formation, and thermal decarboxylation of the unstable

    
    -keto acid intermediate.
    
Pathway Visualization (Graphviz)

SynthesisPathway Lauric Lauric Acid (C12 Precursor) AcylImid Acyl-Imidazole (Intermediate) Lauric->AcylImid Activation (DCM, 0°C) CDI CDI (Activator) CDI->AcylImid Adduct Acyl-Meldrum's Adduct AcylImid->Adduct Acylation Meldrums Meldrum's Acid (C2 Synthon) Meldrums->Adduct Target Methyl 3-oxotetradecanoate (Target C15) Adduct->Target Reflux (Methanolysis) CO2 CO2 + Acetone (Byproducts) Adduct->CO2 Decarboxylation MeOH Methanol (Nu & Solvent) MeOH->Target

Figure 1: The C2-homologation pathway converting C12 Lauric Acid to C15 Methyl 3-oxotetradecanoate via the Meldrum's Acid adduct.[1][2]

Core Methodology: The Oikawa Protocol

This protocol is adapted for high-purity applications (drug discovery/screening). It utilizes 1,1'-Carbonyldiimidazole (CDI) as the coupling agent, avoiding the handling of corrosive thionyl chloride and ensuring a "one-pot" activation sequence.

Reagents & Stoichiometry
ReagentEquiv.RoleNotes
Lauric Acid 1.0SubstrateDry thoroughly before use.
CDI 1.1 - 1.2ActivatorHighly moisture sensitive.
Meldrum's Acid 1.0 - 1.1C2 SourceRecrystallize if yellow/impure.
Dichloromethane (DCM) SolventMediumAnhydrous (distilled over

).
Methanol ExcessReactantAnhydrous required for high yield.[3]
Step-by-Step Procedure
Phase 1: Activation (Formation of Acyl-Imidazole)
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add Lauric Acid (20.0 g, 100 mmol) and anhydrous DCM (100 mL) . Cool the solution to

    
     in an ice bath.
    
  • Activation: Add CDI (17.8 g, 110 mmol) portion-wise over 15 minutes.

    • Observation: Vigorous evolution of

      
       gas will occur. Ensure proper venting.
      
  • Equilibration: Remove the ice bath and stir at room temperature for 1 hour. The solution should be clear to slightly pale yellow.

Phase 2: Acylation of Meldrum's Acid
  • Addition: Add Meldrum's acid (15.8 g, 110 mmol) directly to the stirring acyl-imidazole solution.

  • Reaction: Stir the mixture at room temperature for 12 hours (overnight).

    • Mechanism:[4][1] The Meldrum's acid enolate displaces the imidazole group.

  • Workup (Crucial for Purity):

    • Wash the DCM layer with 1M HCl (2 x 50 mL) to remove imidazole and unreacted CDI.

    • Wash with brine, dry over anhydrous

      
      , and concentrate in vacuo to yield the Acyl-Meldrum's intermediate  as a solid/semisolid.
      
    • Note: This intermediate is stable enough for the next step without column chromatography.

Phase 3: Methanolysis & Decarboxylation
  • Reflux: Dissolve the crude Acyl-Meldrum's intermediate in anhydrous Methanol (150 mL) .

  • Thermal Decomposition: Heat the solution to reflux (

    
    ) for 4–6 hours.
    
    • Process: The methanol attacks the cyclic lactone, opening the ring. The resulting

      
      -keto acid spontaneously decarboxylates at this temperature, releasing 
      
      
      
      and acetone.
  • Purification:

    • Evaporate the methanol under reduced pressure.

    • The residue is the crude Methyl 3-oxotetradecanoate.

    • Final Polish: Purify via vacuum distillation (bp

      
       @ 0.9 Torr) or flash chromatography (Hexane/EtOAc 9:1) if ultra-high purity (>99%) is required.
      

Process Control & Validation

Trustworthiness in synthesis relies on verifying the structure at the molecular level. The target molecule exists in a keto-enol equilibrium, which complicates the NMR spectrum.

NMR Characterization ( )
Signal (

ppm)
MultiplicityIntegrationAssignmentStructure Context
0.88 Triplet3H

(Terminal)
Fatty acid tail end
1.25 - 1.30 Multiplet16H

Bulk lipid chain
1.60 Multiplet2H

-methylene

protons
2.52 Triplet2H

-methylene

protons (adjacent to ketone)
3.45 Singlet2HActive Methylene

(Keto Form )
3.74 Singlet3H

Methyl Ester
~5.0 Singlet<1HVinyl Proton

(Enol Form )
~12.0 Broad<1HEnol -OHIntramolecular H-bond (Enol Form )

Note: In non-polar solvents like


, the keto form typically predominates (~85-90%), but the enol signals are diagnostic of the 

-keto functionality.
Troubleshooting Guide

Troubleshooting Problem Low Yield or Impurity Check1 Did CO2 evolve during CDI addition? Problem->Check1 Check2 Was HCl wash performed? Check1->Check2 Yes Sol1 CDI inactive/wet. Use fresh bottle. Check1->Sol1 No Check3 Is Methanol Anhydrous? Check2->Check3 Yes Sol2 Imidazole contamination inhibits crystallization. Repeat wash. Check2->Sol2 No Sol3 Water causes hydrolysis back to Lauric Acid. Dry MeOH. Check3->Sol3 No

Figure 2: Decision tree for troubleshooting common synthetic failure modes.

Safety & Handling

  • CDI: Potent sensitizer. Handle in a fume hood.

  • Meldrum's Acid: Irritant.[5]

  • Reaction Off-gassing: The activation step releases significant

    
    . Do not seal the reaction vessel tightly; use a nitrogen bubbler to allow gas escape while excluding moisture.
    
  • Target Molecule: Methyl 3-oxotetradecanoate is generally considered low toxicity but should be handled as a chemical irritant. It is a signaling molecule homolog (QS) and may have biological activity in microbiological assays.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[3][6][7][8][9] 2. A general and versatile synthesis of beta-keto esters.[1][9][10] The Journal of Organic Chemistry, 43(10), 2087–2088.

  • ChemicalBook. (n.d.). Methyl 3-oxotetradecanoate Product Properties and Synthesis. ChemicalBook Database.

  • NIST. (n.d.). Methyl 3-hydroxytetradecanoate Mass Spectrum (Related Derivative Data). NIST Chemistry WebBook.

  • Taber, D. F., et al. (1985).[9] Preparation of beta-Keto Esters by 4-DMAP-Catalyzed Ester Exchange. The Journal of Organic Chemistry, 50(19), 3618–3619.

Sources

Methyl 3-Oxotetradecanoate: Synthetic Architecture & Biological Interface

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-oxotetradecanoate (CAS: 22348-97-6), also known as methyl


-ketomyristate, is a pivotal long-chain 

-keto ester used primarily as a high-value intermediate in the synthesis of bacterial autoinducers and lipid metabolism probes.[1]

Its structural significance lies in the C3-active methylene group , which serves as a versatile nucleophilic handle for alkylation or a substrate for asymmetric hydrogenation to generate chiral


-hydroxy fatty acids. In drug discovery, it is the immediate biosynthetic and synthetic precursor to 3-oxo-C14-HSL , the primary quorum-sensing (QS) signal molecule for Pseudomonas aeruginosa (lasI/lasR system) and Burkholderia cepacia.

This guide details the physicochemical profile, a high-fidelity synthesis protocol via the Meldrum’s acid route, and the structural validation required for research applications.

Physicochemical Specifications

The following data characterizes high-purity (>95%) research-grade material.

PropertyValueNotes
IUPAC Name Methyl 3-oxotetradecanoate
CAS Number 22348-97-6
Molecular Formula

Molecular Weight 256.38 g/mol
Physical State Low-melting solid / Waxy solidOff-white to pale yellow
Melting Point 29–30 °CDistinct phase transition
Boiling Point ~137–139 °C (0.9 Torr)High vacuum required for distillation
Density 0.926 g/cm³ (Predicted)
Solubility Soluble:

, EtOAc, MeOH, HexaneInsoluble: Water
Lipophilic nature dominates
SMILES CCCCCCCCCCCC(=O)CC(=O)OC

Synthetic Architecture: The Meldrum's Acid Route[9][11][12][13]

While classical Claisen condensation can yield


-keto esters, it often suffers from self-condensation side products when using long-chain fatty acids. The Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) activation strategy  is the field-standard for high-fidelity synthesis of Methyl 3-oxotetradecanoate.
Mechanistic Rationale

This protocol utilizes the high acidity of Meldrum's acid (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 4.97) to form an acylated intermediate. Subsequent alcoholysis (methanolysis) triggers a decarboxylative ring-opening, driving the reaction to completion with high regioselectivity.
Reaction Pathway Diagram[5]

Synthesis Start Dodecanoic Acid (Lauric Acid) Activation Acyl Chloride / Imidazolide Formation Start->Activation + SOCl2 or CDI Meldrum Meldrum's Acid (Coupling) Activation->Meldrum + Base (Pyridine) Intermediate Acyl-Meldrum's Intermediate Meldrum->Intermediate - HCl / Imidazole Methanolysis MeOH Reflux (Decarboxylation) Intermediate->Methanolysis + MeOH, Δ Product Methyl 3-oxotetradecanoate Methanolysis->Product - CO2, - Acetone

Figure 1: Stepwise synthesis via the Oikawa/Yonemitsu Meldrum's acid protocol.[2][3][4]

Detailed Experimental Protocol

Prerequisites:

  • All glassware must be oven-dried (120°C).

  • Perform under Nitrogen (

    
    ) or Argon atmosphere.
    

Step 1: Acid Chloride Formation

  • Dissolve Dodecanoic acid (Lauric acid) (10.0 g, 50 mmol) in anhydrous DCM (50 mL).

  • Add Thionyl chloride (

    
    )  (7.2 g, 60 mmol) and a catalytic drop of DMF.
    
  • Reflux for 2 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Remove excess

    
     under reduced pressure to yield Dodecanoyl chloride.
    

Step 2: Acylation of Meldrum's Acid

  • Dissolve Meldrum's acid (7.2 g, 50 mmol) in anhydrous DCM (40 mL) containing Pyridine (9.5 g, 120 mmol). Cool to 0°C.

  • Add the Dodecanoyl chloride (dissolved in 20 mL DCM) dropwise over 30 minutes.

  • Critical Checkpoint: The solution typically turns orange/red. Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.

  • Wash the organic layer with dilute HCl (1M) to remove pyridine, then brine. Dry over

    
     and concentrate.
    
  • Result: Crude Acyl-Meldrum's acid (often an oil or low-melting solid). Use immediately.

Step 3: Methanolysis & Decarboxylation

  • Dissolve the crude intermediate in anhydrous Methanol (100 mL).

  • Heat to reflux (approx. 65°C) for 3–4 hours.

    • Mechanism:[2][5][6] The methoxide attacks the carbonyl, opening the ring. Spontaneous decarboxylation releases

      
       and acetone.
      
  • Concentrate the solvent via rotary evaporation.[7][8]

  • Purification: Flash column chromatography (Hexane:EtOAc 9:1).

  • Yield: Expect 80–90% (approx. 10–11 g).

Structural Validation (Self-Validating Metrics)

To ensure the integrity of the synthesized compound, compare analytical data against these standard values.

NMR Spectroscopy (400 MHz, )

The hallmark of a


-keto ester is the competition between the keto and enol tautomers. In chloroform, the keto  form predominates (>90%).
PositionShift (

ppm)
MultiplicityIntegrationAssignment
C1-OMe 3.73 Singlet3HMethoxy ester group (

)
C2 3.44 Singlet2H

-Methylene (between carbonyls)
C4 2.52 Triplet (

Hz)
2H

-Methylene to ketone
C5 1.60 Multiplet2H

-Methylene
Chain 1.25 Broad Singlet16HBulk methylene chain
Terminal 0.88 Triplet3HTerminal Methyl
  • Enol Signal: Look for a small singlet at

    
     ~5.0 (vinyl proton) and 
    
    
    
    ~12.0 (enol OH) if the sample is concentrated or in polar solvents, indicating tautomerization.
  • Impurity Check: Absence of signals at

    
     1.7 (acetone byproduct) and 
    
    
    
    4.9 (Meldrum's acid fragments).
Mass Spectrometry (GC-MS)[4][15]
  • Molecular Ion (

    
    ):  256 m/z.[9]
    
  • McLafferty Rearrangement: Distinct fragment at m/z 116 (characteristic of methyl

    
    -keto esters with long chains).
    

Biological & Research Applications

Quorum Sensing (QS) Modulation

Methyl 3-oxotetradecanoate is the direct ester analog of the 3-oxo-C14-HSL autoinducer found in Pseudomonas aeruginosa and Yersinia pestis.

  • Synthesis of Autoinducers: Reacting this methyl ester with L-homoserine lactone hydrobromide (in the presence of base) yields the native AHL signaling molecule.

  • QS Inhibition: Research suggests that while the ester itself is a precursor, structural analogs derived from it can act as competitive inhibitors for the LasR receptor, potentially attenuating bacterial virulence without killing the bacteria (anti-virulence therapy).

Lipid Metabolism Probes

The molecule is used to synthesize 3-hydroxytetradecanoic acid (via asymmetric hydrogenation, e.g., Noyori hydrogenation). This hydroxy-acid is a specific marker for Gram-negative bacterial endotoxins (Lipid A) and is used to quantify bacterial load in complex biological samples.

BiologicalUtility Ester Methyl 3-oxotetradecanoate HSL 3-oxo-C14-HSL (Bacterial Autoinducer) Ester->HSL + Homoserine Lactone LipidA 3-hydroxy fatty acids (Lipid A / Endotoxin Marker) Ester->LipidA Asym. Hydrogenation Orlistat Tetrahydrolipstatin (Obesity Drug Analogs) Ester->Orlistat Derivatization

Figure 2: Downstream applications in microbiology and pharmacology.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store at -20°C to prevent slow hydrolysis or transesterification. Keep under inert gas (

    
    ) if storing for >3 months.
    
  • Disposal: Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[7][3][4][10] 2. A general and versatile synthesis of beta-keto esters.[7][3] Journal of Organic Chemistry.

  • Pearson, J. P., et al. (1994).[2] Structure of the autoinducer required for expression of Pseudomonas aeruginosa virulence genes. Proceedings of the National Academy of Sciences.

  • ChemicalBook. (2024). Methyl 3-oxotetradecanoate Properties and Safety.[9]

  • NIST Chemistry WebBook. (2024). Mass Spectrum of Methyl 3-oxotetradecanoate.

Sources

"Methyl 3-oxotetradecanoate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Methyl 3-oxotetradecanoate Physicochemical Properties, Synthetic Methodologies, and Biological Context

Executive Summary

Methyl 3-oxotetradecanoate (CAS: 22348-97-6) is a long-chain


-keto ester primarily utilized as a critical intermediate in the synthesis of 

-acyl homoserine lactones (AHLs)—specifically the Burkholderia and Pseudomonas autoinducer

-(3-oxotetradecanoyl)-L-homoserine lactone. Beyond its role in quorum sensing (QS) research, it serves as a versatile synthon in heterocyclic chemistry, enabling the construction of tetramic acids and resorcinolic lipids.

This guide provides a rigorous technical analysis of the molecule, detailing its physicochemical constants, a validated synthesis protocol via the Meldrum’s acid route, and its application in studying bacterial virulence pathways.

Physicochemical Specifications

The following data represents the core physicochemical identity of Methyl 3-oxotetradecanoate. Researchers should use these values for quality control and stoichiometric calculations.

ParameterSpecificationNotes
Chemical Name Methyl 3-oxotetradecanoateSynonyms: Methyl ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-ketomyristate; 3-Oxotetradecanoic acid methyl ester
CAS Number 22348-97-6
Molecular Formula

Molecular Weight 256.38 g/mol Exact Mass: 256.2038
Physical State White to off-white low-melting solid
Melting Point 28.0 – 30.0 °CHandling requires temperature control >30°C for liquid transfer.[1]
Boiling Point 137–139 °C @ 0.9 TorrHigh vacuum required to prevent thermal decomposition.
Solubility Soluble in DCM, MeOH, EtOAc, ChloroformHydrophobic chain limits water solubility.
SMILES CCCCCCCCCCCC(=O)CC(=O)OC

Structural Analysis: Keto-Enol Tautomerism

A critical feature of Methyl 3-oxotetradecanoate is its active methylene group at the C2 position (flanked by the ketone and ester carbonyls). This results in keto-enol tautomerism, which significantly influences its spectroscopic signature and reactivity.

  • Keto Form: Dominant in non-polar solvents; characterized by a singlet at

    
     ppm (C2 protons) in 
    
    
    
    H-NMR.
  • Enol Form: Stabilized by intramolecular hydrogen bonding; characterized by a vinyl proton singlet at

    
     ppm and an exchangeable -OH signal downfield (
    
    
    
    ppm).

Researchers must account for this equilibrium when interpreting integration values in NMR or performing alkylation reactions at the C2 position.

Synthesis Strategy: The Meldrum’s Acid Route

While transesterification of ethyl acetoacetate is possible, it often suffers from poor yields with long-chain derivatives. The Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) pathway is the gold standard for synthesizing high-purity


-keto esters like Methyl 3-oxotetradecanoate. This method avoids the self-condensation side reactions typical of Claisen condensations.
Experimental Protocol
  • Precursor: Lauroyl Chloride (Dodecanoyl chloride, C12 chain).

  • Reagent: Meldrum’s Acid.[1][2][3][4]

  • Mechanism: Acylation followed by alcoholysis and decarboxylation.

Step-by-Step Methodology:

  • Acylation:

    • Dissolve Meldrum’s acid (1.0 eq) and dry pyridine (2.0 eq) in anhydrous Dichloromethane (DCM) at 0°C under nitrogen.

    • Dropwise add Lauroyl chloride (1.0 eq) over 30 minutes.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. The solution will turn orange/red, indicating the formation of the acyl-Meldrum’s acid complex.

  • Workup:

    • Wash the organic layer with 1M HCl (to remove pyridine), then water, and brine.

    • Dry over

      
       and concentrate in vacuo to yield the crude Acyl-Meldrum’s intermediate.
      
  • Methanolysis & Decarboxylation:

    • Dissolve the crude intermediate in anhydrous Methanol (excess).

    • Reflux the solution for 3–4 hours. This step cleaves the dioxane ring and releases

      
       and acetone.
      
    • Reaction Check: Monitor by TLC (disappearance of the polar intermediate).

  • Purification:

    • Concentrate the methanol.

    • Purify via vacuum distillation (bp 137°C @ 0.9 Torr) or flash column chromatography (Hexane:EtOAc 9:1).

Synthesis Workflow Diagram

Synthesispathway cluster_legend Reaction Phase Lauroyl Lauroyl Chloride (C12 Precursor) Intermediate Acyl-Meldrum's Complex Lauroyl->Intermediate Pyridine, DCM, 0°C Meldrums Meldrum's Acid Meldrums->Intermediate Methanol MeOH Reflux (-CO2, -Acetone) Intermediate->Methanol Product Methyl 3-oxotetradecanoate (C15 Product) Methanol->Product Decarboxylation

Figure 1: Synthesis of Methyl 3-oxotetradecanoate via the Meldrum's Acid pathway, ensuring carbon chain integrity and high purity.

Analytical Validation

To validate the synthesis, the following spectral signatures must be confirmed.


H-NMR (CDCl

, 400 MHz):
  • 
    0.88  (t, 3H): Terminal methyl group of the fatty chain.[5]
    
  • 
    1.26  (m, 16H): Bulk methylene chain (
    
    
    
    ).
  • 
    2.52  (t, 2H): 
    
    
    
    -methylene to the ketone (
    
    
    ).
  • 
    3.45  (s, 2H): Active methylene between ketone and ester (
    
    
    
    ). Note: This peak diminishes if enolization occurs.
  • 
    3.74  (s, 3H): Methyl ester singlet (
    
    
    
    ).

Mass Spectrometry (GC-MS):

  • Molecular Ion:

    
     256.
    
  • McLafferty Rearrangement: Distinctive fragment at

    
     116 (
    
    
    
    ), resulting from cleavage alpha to the ester with hydrogen transfer.

Biological Context: Quorum Sensing

Methyl 3-oxotetradecanoate is the methyl ester analog of 3-oxotetradecanoic acid , the acyl tail found in the autoinducer


-(3-oxotetradecanoyl)-L-homoserine lactone (3-oxo-C14-HSL).

Relevance to Drug Development: In Burkholderia cepacia and Pseudomonas aeruginosa, 3-oxo-C14-HSL binds to the LasR-type transcriptional regulators. This binding triggers a signal transduction cascade that activates virulence factors (biofilm formation, protease secretion).

  • Research Application: The methyl ester is used as a stable precursor to generate the free acid in situ or to synthesize the HSL ligand for binding assays.

  • Mechanism: Inhibitors are often designed to mimic this C14-3-oxo structure, blocking the receptor without activating the virulence gene expression.

Quorum Sensing Pathway Diagram

QS_Pathway Precursor Methyl 3-oxotetradecanoate Synthesis Chemical Synthesis (Aminolysis) Precursor->Synthesis Lab Preparation Autoinducer 3-oxo-C14-HSL (Ligand) Synthesis->Autoinducer Receptor LasR / CepR Receptor (Cytoplasm) Autoinducer->Receptor Diffusion into Cell Complex Receptor-Ligand Complex Receptor->Complex Dimerization DNA Promoter Binding (lux box) Complex->DNA Transcriptional Activation Virulence Virulence Factors (Biofilm, Proteases) DNA->Virulence Gene Expression

Figure 2: The role of the C14-3-oxo motif in bacterial Quorum Sensing. The methyl ester serves as the synthetic entry point for the autoinducer ligand.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[1][2][3][4][6] 2. A general and versatile synthesis of

    
    -keto esters. Journal of Organic Chemistry, 43(10), 2087–2088. 
    
  • PubChem. (n.d.). Methyl 3-oxotetradecanoate (Compound CID 89670).[7] National Center for Biotechnology Information.

  • Chhabra, S. R., et al. (2005). Synthetic analogues of the bacterial signal (quorum sensing) molecule N-(3-oxododecanoyl)-L-homoserine lactone as immune modulators. Journal of Medicinal Chemistry, 48(26), 8234–8244.

  • Sokol, P. A., et al. (2003). Validation of the Burkholderia cepacia signaling system (cepIR) as a target for anti-virulence drugs. FEMS Microbiology Letters.

Sources

Technical Guide: Solubility Profiling & Solvent Selection for Methyl 3-oxotetradecanoate

[1][2][3]

Executive Summary

Methyl 3-oxotetradecanoate (CAS: 22348-97-6) is a

123123

This guide provides a structural analysis of its solvation thermodynamics, offering researchers a verified framework for selecting solvents during synthesis, extraction, and chromatographic purification.[2][3] It addresses the critical impact of keto-enol tautomerism on solvent choice and provides a self-validating protocol for determining precise solubility limits.[1][2][3]

Physicochemical Profile & Structural Analysis[3]

To understand solubility, we must first deconstruct the intermolecular forces governing the solute.[3]

PropertyValue / CharacteristicImplication for Solvation
Molecular Formula

MW: 256.38 g/mol .[1][2][3][5][6] Dominated by London Dispersion forces.[1][2][3]
LogP (Predicted) ~5.5Highly lipophilic.[1][2][3] Preferential partitioning into non-polar organic phases.[1][2][3]
Melting Point 29–30°CSolid at standard RT; "oils out" easily upon slight heating or impurity presence.[1][2][3]
Functional Groups

-Keto Ester
Capable of dipole-dipole interactions; weak H-bond acceptor.[1][2][3]
Tautomerism Keto

Enol
Solvent polarity dictates the dominant isomer (see Section 2).[1][2][3]
The Tautomeric Equilibrium Factor

Unlike simple fatty esters (e.g., Methyl Myristate), Methyl 3-oxotetradecanoate exists in dynamic equilibrium.[3]

  • Non-polar Solvents (Hexane, CCl4): Favor the Enol form.[1][2][3] The enol is stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl, creating a pseudo-cyclic 6-membered ring.[3] This reduces the effective polarity of the molecule, enhancing solubility in non-polar media.[3]

  • Polar Solvents (Methanol, Water): Favor the Keto form.[2][3] Polar solvents disrupt the intramolecular H-bond via intermolecular bonding, stabilizing the more polar dicarbonyl structure.[1][2][3]

Solubility Thermodynamics & Solvent Selection

The solubility of Methyl 3-oxotetradecanoate is governed by the competition between the hydrophobic tetradecyl chain (Van der Waals interactions) and the polar

Class A: Non-Polar & Chlorinated Solvents (High Solubility)[3]
  • Solvents: Hexane, Heptane, Dichloromethane (DCM), Chloroform.[1][2][3]

  • Mechanism: The C11 alkyl tail dominates the solvation thermodynamics.[1][2][3] London Dispersion forces between the solvent and the tail facilitate rapid dissolution.[1][2][3]

  • Utility: Ideal for extraction from aqueous reaction mixtures.[1][2][3] DCM is particularly effective due to its ability to interact with the polar head group while accommodating the non-polar tail.[1][2][3]

  • Warning: Evaporation of these solvents often leaves the compound as an oil that slowly crystallizes due to its low melting point.[1][2][3]

Class B: Polar Aprotic Solvents (Moderate to High Solubility)[3]
  • Solvents: Ethyl Acetate (EtOAc), Acetone, THF, DMSO.[1][2][3]

  • Mechanism: Dipole-dipole interactions occur between the solvent and the

    
    -keto ester moiety.[1][2][3]
    
  • Utility:

    • Ethyl Acetate: The "Gold Standard" for purification.[1][2][3] It serves as an excellent mobile phase component (mixed with Hexanes) for silica gel chromatography.[1][2][3]

    • DMSO: Soluble, but not recommended for isolation due to high boiling point and difficulty in removal.[1][2][3]

Class C: Polar Protic Solvents (Temperature Dependent)[3]
  • Solvents: Methanol, Ethanol, Isopropanol.[1][2][3]

  • Mechanism: The molecule is soluble, but less so than in Class A/B. Solubility drops significantly as temperature decreases.[1][2][3]

  • Risk Factor (Critical): Transesterification. In the presence of any catalytic acid or base, dissolving Methyl 3-oxotetradecanoate in Ethanol can lead to the formation of Ethyl 3-oxotetradecanoate. Always use Methanol if a protic solvent is required to match the methyl ester group.[1][2][3]

Class D: Aqueous Systems (Insoluble)[3]
  • Solvents: Water, Brine.[1][2][3]

  • Behavior: The molecule is practically insoluble in water (

    
    ).[2][3] It will form a supernatant oil or precipitate.[1][2][3]
    
  • Utility: Water is used exclusively as a wash phase to remove inorganic salts during workup.[1][2][3]

Experimental Protocol: Gravimetric Solubility Determination

Since specific solubility data (mg/mL) is sparse in literature for this specific derivative, researchers must validate solubility experimentally.[1][2][3] This protocol ensures accuracy by accounting for the low melting point.[1][2][3]

Objective: Determine saturation limit (

Step-by-Step Methodology:

  • Preparation: Weigh approximately 100 mg of Methyl 3-oxotetradecanoate into a 2 mL HPLC vial (pre-weighed).

  • Solvent Addition: Add the target solvent in 100

    
    L increments.[1][2][3]
    
  • Equilibration: Vortex for 1 minute after each addition.

    • Note: If the solid melts into an oil droplet (phase separation) rather than dissolving, the solvent is incompatible (likely too polar).[3]

  • Saturation: Continue addition until a persistent solid precipitate remains or the oil phase no longer dissolves.[1][2][3]

  • Clarification: Centrifuge at 10,000 rpm for 5 minutes at 25°C.

  • Quantification:

    • Carefully remove the supernatant.[1][2][3]

    • Evaporate the solvent from a known volume of supernatant using a nitrogen stream.[1][2][3]

    • Weigh the residue.[1][2][3]

    • Calculation:

      
      [3]
      

Application-Specific Workflows

The following diagram illustrates the logical decision pathways for solvent selection based on the experimental goal (Synthesis, Extraction, or Analysis).

SolventSelectionStartMethyl 3-oxotetradecanoateApplication GoalSynthesisSynthesis/ReactionStart->SynthesisExtractionExtraction/WorkupStart->ExtractionAnalysisAnalysis (HPLC/GC)Start->AnalysisNonPolarNon-Polar Solvents(THF, Toluene)Synthesis->NonPolarC-C Bond FormationBiphasicBiphasic System(EtOAc / Water)Extraction->BiphasicPartitioningPolarPolar Aprotic(AcN, MeOH)Analysis->PolarReverse PhaseRisk1Risk: Enolate FormationRequires inert atmNonPolar->Risk1Risk2Risk: EmulsionUse Brine washBiphasic->Risk2Risk3Risk: Tautomer SplitPeaks may doublePolar->Risk3

Figure 1: Decision matrix for solvent selection based on experimental intent. Note the specific risks associated with each pathway, particularly tautomeric peak splitting in analytical chromatography.

Stability & Handling in Solution

The "Oiling Out" Phenomenon

Because the melting point (29°C) is close to ambient temperature, evaporation of solvents like DCM or Hexane often results in a supercooled liquid (oil) rather than immediate crystallization.

  • Corrective Action: To induce crystallization, redissolve the oil in a minimum volume of cold Methanol (-20°C) or Pentane and scratch the vessel wall.

Hydrolysis Risk

In aqueous-organic mixtures (e.g., Acetone/Water), the methyl ester is susceptible to hydrolysis, converting the molecule to 3-oxotetradecanoic acid .

  • Prevention: Maintain neutral pH.[1][2][3] Avoid prolonged storage in wet solvents.[1][2][3]

Storage

Store dry solid at 2–8°C. Solutions in non-polar solvents (Hexane) are stable at -20°C for months.[1][2][3] Avoid storing in alcohols for extended periods to prevent transesterification.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10899657, Methyl 3-oxotetradecanoate.[1][2][3] Retrieved from [Link]

  • Durham, T. B., & Miller, M. J. (2003). Synthesis of methyl 3-oxotetradecanoate via Claisen Condensation.[1][2][3] Journal of Organic Chemistry, 68, 27–34.[1][2][3][7][8] (Contextual citation for synthesis workup solvents).

  • Reeves, L. W. (1957). Nuclear magnetic resonance measurements in solutions of acetylacetone: the effect of solvent interactions on the tautomeric equilibrium.[1][2][3][9] Canadian Journal of Chemistry, 35(11), 1351–1365.[1][2][3] (Foundational text on

    
    -keto ester tautomerism). [Link][3]
    
  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry.[1][2][3] Wiley-VCH.[1][2][3] (Authoritative source for "Like Dissolves Like" thermodynamic principles).

Technical Guide: Methyl 3-Oxotetradecanoate as a Pivotal Intermediate in Organic Synthesis

[1][2]

Audience:

Executive Summary

Methyl 3-oxotetradecanoate (CAS: 22348-97-6) serves as a critical C14 building block in the synthesis of bioactive lipids, quorum-sensing molecules (

This guide moves beyond basic preparations, focusing on the Magnesium Enolate (Masamune-Brooks) strategy for high-fidelity synthesis and the Noyori Asymmetric Hydrogenation for generating chiral lipid precursors.

Synthetic Architecture

While Claisen condensation is the historical route to

Magnesium EnolateMeldrum's Acid
Comparative Synthetic Routes
ParameterMethod A: Claisen CondensationMethod B: Meldrum's Acid AdductMethod C: Masamune-Brooks (Mg Enolate)
Precursors Methyl laurate + Methyl acetateLauric acid + Meldrum's acidLauric acid + Monomethyl malonate
Reagents NaH or NaOMeDCC/DMAP or CDICDI, MgCl

or

-Bu

Mg
Key Intermediate Enolate anionAcyl Meldrum's AcidAcyl Imidazole + Mg Malonate
Yield Moderate (50-65%)High (75-85%)Excellent (80-95%)
Purity Profile Frequent self-condensationClean, requires thermal decarboxylationHigh purity, mild conditions
Scalability Difficult (exotherms)GoodExcellent (Process friendly)
The Superior Route: Masamune-Brooks Modification

The reaction between an activated acyl imidazole and a magnesium malonate salt is the most robust method for synthesizing Methyl 3-oxotetradecanoate. It operates under neutral-to-mildly basic conditions, preventing the scrambling of stereocenters in more complex analogs.

Mechanism:

  • Activation: Lauric acid is activated with 1,1'-Carbonyldiimidazole (CDI) to form the acyl imidazole.

  • Enolization: Monomethyl potassium malonate is treated with magnesium chloride (or dibutylmagnesium) to form the magnesium chelate.

  • C-Acylation: The magnesium enolate attacks the acyl imidazole.

  • Decarboxylation: Spontaneous decarboxylation upon acidification yields the

    
    -keto ester.
    

SynthesisPathLauricAcidLauric Acid(C12 Precursor)AcylImidAcyl ImidazoleIntermediateLauricAcid->AcylImidTHF, 0°CCDICDI(Activation)CDI->AcylImidCouplingC-Acylation(Nu Attack)AcylImid->CouplingMalonateMonomethylMalonateMgEnolateMagnesiumEnolateMalonate->MgEnolateTHF, RTMgBaseMgCl2 / Et3N(Mg Chelation)MgBase->MgEnolateMgEnolate->CouplingDecarbDecarboxylation(-CO2)Coupling->DecarbH3O+ quenchProductMethyl 3-oxotetradecanoate(Target)Decarb->Product

Figure 1: The Masamune-Brooks strategy utilizes a magnesium template to ensure exclusive C-acylation and suppress O-acylation side reactions.

Detailed Experimental Protocols

Protocol A: Synthesis via Magnesium Enolate

Objective: Synthesis of Methyl 3-oxotetradecanoate on a 10g scale.

Reagents:

  • Lauric acid (Dodecanoic acid): 10.0 g (50 mmol)

  • 1,1'-Carbonyldiimidazole (CDI): 8.9 g (55 mmol)

  • Monomethyl potassium malonate: 9.4 g (60 mmol)

  • Magnesium chloride (anhydrous): 5.7 g (60 mmol)

  • Triethylamine: 8.4 mL (60 mmol)

  • Solvent: Anhydrous THF (200 mL)

Procedure:

  • Acyl Imidazole Formation: In a flame-dried flask under Argon, dissolve Lauric acid (10.0 g) in THF (100 mL). Add CDI (8.9 g) portion-wise at 0°C. Stir at room temperature (RT) for 1 hour. Evolution of CO

    
     will be observed.
    
  • Magnesium Enolate Preparation: In a separate flask, suspend Monomethyl potassium malonate (9.4 g) and MgCl

    
     (5.7 g) in THF (100 mL). Add Triethylamine (8.4 mL) dropwise. Stir vigorously at RT for 2 hours. The mixture will thicken as the Mg complex forms.
    
  • Coupling: Cannulate the Acyl Imidazole solution into the Magnesium Enolate slurry dropwise over 30 minutes. Stir the resulting mixture overnight at RT.

  • Workup: Quench the reaction with cold 10% HCl (150 mL) to effect decarboxylation and protonation. Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with saturated NaHCO

    
     and brine.[1]
    
  • Purification: Dry over Na

    
    SO
    
    
    , concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc 9:1) to yield Methyl 3-oxotetradecanoate as a white low-melting solid/oil.
    • Typical Yield: 85-92%

    • Characterization:

      
      H NMR (CDCl
      
      
      ):
      
      
      3.74 (s, 3H, OMe), 3.45 (s, 2H, C2-H), 2.52 (t, 2H, C4-H), 1.60 (m, 2H), 1.26 (br s, 16H), 0.88 (t, 3H).
Protocol B: Asymmetric Hydrogenation (Noyori Type)

Objective: Conversion to (R)-Methyl 3-hydroxytetradecanoate (Lipid A precursor).

Reagents:

  • Substrate: Methyl 3-oxotetradecanoate (1.28 g, 5 mmol)

  • Catalyst: [RuCl(benzene)((R)-BINAP)]Cl or RuCl

    
    [(R)-BINAP] (0.5 mol%)
    
  • Hydrogen Source: H

    
     gas (50-100 bar) or Formic acid/TEA (Transfer Hydrogenation)
    
  • Solvent: Methanol (degassed)

Procedure:

  • Setup: In a glovebox, load the substrate and Ru-catalyst into a stainless steel autoclave liner. Add degassed Methanol (10 mL).

  • Hydrogenation: Seal the autoclave. Purge with H

    
     (3x). Pressurize to 60 bar (870 psi). Heat to 50°C and stir at 1000 rpm for 24 hours.
    
  • Analysis: Vent carefully. Concentrate the solvent. Determine conversion by NMR (>99% expected). Determine enantiomeric excess (ee) via chiral HPLC (Chiralcel OD-H) or Mosher ester analysis.

    • Target: >98% ee of the (R)-isomer (using (R)-BINAP leads to (R)-alcohol via dynamic kinetic resolution principles if

      
      -substituted, or direct face selectivity). Note: Check specific catalyst quadrant diagrams for configuration assignment; typically (R)-BINAP yields (R)-hydroxy esters in simple 
      
      
      -keto ester reductions.

Reactivity Profile & Applications

Asymmetric Hydrogenation: The Gateway to Chiral Lipids

The

3-hydroxy fatty acids
  • Lipid A (Endotoxin): The hydrophobic anchor of LPS in Gram-negative bacteria.

  • Tetrahydrolipstatin (Orlistat): An anti-obesity drug inhibiting gastric lipases.

  • Pheromones: Insect signaling molecules often requiring high optical purity.

Quorum Sensing (AHL) Synthesis

Methyl 3-oxotetradecanoate is the direct precursor to

Workflow:

  • Hydrolysis: Methyl ester

    
     Potassium 3-oxotetradecanoate (mild hydrolysis to avoid decarboxylation).
    
  • Coupling: Reaction with L-Homoserine lactone hydrobromide using EDC/HOBt.

    • Critical Note: The 3-oxo group is prone to reduction or side reactions; protecting groups (e.g., ethylene ketal) are sometimes employed during complex couplings, though direct coupling is possible with careful pH control.

ApplicationsStartMethyl 3-oxotetradecanoateCatRedRu-(R)-BINAP / H2(Asymmetric Hydrogenation)Start->CatRedHydrolysisLiOH / MeOH(Controlled Hydrolysis)Start->HydrolysisChiralOH(R)-Methyl 3-hydroxytetradecanoateCatRed->ChiralOHLipidALipid A / Bioactive LipidsChiralOH->LipidAAcid3-oxotetradecanoic acidHydrolysis->AcidCouplingL-Homoserine LactoneEDC / HOBtAcid->CouplingAHLN-(3-oxotetradecanoyl)-L-HSL(Quorum Sensing Signal)Coupling->AHL

Figure 2: Divergent synthesis pathways from the C14

References

  • Synthesis of

    
    -Keto Esters (Masamune-Brooks): 
    
    • Pollet, P., et al.
    • Source:

  • Asymmetric Hydrogenation (Noyori)

    • Noyori, R., et al. "Asymmetric Hydrogenation of -Keto Carboxylic Esters." Journal of the American Chemical Society, 1987.
    • Source:

  • Quorum Sensing Molecule Synthesis

    • Chhabra, S. R., et al. "Synthetic analogues of the bacterial signal (quorum sensing) molecule N-(3-oxododecanoyl)-L-homoserine lactone as immune modulators." Journal of Medicinal Chemistry, 2003. (Describes general C12/C14-oxo-AHL synthesis).
    • Source:

  • Meldrum's Acid Methodology

    • Oikawa, Y., Sugano, K., & Yonemitsu, O. "Meldrum's acid in organic synthesis.[2] 2. A general and versatile synthesis of

      
      -keto esters." Journal of Organic Chemistry, 1978.[3]
      
    • Source:

Technical Guide: Methyl 3-oxotetradecanoate Safety & Handling Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Research Significance

Methyl 3-oxotetradecanoate (CAS: 22348-97-6), also known as Methyl


-ketomyristate, is a critical lipophilic 

-keto ester used primarily as a synthetic intermediate in pharmaceutical research. Its structural significance lies in its role as a precursor for Acyl Homoserine Lactones (AHLs) , specifically N-(3-oxotetradecanoyl)-L-homoserine lactone (3-oxo-C14-HSL).

For drug development professionals, this compound is the linchpin in synthesizing autoinducers to study Quorum Sensing (QS) in Gram-negative bacteria like Pseudomonas aeruginosa. Understanding its safety and stability is paramount, as the


-keto moiety makes it susceptible to decarboxylation and hydrolysis if mishandled, potentially compromising downstream biological assays.

Hazard Identification & Risk Assessment (GHS)

Standard: OSHA Hazard Communication Standard (29 CFR 1910.1200) & GHS Rev. 9

While often classified as a low-hazard intermediate, the lipophilic nature of the C14 chain combined with the reactive


-dicarbonyl core necessitates specific precautions.
GHS Classification
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Category 4Harmful if swallowed.[1][2]H302
Aquatic Toxicity (Chronic) Category 4May cause long lasting harmful effects to aquatic life.[2]H413
Signal Word: WARNING
Precautionary Strategy
  • Prevention: Avoid release to the environment (P273). Wash skin thoroughly after handling (P264).[3][4]

  • Response: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell (P301+P312).[4] Rinse mouth (P330).[2][4]

  • Disposal: Dispose of contents/container to an approved waste disposal plant (P501).

Expert Insight: The H413 classification stems from the compound's low water solubility and high logP (estimated >4.5), suggesting potential for bioaccumulation in aquatic environments. In a laboratory setting, this mandates strict waste segregation—never pour down the drain.

Physicochemical Profile

Data aggregated from experimental and predicted models for CAS 22348-97-6.[5]

PropertyValueTechnical Note
Molecular Formula


-keto ester functionality
Molecular Weight 256.38 g/mol --
Physical State Low-melting Solid / LiquidMelts near RT; often appears as a semi-solid slurry.
Melting Point 28–30 °CRequires gentle warming to aliquot accurately.
Boiling Point 137–139 °C (0.9 Torr)High vacuum required for distillation.
Flash Point > 110 °CCombustible but not highly flammable.
Density 0.926 g/cm³Less dense than water.[5]
Solubility Chloroform, EtOAc, MethanolInsoluble in water.

Handling, Storage, & Stability Protocol

The Causality of Degradation:


-keto esters are thermodynamically unstable relative to their decomposition products. In the presence of moisture and heat, they undergo hydrolysis followed by decarboxylation, yielding 2-tridecanone.
Protocol: Maintaining Compound Integrity
  • Temperature Control: Store at -20°C . While stable at room temperature for short periods, long-term storage at RT promotes slow decarboxylation.

  • Atmosphere: Store under Argon or Nitrogen . Oxygen can induce radical oxidation at the

    
    -carbon position (between the carbonyls).
    
  • Thawing: Allow the vial to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which catalyzes hydrolysis.

Workflow: Safe Aliquoting

HandlingWorkflow Start Frozen Stock (-20°C) Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Inspect Physical State Check (Solid vs Liquid) Equilibrate->Inspect Heat Gentle Warm (30°C) If Solid Inspect->Heat If < 28°C Aliquot Aliquot under N2 (Fume Hood) Inspect->Aliquot If > 28°C Heat->Aliquot Reseal Purge Headspace & Parafilm Aliquot->Reseal Return Return to -20°C Reseal->Return

Figure 1: Standard Operating Procedure (SOP) for handling low-melting sensitive solids.

Emergency Response Logic

In the event of exposure, the response must address the irritant nature of the ester and its potential systemic toxicity (H302).

EmergencyResponse Incident Exposure Incident Skin Skin Contact Incident->Skin Eye Eye Contact Incident->Eye Ingest Ingestion Incident->Ingest Wash Wash with Soap & Water (15 mins) Skin->Wash MedSkin Seek Medical Advice If Irritation Persists Wash->MedSkin Rinse Rinse Cautiously Remove Contacts Eye->Rinse MedEye Get Medical Attention Rinse->MedEye RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingest->RinseMouth CallCenter Call Poison Center (Show Label) RinseMouth->CallCenter

Figure 2: Triage logic for accidental exposure based on GHS H302/H315 protocols.[2][4]

Synthesis Context: Quorum Sensing Applications

For researchers, the primary utility of Methyl 3-oxotetradecanoate is the synthesis of N-acyl homoserine lactones (AHLs). The compound reacts with L-homoserine lactone hydrobromide to form the autoinducer.

Mechanism: Aminolysis of the methyl ester by the homoserine lactone amine.

SynthesisPathway M3O Methyl 3-oxotetradecanoate (Precursor) Reaction Aminolysis (Base/Solvent) M3O->Reaction HSL L-Homoserine Lactone HBr HSL->Reaction Product 3-oxo-C14-HSL (P. aeruginosa Autoinducer) Reaction->Product Yields ~80%

Figure 3: Synthetic pathway for generating Quorum Sensing signal molecules.

References

  • ChemicalBook. (2023).[2] Methyl 3-oxotetradecanoate SDS & Chemical Properties. Retrieved from

  • ECHEMI. (2024).[5] Methyl 3-oxotetradecanoate CAS 22348-97-6 Data. Retrieved from

  • National Institutes of Health (NIH). (2019). Antibacterial Activity and Anti-Quorum Sensing Mediated Phenotype. PubMed Central. Retrieved from

  • Cymit Quimica. (2024).[5] Methyl 3-oxotetradecanoate Product Data. Retrieved from [6]

Sources

Navigating the Nuances of Methyl 3-oxotetradecanoate: A Technical Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Understanding the Compound

Methyl 3-oxotetradecanoate (CAS No. 22348-97-6), a β-keto ester, is a valuable intermediate in various organic syntheses, including the development of pharmaceutical agents and other specialty chemicals.[1] Its unique molecular structure, featuring both a ketone and an ester functional group, dictates its reactivity and, consequently, the necessary precautions for its handling and storage. This guide provides an in-depth analysis of the chemical's properties and outlines field-proven protocols to ensure its safe and effective use in a laboratory setting. The causality behind each recommendation is explained to provide a deeper understanding of the required safety measures.

Section 1: Chemical and Physical Properties

A thorough understanding of a chemical's physical properties is the foundation of its safe handling. Methyl 3-oxotetradecanoate is a low-melting solid, appearing as a light yellow to yellow substance.[1][2] Its melting point is in the range of 29-30°C, meaning it may be encountered as either a solid or a viscous liquid at or near room temperature.[2] This dual-phase nature requires careful consideration during handling, as its viscosity and potential for solidification can impact transfer and measurement.

PropertyValueSource(s)
CAS Number 22348-97-6[2]
Molecular Formula C15H28O3[2]
Molecular Weight 256.38 g/mol [2]
Appearance Light yellow to yellow low-melting solid[1][2]
Melting Point 29-30°C[2]
Boiling Point 296.9°C at 760 mmHg[2]
Density 0.926 g/cm³[2]
Flash Point 121.5°C[2]
Solubility Slightly soluble in Chloroform, Ethyl Acetate, and Methanol[2]

Section 2: Hazard Identification and Risk Assessment

According to the Globally Harmonized System (GHS), Methyl 3-oxotetradecanoate is classified as harmful if swallowed. While comprehensive toxicological data is not available, it is prudent to treat it as a potential irritant to the skin and eyes.[2] The primary risks associated with this compound stem from its reactivity and its physical state.

Reactivity Hazards:

The presence of the β-keto ester functionality makes Methyl 3-oxotetradecanoate susceptible to certain chemical reactions that must be understood to prevent hazardous situations.

  • With Strong Bases: The α-hydrogens (protons on the carbon between the two carbonyl groups) of β-keto esters are acidic and can be readily deprotonated by strong bases such as alkoxides. This reaction is often exothermic and can lead to the formation of enolates, which are highly reactive nucleophiles. Incompatible bases to be avoided include, but are not limited to, sodium hydroxide, potassium hydroxide, and sodium methoxide.

  • With Strong Oxidizing Agents: The ketone functional group is generally resistant to oxidation by mild oxidizing agents. However, strong oxidizing agents can cleave the carbon-carbon bonds in a destructive manner.[3][4] Contact with strong oxidizers such as potassium permanganate, chromium trioxide, and nitric acid should be strictly avoided to prevent runaway reactions.

  • Hydrolysis: Like all esters, Methyl 3-oxotetradecanoate can undergo hydrolysis to form the corresponding β-keto acid and methanol. This reaction can be catalyzed by both acids and bases and may occur slowly in the presence of water. The resulting β-keto acid can then undergo decarboxylation, releasing carbon dioxide.

Physical Hazards:
  • Low-Melting Solid: The low melting point presents a unique handling challenge. If the ambient temperature is near the melting point, the compound can exist as a mixture of solid and liquid, making it difficult to handle and weigh accurately. It is crucial to have a consistent method for handling it in either a fully solid or fully liquid state.

  • Combustibility: With a flash point of 121.5°C, Methyl 3-oxotetradecanoate is not considered highly flammable but will burn if exposed to a sufficiently strong ignition source.[2]

Section 3: Engineering and Administrative Controls

The cornerstone of laboratory safety is a multi-layered approach to hazard mitigation. Engineering and administrative controls are the first lines of defense.

Engineering Controls:
  • Ventilation: All handling of Methyl 3-oxotetradecanoate should be conducted in a well-ventilated area. For procedures with a potential for aerosol generation, such as heating or vigorous mixing, a chemical fume hood is mandatory.

  • Safety Equipment: An easily accessible safety shower and eyewash station are essential in any laboratory where this chemical is handled.[5]

Administrative Controls:
  • Chemical Hygiene Plan: All work with this compound must be conducted in accordance with a comprehensive Chemical Hygiene Plan (CHP) as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[6][7] This plan should include standard operating procedures (SOPs) specific to the handling of Methyl 3-oxotetradecanoate.

  • Training: All personnel must be thoroughly trained on the hazards, handling, and emergency procedures for this chemical before they are permitted to work with it.[7] This training should be documented.

Hierarchy_of_Controls Elimination Elimination Substitution Substitution Elimination->Substitution Engineering_Controls Engineering Controls (e.g., Fume Hood) Substitution->Engineering_Controls Administrative_Controls Administrative Controls (e.g., SOPs, Training) Engineering_Controls->Administrative_Controls PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative_Controls->PPE

Caption: Hierarchy of controls for mitigating exposure risks.

Section 4: Personal Protective Equipment (PPE)

While engineering and administrative controls are primary, appropriate PPE is the final barrier between the researcher and the chemical.

  • Eye and Face Protection: Chemical safety goggles that conform to ANSI Z87.1 standards are mandatory.[8] A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Skin Protection: A flame-resistant lab coat should be worn and kept buttoned. For skin protection, gloves are essential. While nitrile gloves are a common choice in laboratories, they offer poor resistance to esters.[9][10][11] For prolonged contact, butyl rubber gloves are recommended.[8][12] If using nitrile gloves for incidental contact, they should be inspected before use and changed immediately upon contamination.[12]

  • Respiratory Protection: Under normal handling conditions with adequate ventilation, respiratory protection is not typically required. However, if aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[13]

Section 5: Storage and Incompatibility

Proper storage is critical to maintaining the stability and integrity of Methyl 3-oxotetradecanoate and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] The storage area should be away from sources of ignition and direct sunlight.

  • Incompatible Materials:

    • Strong Oxidizing Agents: As previously mentioned, avoid storage near strong oxidizers.

    • Strong Bases: Store away from strong bases to prevent degradation and potential exothermic reactions.

    • Foodstuffs: Do not store near food or drink.[2]

Section 6: Spill and Emergency Procedures

In the event of a spill or accidental exposure, a swift and correct response is crucial.

Spill Response:
  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

Spill_Response_Workflow Start Start Spill Spill Occurs Start->Spill Assess Assess Spill Size and Hazard Spill->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major PPE Don Appropriate PPE SmallSpill->PPE Evacuate Evacuate Area LargeSpill->Evacuate Alert Alert Supervisor & Emergency Services Evacuate->Alert End End Alert->End Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Residue with Non-Sparking Tools Contain->Collect Dispose Place in Labeled Waste Container Collect->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Decontaminate->End

Caption: Decision workflow for spill response.

First Aid Measures:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.

Section 7: Experimental Protocol: Preparation of a Stock Solution

This protocol provides a step-by-step methodology for safely preparing a stock solution of Methyl 3-oxotetradecanoate.

Objective: To prepare a 100 mM stock solution of Methyl 3-oxotetradecanoate in Ethyl Acetate.

Materials:

  • Methyl 3-oxotetradecanoate

  • Anhydrous Ethyl Acetate

  • Volumetric flask (appropriate size)

  • Glass beaker

  • Spatula

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Appropriate PPE (butyl gloves, safety goggles, lab coat)

Procedure:

  • Pre-weighing Preparation: Due to its low melting point, ensure the compound is fully solidified by placing it in a refrigerator (at approximately 4°C) for at least one hour before weighing.

  • Tare and Weigh: In a chemical fume hood, place a clean, dry glass beaker on the analytical balance and tare it. Carefully weigh the desired mass of solid Methyl 3-oxotetradecanoate into the beaker. (For a 10 mL solution of 100 mM, you would need 0.2564 g).

  • Initial Dissolution: Add a small volume of ethyl acetate to the beaker (approximately half of the final desired volume). Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Stir until the solid is completely dissolved.

  • Transfer to Volumetric Flask: Carefully transfer the solution from the beaker to the volumetric flask.

  • Rinse and Combine: Rinse the beaker with a small amount of ethyl acetate two to three times, transferring the rinsate to the volumetric flask each time to ensure a quantitative transfer.

  • Dilute to Volume: Add ethyl acetate to the volumetric flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenize: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Label and Store: Transfer the solution to a properly labeled storage bottle. The label should include the chemical name, concentration, solvent, date of preparation, and your initials. Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

Methyl 3-oxotetradecanoate is a versatile chemical intermediate that can be used safely and effectively when its chemical and physical properties are well understood and respected. By implementing a robust safety culture that prioritizes engineering and administrative controls, mandates the use of appropriate PPE, and ensures proper storage and handling, researchers can minimize risks and conduct their work with confidence. This guide serves as a technical resource to support those efforts, emphasizing the scientific rationale behind each safety protocol.

References

  • Glove It. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. Retrieved from [Link]

  • Esko Safety. Esko Glove Chemical Resistance Chart. Retrieved from [Link]

  • Primo Dental Products. (2022, March 22). Are Nitrile Gloves Chemical Resistant? Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety (EHRS). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • JoVE. (2023, April 30). Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratories - Overview. Retrieved from [Link]

  • Clark, J. (n.d.). Oxidation of aldehydes and ketones. Chemguide. Retrieved from [Link]

  • Enviro Safetech. NIOSH Pocket Guide To Chemical Hazards. Retrieved from [Link]

  • National Institutes of Health (NIH), National Center for Biotechnology Information. The Laboratory Standard. Retrieved from [Link]

  • OpenStax. (2023, September 20). 19.3 Oxidation of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]

  • Vanderbilt University, Office of Clinical and Research Safety. The Laboratory Standard. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2010). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). Pocket Guide to Chemical Hazards Introduction | NIOSH. Retrieved from [Link]

  • JoVE. (2023, April 30). Oxidations of Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

  • AHH Chemical Co., Ltd. CAS 22348-97-6 | METHYL 3-OXOTETRADECANOATE. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]

Sources

Methodological & Application

Strategic Utilization of Methyl 3-oxotetradecanoate in Bioactive Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-M3OT

Abstract

Methyl 3-oxotetradecanoate (CAS: 22348-97-6) is a "privileged scaffold" in chemical biology, serving as the direct precursor to long-chain


-acyl homoserine lactones (AHLs) and Lipid A building blocks. Its unique 

-keto ester functionality allows for divergent synthetic pathways: nucleophilic acyl substitution to form bacterial signaling molecules, and asymmetric hydrogenation to generate chiral lipid tails found in endotoxins. This guide provides validated protocols for synthesizing

-(3-oxotetradecanoyl)-L-homoserine lactone (OtDHL) and enantiopure 3-hydroxytetradecanoates, emphasizing mechanistic control to prevent common pitfalls like decarboxylation and racemization.

Introduction: The C14 -Keto Scaffold

Methyl 3-oxotetradecanoate is characterized by a 14-carbon chain with a


-keto functionality. This structure is biologically significant for two primary reasons:
  • Quorum Sensing (QS): The 3-oxo-C14 motif is the hydrophobic tail of the autoinducer used by Pseudomonas aeruginosa (LasR system) and Burkholderia species to regulate virulence and biofilm formation.

  • Lipid A Architecture: The reduced form, 3-hydroxytetradecanoic acid, is the primary fatty acid component of Lipid A (endotoxin) in Gram-negative bacteria.

Key Reactivity Profile:

  • C3 Ketone: Susceptible to stereoselective reduction (Noyori hydrogenation).[1][2]

  • C1 Ester: Electrophilic site for amidation (AHL synthesis).

  • C2 Methylene: Highly acidic (

    
    ), prone to alkylation but also a site for unwanted side reactions if base concentration is uncontrolled.
    

Application I: Synthesis of Quorum Sensing Signals (AHLs)

The synthesis of


-(3-oxotetradecanoyl)-L-homoserine lactone (OtDHL) is critical for studying bacterial virulence. While direct aminolysis of the ester is possible, it often requires high temperatures that degrade the sensitive homoserine lactone ring. The Hydrolysis-Coupling Protocol  is recommended for high purity and yield.[3]
Mechanism: The Decarboxylation Trap

The critical challenge in this workflow is the instability of the intermediate, 3-oxotetradecanoic acid.


-keto acids are prone to spontaneous decarboxylation to form methyl ketones (2-tridecanone) under acidic or thermal stress.

Control Strategy: Perform saponification at low temperatures (


) and proceed immediately to carbodiimide coupling without isolating the dry acid.
Validated Protocol

Reagents:

  • Methyl 3-oxotetradecanoate (1.0 equiv)

  • L-Homoserine lactone hydrobromide (1.2 equiv)

  • Lithium Hydroxide (LiOH, 1.1 equiv)

  • EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
    
  • Solvents: THF, Water, Dichloromethane (DCM)

Step-by-Step Methodology:

  • Saponification (The "Cold" Step):

    • Dissolve Methyl 3-oxotetradecanoate in THF/Water (4:1).

    • Cool to

      
        (Ice bath).
      
    • Add LiOH slowly. Monitor by TLC (disappearance of starting ester).

    • Critical: Do not heat. Once complete (

      
      1-2 hours), carefully acidify to pH 4 with dilute HCl at 
      
      
      
      .
    • Extract rapidly with cold Ethyl Acetate. Dry over

      
       and concentrate in vacuo at room temperature (do not exceed 
      
      
      
      ).
  • Coupling (The Amidation):

    • Redissolve the crude 3-oxotetradecanoic acid in anhydrous DCM.

    • Add L-Homoserine lactone hydrobromide.[4]

    • Add EDC

      
      HCl (1.5 equiv) and HOBt (1.0 equiv) to suppress racemization.
      
    • Add Triethylamine (TEA, 1.2 equiv) dropwise.

    • Stir at room temperature for 12 hours.

  • Purification:

    • Wash with 1N HCl (remove unreacted amine), then saturated

      
      .
      
    • Recrystallize from Ethyl Acetate/Hexanes.

Data Specification:

  • Target Yield: 65-75%

  • Appearance: White crystalline solid.

  • Key NMR Signal:

    
     3.45 ppm (Singlet, 2H) corresponding to the C2 methylene protons between the ketone and amide.
    
Workflow Visualization

AHL_Synthesis Start Methyl 3-oxotetradecanoate Inter 3-oxotetradecanoic acid (Unstable Intermediate) Start->Inter LiOH, 0°C THF/H2O Product N-(3-oxotetradecanoyl)- L-homoserine lactone Inter->Product Amidation (DCM, RT) Side Decarboxylation (2-Tridecanone) Inter->Side Heat or Acidic pH Reagent L-Homoserine Lactone + EDC/HOBt Reagent->Product

Figure 1: Synthesis pathway for OtDHL. Note the critical branching path where thermal stress leads to irreversible decarboxylation.

Application II: Asymmetric Synthesis of Lipid A Building Blocks

The biological activity of Lipid A is strictly dependent on the


-configuration of the 3-hydroxy fatty acid tail. Standard reduction (e.g., 

) yields a racemate. To obtain the bioactive

-3-hydroxytetradecanoate, Noyori Asymmetric Hydrogenation is the gold standard.
Mechanism: Dynamic Kinetic Resolution

Using a Ruthenium-BINAP catalyst, the


-keto ester undergoes stereoselective hydrogenation. The catalyst differentiates between the si and re faces of the ketone based on the chirality of the BINAP ligand.
Validated Protocol

Reagents:

  • Methyl 3-oxotetradecanoate

  • Catalyst:

    
     (for (R)-product)
    
  • Hydrogen Gas (

    
    )[2]
    
  • Solvent: Degassed Methanol

Step-by-Step Methodology:

  • Catalyst Preparation (In Glovebox):

    • In a Schlenk flask, dissolve the Ru-BINAP catalyst (0.1 mol%) in degassed methanol.

    • Add the substrate (Methyl 3-oxotetradecanoate). Concentration should be

      
      1 M.
      
  • Hydrogenation:

    • Transfer the solution to a stainless steel autoclave (Parr bomb).

    • Purge with

      
       three times to remove oxygen.
      
    • Pressurize to 10-50 atm (150-730 psi) . Note: Higher pressure ensures faster turnover.

    • Heat to

      
       and stir vigorously for 24 hours.
      
  • Workup:

    • Vent

      
       carefully.
      
    • Concentrate the methanol solution.

    • Purify via flash chromatography (Hexanes/EtOAc) to remove catalyst residues.

Quantitative Summary:

ParameterStandard Reduction (

)
Noyori Hydrogenation
Yield >90%>95%
Enantiomeric Excess (ee) 0% (Racemic)>98% (R-isomer)
Catalyst Load Stoichiometric0.05 - 0.1 mol%
Bioactivity Relevance LowHigh (Native Lipid A)
Catalytic Cycle Visualization

Noyori_Cycle Cat Ru-(R)-BINAP (Active Species) Coord Substrate Coordination Cat->Coord + Substrate Hydro Hydride Transfer Coord->Hydro + H2 Release Product Release (R)-3-hydroxy Hydro->Release Stereoselection Release->Cat Regeneration

Figure 2: Simplified catalytic cycle for the asymmetric hydrogenation of methyl 3-oxotetradecanoate using Ru-BINAP.

Scaffold Diversification: Heterocycles

Beyond linear chains, this scaffold is used to synthesize pyrazolones, which act as bioisosteres for carboxylic acids in drug design.

  • Protocol: Reflux Methyl 3-oxotetradecanoate with Hydrazine Hydrate in Ethanol for 4 hours.

  • Product: 3-undecyl-1H-pyrazol-5(4H)-one.

  • Application: These derivatives show antimicrobial activity against Gram-positive bacteria by disrupting membrane integrity.

References

  • Hodgkinson, J. T., et al. (2011). "Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules." Tetrahedron Letters. (Describes the linear synthesis of OtDHL).

  • Noyori, R., et al. (2001).[5] "Asymmetric Hydrogenation." Angewandte Chemie International Edition. (Foundational protocol for

    
    -keto ester reduction).
    
  • BenchChem Protocols. (2025). "Synthesis Protocol for N-(3-Oxodecanoyl)-L-homoserine Lactone." (Generalizable protocol for long-chain AHLs).

  • Frontiers in Cellular and Infection Microbiology. (2020). "Tetradecanoic Acids With Anti-Virulence Properties."[6][7] (Biological context of C14 fatty acids).

Sources

"Methyl 3-oxotetradecanoate" as a building block for pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 3-oxotetradecanoate as a Strategic Chiral Scaffold

Abstract

Methyl 3-oxotetradecanoate (CAS: 22348-97-6), also known as Methyl


-ketomyristate, is a critical bifunctional building block in pharmaceutical synthesis.[1][2] Its structural utility is defined by two distinct features: a lipophilic C14 tetradecyl tail and a highly reactive 

-keto ester headgroup.[1] This guide details its application as a precursor for Lipase Inhibitors (e.g., Orlistat/Tetrahydrolipstatin) and Quorum Sensing Modulators for antimicrobial resistance (AMR) research.[1] We provide validated protocols for asymmetric hydrogenation and condensation, emphasizing stereochemical control and yield optimization.

Chemical Profile & Strategic Utility

The molecule acts as a "Lipophilic Chiral Scaffold Precursor." In drug design, the C14 chain provides necessary membrane anchoring or hydrophobic pocket occupancy (as seen in lipase active sites), while the


-keto functionality serves as a handle for introducing chirality.[1]
FeatureChemical BasisPharmaceutical Utility
Active Methylene C2 position flanked by CarbonylsSite for alkylation (chain extension) or Knoevenagel condensation.[1]
Prochiral Ketone C3 CarbonylPrecursor to chiral secondary alcohols via asymmetric hydrogenation (e.g., Noyori type).[1]
Lipophilic Tail C14 Alkyl ChainMimics fatty acid substrates; essential for binding to Lipases and FAS (Fatty Acid Synthase).[1]
Ester Moiety Methyl EsterLabile group for transesterification or hydrolysis to free acids.

Primary Application: Synthesis of Lipase Inhibitors (Orlistat)[1]

The most commercially significant application of Methyl 3-oxotetradecanoate is as the starting material for the backbone of Orlistat (Tetrahydrolipstatin), a potent inhibitor of gastric and pancreatic lipases used for obesity management.

Mechanism of Action Alignment

Orlistat requires a specific


-lactone structure with a long alkyl tail to mimic a triglyceride.[1] Methyl 3-oxotetradecanoate provides the C14 backbone. The critical step is the establishment of the 

-configuration at the C3 position (becoming the

-lactone precursor).[1]

Orlistat_Retrosynthesis Orlistat Orlistat (Tetrahydrolipstatin) Lactone Beta-Lactone Intermediate Lactone->Orlistat Derivatization HydroxyEster (S)-Methyl-3- hydroxytetradecanoate HydroxyEster->Lactone Cyclization & Chain Extension Start Methyl 3-oxotetradecanoate (Starting Block) Start->HydroxyEster Asymmetric Hydrogenation

Figure 1: Retrosynthetic logic connecting Methyl 3-oxotetradecanoate to Orlistat via stereoselective reduction.[1]

Validated Protocol: Asymmetric Hydrogenation

Objective: Conversion of Methyl 3-oxotetradecanoate to Methyl (S)-3-hydroxytetradecanoate with >98% ee. Criticality: The biological activity of the final pharmaceutical depends entirely on this stereocenter.

Reagents & Equipment
  • Substrate: Methyl 3-oxotetradecanoate (10 mmol, 2.56 g).

  • Catalyst: [RuCl(benzene)((S)-BINAP)]Cl (0.5 mol%).[1] Note: Use (S)-BINAP to obtain the (S)-alcohol.[1]

  • Solvent: Degassed Methanol (anhydrous).[1]

  • Equipment: High-pressure stainless steel autoclave (Parr reactor or equivalent), magnetic stirring.

Step-by-Step Methodology
  • Inert Handling: In a nitrogen-filled glovebox, dissolve the Ru-BINAP catalyst (35 mg) and Methyl 3-oxotetradecanoate (2.56 g) in anhydrous methanol (15 mL).

    • Why: Oxygen poisons Ruthenium catalysts and degrades the aldehyde intermediates if present.

  • Reactor Loading: Transfer the solution via cannula into the autoclave. Seal immediately.

  • Purge Cycle: Pressurize to 5 bar with

    
    , then vent. Repeat 3 times to remove trace 
    
    
    
    /
    
    
    .
  • Reaction: Pressurize to 60 bar (870 psi)

    
    . Heat to 50°C  with vigorous stirring (1000 rpm).
    
    • Insight: High pressure is required to overcome the steric bulk of the C14 chain compared to smaller keto-esters.

  • Monitoring: Run for 24 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 8:2). The keto-ester spots (

    
    ) should disappear, replaced by the alcohol (
    
    
    
    ).[1]
  • Workup: Vent

    
     carefully. Concentrate the solvent under reduced pressure.
    
  • Purification: The crude product is often pure enough for the next step. If necessary, purify via flash column chromatography (Silica gel, Hexane

    
     5% EtOAc/Hexane).[1]
    

Validation Criteria:

  • Yield: Expect >95%.

  • Enantiomeric Excess (ee): Analyze via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 95:5). Target >98% ee.

Application 2: Quorum Sensing Inhibitor Synthesis

Methyl 3-oxotetradecanoate serves as a homolog precursor for Pseudomonas aeruginosa signaling molecules (PQS analogs).[1] The condensation of


-keto esters with anilines yields quinolones, a class of compounds investigated for disrupting bacterial communication (biofilms).[1]
Protocol: Conrad-Limpach Condensation (Quinoline Synthesis)[1]
  • Reactants: Mix Methyl 3-oxotetradecanoate (1.0 eq) with Aniline (1.0 eq) and a catalytic amount of p-TsOH.

  • Dean-Stark Trap: Reflux in Toluene with a Dean-Stark trap to remove water.[1] This forms the

    
    -anilinoacrylate intermediate.
    
  • Cyclization: Isolate the intermediate and heat in Diphenyl ether at 250°C (thermal cyclization) to form the 2-undecyl-4-quinolone core.

    • Note: The C14 ester chain results in a C11 alkyl side chain on the quinolone ring after decarboxylation/cyclization dynamics.

Experimental Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_anal Phase 3: Validation Step1 Degas Methanol (Freeze-Pump-Thaw) Step2 Load Ru-BINAP + Substrate (Glovebox/Inert) Step1->Step2 Step3 Pressurize H2 (60 bar) Temp: 50°C Step2->Step3 Step4 Stir 24h (Monitor TLC) Step3->Step4 Step5 Chiral HPLC (Determine ee%) Step4->Step5 Step6 NMR (1H, 13C) Confirm Reduction Step5->Step6

Figure 2: Workflow for the asymmetric hydrogenation of Methyl 3-oxotetradecanoate.

Quality Control & Handling

  • Storage: Store at +2°C to +8°C. The molecule is prone to slow hydrolysis if exposed to moisture.

  • Tautomerism: In NMR (

    
    ), you will observe a mixture of keto and enol forms (approx 85:15 ratio).[1] This is normal for 
    
    
    
    -keto esters and is not an impurity.[1]
    • Keto:[1][3] Singlet at

      
       ppm (active methylene).[1]
      
    • Enol: Vinyl proton at

      
       ppm and OH at 
      
      
      
      ppm.
  • Safety: Classified as H302 (Harmful if swallowed) and H413 (Aquatic toxicity).[1][4] All waste must be segregated as halogen-free organic waste (unless chlorinated solvents are used).[1]

References

  • Noyori, R., et al. (1987). Asymmetric Hydrogenation of β-Keto Carboxylic Esters.[1] Journal of the American Chemical Society.[5]

  • Roche Products Ltd. (1993).[1] Process for the preparation of tetrahydrolipstatin (Orlistat).[6][7] US Patent 5,245,056.

  • Hentzer, M., et al. (2003). Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors.[8] EMBO Journal.

  • PubChem Database. (2023).[1] Methyl 3-oxotetradecanoate - Compound Summary.[1][9] National Library of Medicine.[10] [1]

Sources

Application Note: Artifact-Free Quantification of Methyl 3-oxotetradecanoate in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-oxotetradecanoate (3-oxo-C14-AME) is a critical lipophilic metabolite often associated with Gram-negative bacterial quorum sensing (QS) and lipopolysaccharide (LPS) turnover. However, its quantification is plagued by a significant analytical hazard: transesterification artifacts . Standard lipid extraction protocols utilizing methanol can artificially convert native 3-oxotetradecanoic acid or 3-oxotetradecanoyl-homoserine lactone (3-oxo-C14-HSL) into the methyl ester, leading to massive false-positive errors.

This guide provides a rigorous, self-validating methodology to quantify native Methyl 3-oxotetradecanoate using LC-MS/MS (primary) and GC-MS (secondary), incorporating a "Split-Phase Extraction" control to verify biological origin versus procedural artifact.

Biological Context & Analytical Strategy

The Biological Mechanism

Methyl 3-oxotetradecanoate functions primarily within the LuxI/LuxR quorum sensing hierarchy. While N-acyl homoserine lactones (AHLs) are the canonical signals, methyl esters of these fatty acids (FAMEs) have emerged as "Diffusible Signal Factors" (DSF) in specific niches (e.g., Ralstonia, Xanthomonas). Furthermore, it appears as a secondary metabolite in the degradation of Lipid A.

QS_Pathway Bacteria Gram-Negative Bacteria Precursor Acyl-ACP (Fatty Acid Synthesis) Bacteria->Precursor Signal_AHL 3-oxo-C14-HSL (Primary Signal) Precursor->Signal_AHL Enzymatic Synthesis Enzyme LuxI / Synthase Signal_AME Methyl 3-oxotetradecanoate (Secondary/Degradation) Signal_AHL->Signal_AME Methanolysis (Artifact or Bio-degradation) Receptor LuxR Homolog (Receptor) Signal_AHL->Receptor Signal_AME->Receptor Putative Binding GeneExp Virulence Gene Expression Receptor->GeneExp Activation

Figure 1: Putative signaling pathway of 3-oxotetradecanoate derivatives in bacterial quorum sensing.

The "Beta-Keto" Challenge

The 3-oxo (beta-keto) position introduces two specific instabilities:

  • Decarboxylation: Under high thermal stress (GC injection ports), beta-keto acids/esters can decarboxylate to form ketones (2-tridecanone).

  • Enolization: The keto-enol tautomerism can cause peak tailing and inconsistent ionization.

Strategic Decision: LC-MS/MS (ESI+) is the Gold Standard for this application due to lower thermal stress. GC-MS is retained only as a confirmatory method and must employ derivatization.

Sample Preparation: The "No-Methanol" Protocol

CRITICAL WARNING: Do not use Methanol (MeOH) in the extraction solvent. Acidic or alkaline conditions in the presence of methanol will transesterify endogenous lipids into Methyl 3-oxotetradecanoate.

Reagents
  • Extraction Solvent: Ethyl Acetate (EtOAc) or Acetonitrile (ACN).

  • Internal Standard (IS): Methyl 3-oxododecanoate (d3-labeled if available) or Methyl nonadecanoate (for GC).

  • Wash Buffer: 0.1% Formic Acid in Water.

Workflow (Split-Phase Validation)

To prove the analyte is native, we use a split-extraction approach.

Extraction_Workflow Sample Biological Sample (Culture Supernatant/Plasma) Spike Spike Internal Standard Sample->Spike Split SPLIT SAMPLE Spike->Split PathA Path A: Artifact-Free (Ethyl Acetate) Split->PathA PathB Path B: Artifact Check (Acidic Methanol) Split->PathB ProcessA Vortex 2 min Centrifuge 4000g PathA->ProcessA ProcessB Incubate 60 min (Forces Transesterification) PathB->ProcessB Dry Evaporate to Dryness (N2 stream @ 30°C) ProcessA->Dry ProcessB->Dry Recon Reconstitute in ACN Dry->Recon Analyze LC-MS/MS Analysis Recon->Analyze

Figure 2: Split-Phase Extraction workflow. Path A quantifies native analyte. Path B confirms total potential (free acid + ester).

Protocol A: LC-MS/MS Quantification (Primary)

This method utilizes Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity.

Instrument Configuration
  • System: Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Gradient Profile
Time (min)%BRationale
0.050Initial loading
1.050Isocratic hold
6.095Elution of lipophilic FAMEs
8.095Wash
8.150Re-equilibration
MS Parameters (ESI Positive)
  • Precursor Ion: [M+H]+ = 257.2 m/z (Calculated: C15H28O3 MW=256.4)

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Identity
Methyl 3-oxotetradecanoate 257.2 239.2 15Loss of H2O [M+H-18]+
257.2 225.2 20Loss of MeOH [M+H-32]+
257.2 116.1 35McLafferty Rearrangement (Quantifier)

Note: The m/z 116 fragment is highly specific to methyl esters with a 3-oxo group (McLafferty rearrangement).

Protocol B: GC-MS Quantification (Confirmatory)

If LC-MS is unavailable, GC-MS can be used only if the ketone is derivatized to prevent thermal degradation.

Derivatization (Methyloxime Formation)
  • Dissolve dry extract in 50 µL Methoxyamine Hydrochloride in Pyridine (20 mg/mL).

  • Incubate at 60°C for 60 minutes.

  • This converts the unstable beta-keto group into a stable methyloxime derivative.

GC Settings
  • Column: HP-5ms UI (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.2 mL/min.

  • Inlet: Splitless, 250°C.

  • Oven: 70°C (1 min) -> 20°C/min -> 280°C (hold 5 min).

MS Detection (EI Source)
  • Target Ion: Look for the molecular ion of the derivative (M + 29) or the stabilized fragment m/z 145 (modified McLafferty).

Validation Criteria (Self-Validating System)

To ensure "Trustworthiness" (Part 2 of requirements), the assay must pass these checks:

ParameterAcceptance CriteriaLogic
Linearity (R²) > 0.99Ensures reliable quantification across dynamic range.
Recovery 85% - 115%Validates extraction efficiency of EtOAc.
Artifact Check Path A << Path BIf Path A concentration equals Path B, your sample is likely contaminated or the "native" signal is actually an artifact.
Retention Time ± 0.1 min of StandardCritical for distinguishing from isomers.

Troubleshooting & Pitfalls

  • Issue: High background signal in "Blank" samples.

    • Cause: Contamination from lab detergents or plasticizers (phthalates) that mimic FAMEs.

    • Fix: Use glass vials only; bake glassware at 200°C.

  • Issue: Peak Tailing in LC-MS.

    • Cause: Interaction of the keto-enol group with free silanols on the column.

    • Fix: Ensure mobile phase has adequate acid (0.1% Formic) to suppress ionization of surface silanols.

  • Issue: Discrepancy between GC and LC results.

    • Cause: Thermal decarboxylation in GC injector.

    • Fix: Lower GC inlet temperature or switch to Cold On-Column Injection.

References

  • BenchChem. (2025).[1] GC-MS Method for the Quantification of Methyl 3-oxooctadecanoate. Application Note. Link

  • Del Razo, L. M., et al. (2001).[2] Determination of trivalent methylated arsenicals in biological matrices. Toxicology and Applied Pharmacology.[2] Link (Cited for extraction logic of methylated species).[2]

  • ResearchGate. (2025).[3] Mass spectrum of the methyl 3-oxotetradecanoate and fragmentation patterns. Link

  • MDPI. (2024). The Role of Quorum Sensing Molecules in Bacterial–Plant Interactions. Link

  • Whitman College. (2025). Fragmentation and Interpretation of Mass Spectra: McLafferty Rearrangement Rules. Link

Sources

Enzymatic Reactions Involving Methyl 3-oxotetradecanoate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, mastering the enzymatic manipulation of specialty chemicals is paramount for innovation. This guide provides an in-depth exploration of enzymatic reactions centered on Methyl 3-oxotetradecanoate, a long-chain β-keto ester with significant potential in the synthesis of chiral building blocks for drug discovery and development. We will delve into the core enzymatic transformations this molecule can undergo, providing not only detailed, step-by-step protocols but also the scientific rationale behind the experimental design.

Introduction to Methyl 3-oxotetradecanoate in Biocatalysis

Methyl 3-oxotetradecanoate (C₁₅H₂₈O₃) is a β-keto ester distinguished by its 14-carbon chain.[1][2] This structural feature presents both unique opportunities and challenges for enzymatic reactions. While the β-keto group is a versatile handle for various transformations, the long alkyl chain renders the molecule hydrophobic, impacting its solubility in aqueous reaction media commonly employed in biocatalysis.[3]

The primary enzymatic reactions of interest for this substrate are:

  • Stereoselective Carbonyl Reduction: The reduction of the ketone group to a secondary alcohol, yielding chiral methyl 3-hydroxytetradecanoate. This transformation is of high value as the resulting chiral β-hydroxy esters are crucial intermediates in the synthesis of complex, biologically active molecules.[4]

  • Ester Transesterification and Hydrolysis: The modification or cleavage of the methyl ester group, catalyzed by lipases or esterases. These reactions are fundamental for kinetic resolutions and the synthesis of various derivatives.[5][6]

This guide will provide detailed protocols for these key reactions, with a focus on overcoming the challenges associated with the substrate's hydrophobic nature.

Physicochemical Properties of Methyl 3-oxotetradecanoate

A thorough understanding of the substrate's properties is essential for designing effective enzymatic reactions.

PropertyValueReference
Molecular Formula C₁₅H₂₈O₃[2]
Molecular Weight 256.38 g/mol [2]
Appearance Colorless to light yellow liquid or low-melting solid[1][7]
Melting Point ~29-30 °C[7]
Boiling Point ~296.9 °C at 760 mmHg[7]
Solubility Soluble in most organic solvents (e.g., ethanol, ether, chloroform, ethyl acetate); practically insoluble in water.[1][3][7]

The low water solubility is a critical factor that must be addressed in the reaction setup to ensure efficient enzyme-substrate interaction.

Section 1: Stereoselective Reduction of Methyl 3-oxotetradecanoate using Saccharomyces cerevisiae (Baker's Yeast)

The asymmetric reduction of prochiral ketones using whole cells of baker's yeast is a well-established, cost-effective, and environmentally benign method for producing chiral alcohols.[8][9] The yeast contains a multitude of reductase enzymes that can exhibit high stereoselectivity.[10] However, the hydrophobicity of Methyl 3-oxotetradecanoate necessitates modifications to standard aqueous protocols.[11]

Causality Behind Experimental Choices
  • Whole-Cell Biocatalyst: Using whole cells of S. cerevisiae circumvents the need for costly purification of individual reductase enzymes and provides a self-sustaining system for cofactor (NADH/NADPH) regeneration.[12]

  • Co-solvent System: Due to the poor water solubility of the substrate, a co-solvent is necessary to improve its availability to the yeast enzymes.[11] A biphasic system or the use of a water-miscible organic solvent at a low concentration is often employed.

  • Energy Source: An external energy source, typically glucose or sucrose, is required to drive the metabolic activity of the yeast, including the regeneration of cofactors essential for the reduction reaction.[8]

  • Aerobic Conditions: While yeast can function anaerobically, gentle aeration can enhance the metabolic rate and, consequently, the reduction process.[9]

Experimental Workflow: Baker's Yeast Reduction

cluster_prep Yeast Culture Preparation cluster_reaction Bioreduction cluster_workup Product Isolation p1 Activate baker's yeast in warm water with glucose. p2 Incubate for 30-60 minutes until fermentation is active. p1->p2 r1 Add Methyl 3-oxotetradecanoate (dissolved in a co-solvent) to the yeast culture. p2->r1 r2 Incubate with shaking at 30-35°C for 24-72 hours. r1->r2 r3 Monitor reaction progress by TLC or GC. r2->r3 w1 Remove yeast cells by filtration or centrifugation. r3->w1 w2 Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). w1->w2 w3 Dry the organic phase and concentrate under reduced pressure. w2->w3 w4 Purify the product by column chromatography. w3->w4

Caption: Workflow for the stereoselective reduction of Methyl 3-oxotetradecanoate using baker's yeast.

Detailed Protocol: Baker's Yeast Reduction

Materials:

  • Methyl 3-oxotetradecanoate

  • Active dry baker's yeast (Saccharomyces cerevisiae)

  • Glucose (or sucrose)

  • Deionized water

  • Ethanol (or another suitable water-miscible co-solvent)

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Celite® (optional, for filtration)

  • TLC plates (silica gel 60 F₂₅₄)

  • GC-MS for analysis

Procedure:

  • Yeast Activation: In a sterile Erlenmeyer flask, suspend 20 g of active dry baker's yeast in 200 mL of warm (35-40°C) deionized water. Add 20 g of glucose and swirl to dissolve. Cover the flask with a cotton plug or a foam stopper and allow it to stand in a warm place for 30-60 minutes, or until signs of active fermentation (foaming) are evident.

  • Substrate Preparation: Dissolve 1 g of Methyl 3-oxotetradecanoate in a minimal amount of ethanol (e.g., 5-10 mL). Note: The use of a co-solvent is crucial for substrate dispersion in the aqueous medium.

  • Bioreduction: Add the substrate solution dropwise to the actively fermenting yeast culture. Place the flask in an orbital shaker at 30-35°C and 150-200 rpm for 24-72 hours.

  • Reaction Monitoring: Periodically (e.g., every 12 or 24 hours), withdraw a small aliquot of the reaction mixture. Extract with an equal volume of ethyl acetate, and analyze the organic layer by Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material and the appearance of the product.[6][13] A suitable mobile phase for TLC would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). Visualize spots under UV light or by staining with a suitable reagent (e.g., potassium permanganate).

  • Work-up: Once the reaction is complete (as determined by TLC or GC analysis), add an equal volume of Celite® to the reaction mixture and stir for 15 minutes. This will aid in the filtration of the yeast cells.

  • Extraction: Filter the mixture through a pad of Celite® in a Büchner funnel, washing the filter cake with a small amount of water. Transfer the filtrate to a separatory funnel and extract three times with 100 mL portions of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to obtain pure methyl 3-hydroxytetradecanoate. Characterize the product by GC-MS and determine the enantiomeric excess (ee) by chiral HPLC or by derivatization with a chiral auxiliary followed by NMR or GC analysis.[2][14]

Section 2: Lipase-Catalyzed Transesterification of Methyl 3-oxotetradecanoate

Lipases are versatile enzymes that can catalyze esterification, transesterification, and hydrolysis reactions with high chemo-, regio-, and enantioselectivity.[15][16] Candida antarctica lipase B (CAL-B), often used in its immobilized form (e.g., Novozym® 435), is particularly robust and effective in organic solvents, making it ideal for reactions with hydrophobic substrates like Methyl 3-oxotetradecanoate.[17][18]

Causality Behind Experimental Choices
  • Immobilized Enzyme: Immobilized CAL-B offers several advantages, including enhanced stability in organic solvents, ease of recovery from the reaction mixture, and reusability, which improves the process's cost-effectiveness.[19]

  • Organic Solvent: The use of a non-polar organic solvent (e.g., hexane, isooctane) is necessary to solubilize the hydrophobic substrate and alcohol. It also shifts the reaction equilibrium towards synthesis rather than hydrolysis.[20]

  • Acyl Acceptor: A variety of alcohols can be used as acyl acceptors, allowing for the synthesis of a library of different 3-oxotetradecanoate esters. The choice of alcohol can also influence the reaction rate and selectivity.

  • Water Activity Control: While the reaction is performed in an organic solvent, a small amount of water is essential for maintaining the enzyme's active conformation. However, excess water will promote the competing hydrolysis reaction. The water activity can be controlled by adding molecular sieves.[21]

Experimental Workflow: Lipase-Catalyzed Transesterification

cluster_setup Reaction Setup cluster_reaction Transesterification cluster_workup Product Isolation s1 Dissolve Methyl 3-oxotetradecanoate and alcohol in an organic solvent. s2 Add immobilized CAL-B and molecular sieves. s1->s2 r1 Incubate with shaking at a controlled temperature (e.g., 40-60°C). s2->r1 r2 Monitor reaction progress by TLC or GC. r1->r2 w1 Filter to remove the immobilized enzyme and molecular sieves. r2->w1 w2 Wash the enzyme for reuse. w1->w2 w3 Remove the solvent under reduced pressure. w1->w3 w4 Purify the product ester. w3->w4

Caption: Workflow for the lipase-catalyzed transesterification of Methyl 3-oxotetradecanoate.

Detailed Protocol: Lipase-Catalyzed Transesterification

Materials:

  • Methyl 3-oxotetradecanoate

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Desired alcohol (e.g., 1-butanol, isopropanol)

  • Anhydrous organic solvent (e.g., hexane, isooctane, toluene)

  • Molecular sieves (3Å or 4Å, activated)

  • TLC plates and GC-MS for analysis

Procedure:

  • Reaction Setup: In a dry flask, dissolve Methyl 3-oxotetradecanoate (e.g., 1 mmol) and the chosen alcohol (e.g., 3-5 mmol, an excess is used to drive the equilibrium) in 20 mL of anhydrous organic solvent.

  • Enzyme and Desiccant Addition: Add the immobilized CAL-B (typically 5-10% by weight of the substrates) and activated molecular sieves (approximately 100 mg per mL of solvent) to the reaction mixture. The molecular sieves will remove the methanol produced during the reaction, thus shifting the equilibrium towards the product.

  • Transesterification: Seal the flask and place it in an orbital shaker at a controlled temperature (e.g., 50°C) and 150-200 rpm.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC analysis of aliquots taken from the reaction mixture.

  • Work-up: Upon completion, filter the reaction mixture to recover the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and dried for reuse in subsequent reactions.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product ester.

  • Purification and Analysis: Purify the product by column chromatography if necessary and characterize it by appropriate analytical techniques (NMR, GC-MS, IR).

Section 3: Enzymatic Hydrolysis of Methyl 3-oxotetradecanoate

The hydrolysis of the methyl ester group to the corresponding carboxylic acid can be achieved using esterases or lipases in an aqueous environment. This reaction is often a competing side reaction in other enzymatic processes but can be the desired transformation under specific conditions. Assaying for this hydrolytic activity is crucial for characterizing enzymes and optimizing reaction conditions.

Assay Protocol: pH-Indicator Based Assay for Hydrolysis

This protocol describes a high-throughput screening assay to detect the hydrolysis of Methyl 3-oxotetradecanoate by monitoring the pH change resulting from the formation of 3-oxotetradecanoic acid.[8]

Principle: The enzymatic hydrolysis of the ester produces a carboxylic acid, which lowers the pH of a weakly buffered solution. This pH change can be detected using a pH indicator dye, resulting in a color change that can be quantified spectrophotometrically.

Materials:

  • Methyl 3-oxotetradecanoate

  • Esterase or lipase solution

  • Low concentration phosphate buffer (e.g., 2.5 mM, pH 7.0)

  • pH indicator dye solution (e.g., bromothymol blue)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Substrate Preparation: Prepare a stock solution of Methyl 3-oxotetradecanoate in a water-miscible organic solvent (e.g., DMSO or ethanol).

  • Assay Mixture Preparation: In each well of a 96-well microplate, add the phosphate buffer and the pH indicator solution.

  • Reaction Initiation: Add a small volume of the substrate stock solution to each well, followed by the enzyme solution to initiate the reaction. Include appropriate controls (no enzyme, no substrate).

  • Measurement: Immediately place the microplate in a microplate reader and monitor the change in absorbance at the appropriate wavelength for the chosen pH indicator over time. The rate of color change is proportional to the rate of hydrolysis.

Application in Drug Development: The Value of Chiral β-Hydroxy Fatty Acids

The primary product of the stereoselective reduction of Methyl 3-oxotetradecanoate is methyl 3-hydroxytetradecanoate, a chiral β-hydroxy fatty acid derivative. These molecules are valuable building blocks in the synthesis of a variety of biologically active compounds.[4] The chirality at the C-3 position is often crucial for the biological activity of the final molecule.[4][22]

Derivatives of 3-hydroxytetradecanoic acid have been investigated for a range of pharmacological activities, including their role as precursors for antibiotics and anticancer drugs.[4] For instance, the stereochemistry of hydroxylated fatty acids can significantly influence their interaction with biological targets such as enzymes and receptors.

Concluding Remarks

The enzymatic transformations of Methyl 3-oxotetradecanoate offer a powerful and sustainable route to valuable chiral intermediates for the pharmaceutical and fine chemical industries. By understanding the physicochemical properties of this long-chain β-keto ester and adapting established biocatalytic protocols, researchers can effectively harness the selectivity of enzymes to synthesize complex molecules with high precision. The protocols and insights provided in this guide serve as a robust starting point for the exploration and optimization of these enzymatic reactions.

References

  • 3-Oxotetradecanoic acid methyl ester. (2024). ChemBK. [Link]

  • Lipase Catalyzed Transesterification of Model Long-Chain Molecules in Double-Shell Cellulose-Coated Oil-in-Water Emulsion Particles as Microbioreactors. (2022). PMC - NIH. [Link]

  • Biocatalytic Reduction Reactions from a Chemist's Perspective. (2020). PMC - PubMed Central. [Link]

  • Recent biocatalytic oxidation–reduction cascades. (n.d.). PMC - NIH. [Link]

  • Baker's Yeast-Mediated Reductions of α-Keto Esters and an α-Keto-β-Lactam. Two Routes to the Paclitaxel Side Chain. (n.d.). The Journal of Organic Chemistry (ACS Publications). [Link]

  • Lipase B from Candida antarctica in Highly Saline AOT-Water-Isooctane Reverse Micelle Systems for Enhanced Esterification Reaction. (2023). MDPI. [Link]

  • (R)-3-hydroxytetradecanoic acid | C14H28O3. (n.d.). PubChem - NIH. [Link]

  • Recent advances in the transesterification of β-keto esters. (2021). RSC Publishing. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

  • (R)-3-Hydroxy-tetradecanoic acid (FDB027878). (2011). FooDB. [Link]

  • Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations. (n.d.). NIH. [Link]

  • Overview of assays for hydrolysis of β -keto esters. (A) Hydrolysis... (n.d.). ResearchGate. [Link]

  • Lipase-catalyzed synthesis of chlorogenate fatty esters in solvent-free media. (n.d.). ResearchGate. [Link]

  • Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyester. (n.d.). ResearchGate. [Link]

  • Engineering Cofactor Preference of Ketone Reducing Biocatalysts: A Mutagenesis Study on a γ-Diketone Reductase from the Yeast Saccharomyces cerevisiae Serving as an Example. (n.d.). MDPI. [Link]

  • UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets. (n.d.). ResearchGate. [Link]

  • Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. (2013). ResearchGate. [Link]

  • TLC images for initial detection of ester production using enzymatic... (n.d.). ResearchGate. [Link]

  • Glycerolysis of Esters with Candida antarctica Lipase B in Glycerol. (n.d.). ResearchGate. [Link]

  • Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. (n.d.). PubMed. [Link]

  • Enzymatic hydrolysis of long-chain N-heterocyclic fatty esters. (n.d.). PubMed. [Link]

  • Top-Down, Knowledge-Based Genetic Reduction of Yeast Central Carbon Metabolism. (n.d.). ResearchGate. [Link]

  • Molecular characterization of transesterification activity of novel lipase family I.1. (n.d.). PMC. [Link]

  • Chiral Separations by High‐Performance Liquid Chromatography. (n.d.). ResearchGate. [Link]

  • Process for asymmetric reduction of ketones with baker's yeast. (n.d.).
  • Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. (n.d.). PubMed. [Link]

  • Thermodynamic and Kinetic Studies on the Synthesis of Methyl Oleate Catalyzed by Lipase. (n.d.). MDPI. [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. [Link]

  • Immobilized lipase-catalyzed transesterification for synthesis of biolubricant from palm oil methyl ester and trimethylolpropane. (2021). PubMed. [Link]

  • Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. (n.d.). PubMed. [Link]

Sources

Cell-based assays using "Methyl 3-oxotetradecanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 3-oxotetradecanoate in Cell-Based Assays Subtitle: Protocols for Quorum Sensing Interference and Metabolic Modulation Profiling

Introduction & Scientific Context

Methyl 3-oxotetradecanoate (CAS: 22348-97-6), also known as methyl


-ketomyristate, is a long-chain 

-keto ester structurally analogous to the bacterial autoinducer

-(3-oxotetradecanoyl)-L-homoserine lactone (3-oxo-C14-HSL)
.

While 3-oxo-C14-HSL is the primary quorum sensing (QS) signal for the Pseudomonas aeruginosaLasI/LasR system, the methyl ester variant (Methyl 3-oxotetradecanoate) lacks the homoserine lactone ring, replacing it with a methyl group. This structural modification makes it a high-value probe for two distinct biological applications:

  • Quorum Sensing Inhibition (QSI): It acts as a structural mimic, potentially competing with native autoinducers for receptor binding (e.g., LasR) without triggering the downstream virulence cascade, effectively functioning as a competitive antagonist.[1]

  • Lipid Metabolism & Cytotoxicity: As a fatty acid derivative, it serves as a substrate or modulator in mammalian fatty acid oxidation pathways (interacting with PPARs) and exhibits membrane-active cytotoxicity in cancer cell lines (e.g., HepG2, MCF-7).[1]

This guide details the protocols for utilizing Methyl 3-oxotetradecanoate in bacterial reporter assays (to assess QS interference) and mammalian cell viability assays (to determine cytotoxicity profiles).

Compound Preparation & Handling

Chemical Properties:

  • Molecular Formula:

    
    
    
  • Molecular Weight: 256.38 g/mol [1]

  • Solubility: Insoluble in water; soluble in DMSO, Ethanol, and Chloroform.[1]

Stock Solution Protocol:

  • Weighing: Accurately weigh 10 mg of Methyl 3-oxotetradecanoate.

  • Dissolution: Dissolve in 390

    
    L of 100% DMSO to create a 100 mM  master stock. Vortex for 30 seconds until clear.
    
  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Stable for 6 months.

  • Working Solution: Dilute the master stock in the assay medium immediately before use. Ensure the final DMSO concentration in the cell assay does not exceed 0.5% (v/v) to avoid solvent toxicity.

Application I: Bacterial Quorum Sensing Inhibition (QSI) Assay

Objective: To determine if Methyl 3-oxotetradecanoate inhibits QS-mediated virulence factors (e.g., violacein production) by competing with native autoinducers.[1]

Model System: Chromobacterium violaceum (Strain CV026 or ATCC 12472).

  • Note: CV026 is a biosensor strain deficient in autoinducer synthase (cviI-), requiring exogenous AHL (e.g., C6-HSL) to produce purple violacein pigment.[1] This makes it ideal for testing antagonists.[1]

Experimental Workflow
  • Inoculum Preparation:

    • Culture C. violaceum CV026 in Luria-Bertani (LB) broth supplemented with Kanamycin (if maintaining plasmid) at 30°C overnight.

    • Dilute the overnight culture to an

      
       of 0.1.
      
  • Plate Setup (96-well format):

    • Positive Control: Cells + Exogenous C6-HSL (500 nM) + Vehicle (DMSO). Result: Deep Purple.[1][2]

    • Negative Control: Cells only (No C6-HSL). Result: Colorless/Opaque.[1]

    • Test Wells: Cells + Exogenous C6-HSL (500 nM) + Methyl 3-oxotetradecanoate (Gradient: 1

      
      M to 200 
      
      
      
      M).
  • Incubation:

    • Incubate the plate at 30°C for 24 hours without shaking (static condition favors violacein accumulation).

  • Violacein Extraction & Quantification:

    • Centrifuge the plate at 3000 rpm for 15 mins to pellet cells.

    • Discard supernatant carefully.[1]

    • Resuspend pellet in 200

      
      L of 95% Ethanol  (or DMSO) to solubilize the violacein pigment.
      
    • Incubate at room temperature for 1 hour.

    • Centrifuge again to pellet cell debris.[1]

    • Transfer 150

      
      L of the supernatant to a fresh transparent plate.
      
    • Measure Absorbance at 585 nm .[1]

Data Analysis

Calculate the Percentage of QS Inhibition:



  • Interpretation: A dose-dependent decrease in absorbance at 585 nm indicates QSI activity.

Application II: Mammalian Cytotoxicity Profiling

Objective: To evaluate the safety profile or anti-proliferative potential of Methyl 3-oxotetradecanoate against mammalian cells (e.g., HepG2 liver cells or HEK293 kidney cells).

Method: MTT Colorimetric Assay.[1]

Experimental Workflow
  • Seeding:

    • Seed cells at a density of

      
       cells/well in a 96-well tissue culture plate.
      
    • Incubate for 24 hours at 37°C, 5%

      
       to allow attachment.
      
  • Treatment:

    • Remove spent media.[1]

    • Add 100

      
      L of fresh media containing Methyl 3-oxotetradecanoate (Concentrations: 0, 10, 25, 50, 100, 200 
      
      
      
      M).
    • Include a Vehicle Control (0.5% DMSO) and a Positive Toxicity Control (e.g., Doxorubicin or Triton X-100).[1]

    • Incubate for 48 hours.

  • MTT Addition:

    • Add 10

      
      L of MTT reagent (5 mg/mL in PBS) to each well.
      
    • Incubate for 3–4 hours at 37°C until intracellular purple formazan crystals are visible.

  • Solubilization & Readout:

    • Carefully aspirate the medium (do not disturb crystals).

    • Add 100

      
      L of DMSO to dissolve the formazan.
      
    • Shake plate for 10 minutes.

    • Measure Absorbance at 570 nm .

Mechanistic Visualization

The following diagram illustrates the hypothetical interference mechanism of Methyl 3-oxotetradecanoate in the bacterial Quorum Sensing pathway compared to the native 3-oxo-C14-HSL ligand.

QS_Interference Native_Signal Native Autoinducer (3-oxo-C14-HSL) Receptor LasR / LuxR Receptor Protein Native_Signal->Receptor High Affinity Methyl_Ester Test Compound (Methyl 3-oxotetradecanoate) Methyl_Ester->Receptor Competitive Binding Complex_Active Active Complex (Signal-Receptor) Receptor->Complex_Active Native Binding Complex_Inactive Inactive Complex (Competitive Inhibition) Receptor->Complex_Inactive Analog Binding DNA_Binding DNA Promoter Binding Complex_Active->DNA_Binding No_Response Reduced Virulence (Quorum Quenching) Complex_Inactive->No_Response No Activation Virulence Virulence Factors (Biofilm, Proteases) DNA_Binding->Virulence Activation

Caption: Competitive inhibition model where Methyl 3-oxotetradecanoate occupies the LasR binding pocket, preventing native autoinducer binding and downstream virulence gene activation.

Data Presentation & Analysis

Table 1: Expected Readouts and Interpretation

Assay TypeParameterLow Concentration (1-10

M)
High Concentration (>100

M)
Interpretation
QS Inhibition Absorbance (585 nm)High (Purple)Low (Colorless)Compound acts as a QS antagonist at high doses.
Cytotoxicity Absorbance (570 nm)High (>90% Viability)Low (<50% Viability)Determine

to separate therapeutic QSI effects from general toxicity.

Critical Control Checkpoints:

  • Solvent Tolerance: Ensure DMSO controls show >95% viability compared to untreated cells.

  • False Positives (QS): If the compound kills the bacteria (bactericidal), violacein production will stop simply due to cell death, not QS inhibition.[1] Always perform a parallel bacterial growth curve (

    
    ) to confirm cells are alive but inhibited in signaling.
    

References

  • Chemical Identity & Synthesis

    • ChemicalBook.[1] (2024).[3][4][5] "Methyl 3-oxotetradecanoate Properties and Synthesis." Link

  • Biological Activity of Fatty Acid Methyl Esters

    • Ghareeb, et al. (2022).[1] "Chemical characterization, antibacterial, antibiofilm, and antioxidant activities of the methanolic extract of Paratapes undulatus clams." Journal of Applied Pharmaceutical Science. Link

  • Quorum Sensing Mechanisms

    • Smith, R. S., & Iglewski, B. H. (2003).[1] "Pseudomonas aeruginosa quorum-sensing systems and virulence." Current Opinion in Microbiology. Link

  • Cytotoxicity Assays (MTT Protocol)

    • NIH National Center for Advancing Translational Sciences.[1] "Assay Guidance Manual: Cell Viability Assays." Link

  • QS Antagonism by Analogs

    • McInnis, C. E., et al. (2019).[1] "Antagonism of Quorum Sensing Phenotypes by Analogs of Marine Bacterial Secondary Metabolites." Marine Drugs.[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 3-oxotetradecanoate Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Methyl 3-oxotetradecanoate. This guide is designed to provide you with in-depth, field-proven insights into the stability of this compound and to offer practical solutions for the challenges you may encounter during your experiments. Our goal is to empower you with the knowledge to ensure the integrity of your results through a deep understanding of the molecule's behavior.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and inherent stability of Methyl 3-oxotetradecanoate.

Q1: What is the recommended procedure for storing Methyl 3-oxotetradecanoate to ensure its long-term stability?

A1: To maintain the integrity of Methyl 3-oxotetradecanoate, it is crucial to store it under controlled conditions. The compound should be stored at 2-8°C in a tightly sealed container to protect it from moisture.[1] For long-term storage, particularly for reference standards, consider storage at -20°C or below, as lower temperatures significantly slow down degradation reactions. The container should be flushed with an inert gas like argon or nitrogen before sealing to minimize oxidative degradation.

Q2: What are the primary degradation pathways for Methyl 3-oxotetradecanoate?

A2: As a β-keto ester, Methyl 3-oxotetradecanoate is susceptible to two primary degradation pathways that often occur in sequence:

  • Hydrolysis: The ester functional group can be hydrolyzed to form 3-oxotetradecanoic acid and methanol. This reaction can be catalyzed by both acids and bases.[2][3]

  • Decarboxylation: The resulting β-keto acid, 3-oxotetradecanoic acid, is thermally unstable and can readily lose carbon dioxide (CO₂) to form 2-tridecanone.[2][3][4]

Therefore, the principal degradation products you are likely to encounter are 3-oxotetradecanoic acid and 2-tridecanone.

Q3: How does pH affect the stability of Methyl 3-oxotetradecanoate in aqueous solutions?

A3: The stability of Methyl 3-oxotetradecanoate in aqueous solutions is significantly influenced by pH. Both acidic and basic conditions can accelerate the initial hydrolysis step. However, the subsequent decarboxylation of the intermediate β-keto acid is known to be faster for the protonated acid form than for its conjugate base (the carboxylate anion).[5] This suggests that neutral to slightly alkaline conditions may offer a region of greater overall stability by disfavoring the decarboxylation of any formed β-keto acid.

Q4: Is Methyl 3-oxotetradecanoate sensitive to light?

A4: While specific photostability data for Methyl 3-oxotetradecanoate is not extensively published, ketones and esters can be susceptible to photodegradation. It is best practice to protect the compound from light, especially UV light, during storage and handling to prevent potential photolytic degradation.[1] When conducting experiments, using amber glassware or covering vessels with aluminum foil is a recommended precautionary measure.

Troubleshooting Guide

This section provides a problem-and-solution framework for specific issues you might encounter during your experimental work with Methyl 3-oxotetradecanoate.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Inconsistent Potency/Concentration in Stock Solutions Degradation of Methyl 3-oxotetradecanoate due to improper solvent or storage.1. Solvent Selection: Prepare stock solutions in anhydrous, aprotic solvents like acetonitrile or isopropanol. Avoid protic solvents like methanol or ethanol if long-term storage is intended, as they can participate in transesterification or hydrolysis. 2. Storage: Store stock solutions at 2-8°C or, for longer-term stability, at -20°C in tightly sealed vials. 3. Purity Check: Regularly check the purity of your stock solution using a stability-indicating analytical method (see below) to monitor for the appearance of degradation products.
Appearance of Unexpected Peaks in Chromatograms (HPLC/GC) Hydrolysis and/or decarboxylation of the analyte.1. Identify Degradants: The primary degradation products to look for are 3-oxotetradecanoic acid and 2-tridecanone. Their retention times will differ from the parent compound. 2. Optimize Analytical Method: Ensure your analytical method can resolve the parent compound from its potential degradants. This is crucial for a "stability-indicating" method.[6][7][8] 3. Sample Preparation: Prepare samples for analysis immediately before injection. If samples must be queued, use a cooled autosampler to minimize degradation in the vial.[9]
Poor Peak Shape (Tailing or Fronting) in HPLC Analysis Keto-enol tautomerism of the β-keto ester on the column.1. Column Temperature: Control the column temperature using a column oven. This can help to manage the equilibrium between the keto and enol forms, leading to more consistent peak shapes.[10] 2. Mobile Phase pH: Adjust the pH of the mobile phase. Since the keto-enol equilibrium can be pH-dependent, slight adjustments can sometimes improve peak shape. 3. Column Choice: Consider a different stationary phase if peak shape issues persist. Sometimes, interactions with residual silanols on the silica backbone can contribute to poor peak shape.[11][12]
Low Recovery During Sample Extraction Degradation of the analyte during sample processing.1. pH Control: If using liquid-liquid extraction, ensure the pH of the aqueous phase is controlled to minimize hydrolysis. A neutral to slightly acidic pH is often a good starting point. 2. Temperature Control: Keep samples cool during processing to reduce the rate of thermal degradation and decarboxylation. 3. Minimize Processing Time: Streamline your extraction protocol to reduce the time the analyte is exposed to potentially destabilizing conditions.

Experimental Protocols & Methodologies

To assist in your research, we provide the following detailed protocols.

Protocol 1: Forced Degradation Study of Methyl 3-oxotetradecanoate

This protocol is designed to intentionally degrade the compound to identify its degradation products and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Methyl 3-oxotetradecanoate in acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of Methyl 3-oxotetradecanoate in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a calibrated light source according to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][13][14][15] A control sample should be wrapped in aluminum foil and placed alongside to serve as a dark control.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase and analyze using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate and quantify Methyl 3-oxotetradecanoate from its primary degradation products.

  • Instrumentation: HPLC with UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Rationale: A C18 column provides good retention for the relatively nonpolar long-chain ester and ketone.[10] The acetonitrile/water mobile phase is a common choice for reversed-phase chromatography. The detection wavelength of 210 nm is chosen to detect the carbonyl chromophore present in the parent compound and its degradation products.

Protocol 3: GC-MS Analysis of Degradation Products

This method can be used to confirm the identity of the volatile degradation product, 2-tridecanone.

  • Instrumentation: Gas Chromatograph with Mass Spectrometer

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp to 250°C at 10°C/min

    • Hold at 250°C for 5 minutes

  • Injector Temperature: 250°C

  • MS Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Note: For the analysis of the less volatile 3-oxotetradecanoic acid by GC-MS, derivatization to a more volatile ester (e.g., trimethylsilyl ester) is recommended.[1]

Visualizing Degradation Pathways and Workflows

To further clarify the processes discussed, the following diagrams have been generated.

MOT Methyl 3-oxotetradecanoate OTA 3-Oxotetradecanoic Acid MOT->OTA Hydrolysis (+H2O, H+ or OH-) MeOH Methanol TD 2-Tridecanone OTA->TD Decarboxylation (Heat) CO2 CO2 cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock Solution Stock Solution Stress Conditions Stress Conditions Stock Solution->Stress Conditions Neutralization/Dilution Neutralization/Dilution Stress Conditions->Neutralization/Dilution HPLC-UV HPLC-UV Neutralization/Dilution->HPLC-UV Quantitative Analysis GC-MS GC-MS Neutralization/Dilution->GC-MS Identification of Volatile Degradants Identify Degradants Identify Degradants HPLC-UV->Identify Degradants GC-MS->Identify Degradants Determine Degradation Rate Determine Degradation Rate Identify Degradants->Determine Degradation Rate

Sources

Preventing hydrolysis and decarboxylation of "Methyl 3-oxotetradecanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: M3OT-STAB-001
Subject: Preventing Hydrolysis and Decarboxylation of -Keto Esters

Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Vanishing Product" Phenomenon

You are likely reading this guide because your yield of Methyl 3-oxotetradecanoate (CAS: 22348-97-6) is lower than expected, or your NMR spectra show a mysterious conversion to 2-tridecanone .

Methyl 3-oxotetradecanoate is a long-chain


-keto ester. While the lipophilic C14 tail provides some protection against aqueous solubility, the 

-keto functionality introduces a specific vulnerability: thermal instability following hydrolysis .

This guide treats your experiment as a system. We will define the failure modes (hydrolysis and decarboxylation), visualize the degradation pathway, and provide validated protocols to arrest these processes.

Module 1: The Mechanism of Degradation

To prevent the loss of your molecule, you must understand how it breaks. The degradation is a two-step cascade:

  • Hydrolysis: Water attacks the ester linkage, converting the stable ester into an unstable

    
    -keto acid.
    
  • Decarboxylation: The

    
    -keto acid undergoes a concerted, thermal decomposition to release 
    
    
    
    and a ketone.[1]
Visualization: The 6-Membered Death Spiral

The diagram below illustrates the irreversible flow from your valuable ester to the waste product (2-tridecanone). Note the cyclic transition state in the center—this is the critical failure point that occurs upon heating the acid form.

DecarboxylationMechanism cluster_prevention Intervention Points Ester Methyl 3-oxotetradecanoate (Stable Ester) Hydrolysis Hydrolysis Event (Acid/Base + H2O) Ester->Hydrolysis Moisture/pH Acid 3-Oxotetradecanoic Acid (Unstable Intermediate) Hydrolysis->Acid Ester Cleavage Transition 6-Membered Cyclic Transition State Acid->Transition Heat (>40°C) Products 2-Tridecanone + CO2 (Irreversible Loss) Transition->Products -CO2

Figure 1: The degradation pathway.[1] Intervention is only possible at the "Ester" and "Hydrolysis" stages. Once the


-keto acid forms and is heated, decarboxylation is kinetically favored.

Module 2: Storage & Handling Protocols

The C14 chain makes this molecule a waxy solid or oil at room temperature (MP:


). It is lipophilic, which tempts researchers to be lax with moisture control. Do not fall into this trap. 
Standard Operating Procedure (SOP): Storage
ParameterSpecificationScientific Rationale
Temperature

Lowers kinetic energy, effectively halting the transition to the cyclic intermediate.
Atmosphere Argon or NitrogenExcludes atmospheric moisture. Hydrolysis requires

. No water = No degradation.
Container Amber Glass, Teflon-lined capPrevents photochemical degradation (minor) and ensures a gas-tight seal.
Thawing Desiccator warm-upAllow vial to reach room temp inside a desiccator before opening to prevent condensation.
Solvent Compatibility Matrix

Use this table to select solvents for reaction or analysis.

Solvent SystemCompatibilityRisk FactorNotes
Chloroform (

)
⚠️ Caution Acidic Impurities

often contains

. Filter through basic alumina before NMR.
DMSO / DMF ⚠️ High Risk Krapcho-like Wet DMSO + Heat + Salts mimics Krapcho decarboxylation conditions. Keep strictly anhydrous.
Methanol/Ethanol Good TransesterificationSafe at neutral pH. Avoid strong acids/bases which catalyze exchange.
Hexane/EtOAc Excellent InertIdeal for storage and chromatography.

Module 3: Troubleshooting Purification (The Silica Trap)

The Issue: You load 500 mg of crude product onto a silica column. You elute only 300 mg. The Cause: Silica gel is naturally slightly acidic (pH 4–5). This acidity is sufficient to catalyze surface hydrolysis of the


-keto ester. The resulting acid stays stuck on the column or decarboxylates.
Protocol: Neutralized Silica Chromatography

Use this method for all purifications of


-keto esters.
  • Prepare Slurry: Mix your silica gel with the non-polar solvent (e.g., Hexanes).

  • Add Buffer: Add 1% Triethylamine (

    
    )  to the slurry.
    
    • Why? The amine neutralizes the acidic silanol (

      
      ) sites on the silica surface.
      
  • Pack Column: Pour the neutralized slurry.

  • Wash: Flush with 2 column volumes of pure solvent (to remove excess amine if your compound is sensitive to base, though

    
    -keto esters tolerate weak base well).
    
  • Elute: Run your column normally.

Module 4: Frequently Asked Questions (FAQs)

Q1: I need to hydrolyze the ester to get the free acid (3-oxotetradecanoic acid). How do I do this without decarboxylation?

A: You are walking a tightrope. The free acid is inherently unstable.

  • The Trick: Perform the saponification (LiOH/NaOH) at

    
     .
    
  • The Critical Step: When acidifying to protonate the carboxylate, do not use strong mineral acids (like HCl) to pH 1. Instead, acidify carefully to pH 4–5 using cold dilute citric acid or

    
    .
    
  • Extraction: Extract immediately with cold ether. Never heat the free acid. Store it frozen in solution if possible.

Q2: My NMR shows a singlet at 2.13 ppm and a triplet at 2.42 ppm. What is this?

A: This is the signature of 2-tridecanone , your decomposition product.

  • The singlet (

    
     2.13) is the terminal methyl ketone (
    
    
    
    ).
  • The triplet (

    
     2.42) is the 
    
    
    
    -methylene protons of the ketone.
  • Diagnosis: Your sample has decarboxylated.[2][3] Check your storage temperature and solvent acidity.

Q3: Can I use this compound in biological media (pH 7.4, )?

A: Yes, but with a half-life. At pH 7.4, the ester is relatively stable against rapid hydrolysis. However, the long C14 chain will drive the molecule into lipid bilayers or hydrophobic pockets. If you are studying bacterial signaling (e.g., Burkholderia quorum sensing), be aware that bacteria often possess esterases that will intentionally cleave this molecule. Always run a "no-bacteria" control to measure abiotic degradation.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 26: Acylation of Enolates).

  • Master Organic Chemistry. (2022).[4] Decarboxylation of Beta-Keto Acids. Retrieved from

  • PubChem. (n.d.). Methyl 3-oxotetradecanoate (Compound Summary). National Library of Medicine. Retrieved from

  • Couturier, L. I. E., et al. (2020).[5] State of art and best practices for fatty acid analysis in aquatic sciences. ICES Journal of Marine Science, 77(7-8), 2375–2395.[5] (Provides protocols for lipid/ester storage).

  • Organic Chemistry Portal. (n.d.). Krapcho Decarboxylation. (Context on salt/solvent effects on decarboxylation). Retrieved from

Sources

Ideal storage conditions for long-term stability of "Methyl 3-oxotetradecanoate"

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Core Principles of Stability and Handling

Methyl 3-oxotetradecanoate, a valuable β-keto ester intermediate, requires careful handling and storage to maintain its chemical integrity. Understanding its inherent reactivity is key to preventing degradation and ensuring reproducible experimental outcomes.

Ideal Storage Conditions

For maximal long-term stability, Methyl 3-oxotetradecanoate should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C[1]Refrigeration significantly slows down potential degradation reactions.
Atmosphere Sealed under an inert, dry atmosphere (e.g., Argon or Nitrogen)Minimizes exposure to moisture and oxygen, which can initiate degradation pathways.
Container Tightly sealed, light-resistant containerProtects the compound from light-induced degradation and atmospheric contaminants.

Note: While some sources may indicate storage at room temperature is acceptable for short periods, for long-term stability, refrigerated and inert conditions are paramount.

Physicochemical Properties
PropertyValue
CAS Number 22348-97-6[1][2]
Molecular Formula C₁₅H₂₈O₃[1][2]
Molecular Weight 256.38 g/mol [1][2]
Appearance Light yellow to yellow low-melting solid[2]
Melting Point 29-30°C[1]
Boiling Point 137-139°C at 0.9 Torr[1]
Solubility Slightly soluble in Chloroform, Ethyl Acetate, and Methanol[1][2]

Section 2: Understanding and Preventing Degradation

The primary threat to the stability of Methyl 3-oxotetradecanoate, as with other β-keto esters, is its susceptibility to hydrolysis and subsequent decarboxylation. This process is accelerated by the presence of acids, bases, and elevated temperatures.

The Degradation Pathway

The degradation of Methyl 3-oxotetradecanoate proceeds in a two-step mechanism:

  • Hydrolysis: The ester group is hydrolyzed to a carboxylic acid, forming the corresponding β-keto acid, 3-oxotetradecanoic acid. This reaction can be catalyzed by both acidic and basic conditions.

  • Decarboxylation: The resulting β-keto acid is unstable and readily loses carbon dioxide (CO₂), particularly when heated, to yield a ketone.[3][4]

cluster_degradation Degradation Pathway of Methyl 3-oxotetradecanoate A Methyl 3-oxotetradecanoate B 3-Oxotetradecanoic Acid (β-Keto Acid Intermediate) A->B  Hydrolysis (+H₂O, H⁺ or OH⁻) C 2-Tridecanone (Ketone Degradant) B->C  Decarboxylation (Heat) CO2 CO₂ B->CO2 cluster_workflow Alkylation Workflow A Prepare Anhydrous Reagents B Dissolve Methyl 3-oxotetradecanoate in Anhydrous Solvent A->B C Cool Reaction Mixture B->C D Add Base for Enolate Formation C->D E Add Alkylating Agent D->E F Reaction Monitoring (TLC/LC-MS) E->F G Aqueous Workup F->G Upon Completion H Purification (Chromatography) G->H

Sources

Improving peak shape of "Methyl 3-oxotetradecanoate" in RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Peak Shape Anomalies in RP-HPLC Analyte: Methyl 3-oxotetradecanoate (CAS: 22348-98-7) Classification: Long-chain


-keto ester

Introduction: The "Chameleon" Analyte

Welcome to the Technical Support Center. You are likely here because your chromatogram for Methyl 3-oxotetradecanoate looks "wrong"—exhibiting peak splitting, shoulder formation, or severe tailing despite a fresh column.

As a Senior Application Scientist, I must clarify that this is rarely a column failure. It is a chemistry mismatch . Methyl 3-oxotetradecanoate contains a


-keto ester moiety, making it subject to Keto-Enol Tautomerism  and Metal Chelation . These two mechanisms are the primary drivers of peak shape distortion in this class of molecules.

This guide moves beyond generic advice, providing the mechanistic causality and self-validating protocols required for pharmaceutical-grade analysis.

Module 1: Peak Splitting & Broadening (The Tautomer Trap)

The Symptom

You observe a split peak (doublet) or a broad, plateau-like peak shape. The ratio of the split peaks might change if the sample sits in the autosampler or if the column temperature fluctuates.

The Mechanism: Keto-Enol Tautomerism

Methyl 3-oxotetradecanoate exists in dynamic equilibrium between two forms: the Keto form (dicarbonyl) and the Enol form (stabilized by intramolecular hydrogen bonding).

  • Chromatographic Timescale: If the interconversion rate between these forms is slower than the time it takes to travel through the column, the two forms separate, appearing as two peaks.

  • Intermediate Rate: If the rate is comparable to the flow, you get a "saddle" or broad plateau between peaks.

The Solution

We must force the equilibrium to be fast (coalescence) or stabilize a single form.

Q: Should I change my mobile phase pH? A: Yes. Acidification is critical.

  • Protocol: Add 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) to both Mobile Phase A (Water) and B (Acetonitrile).

  • Why: Acid catalysis accelerates the proton transfer required for tautomerization. By speeding up the kinetics (

    
    ), the two forms interconvert so rapidly that the detector sees them as a single, sharp, time-averaged peak [1].
    

Q: How does temperature affect the peak shape? A: Temperature is your kinetic switch.

  • Protocol: Increase column temperature to 40°C – 50°C .

  • Why: Higher thermal energy lowers the activation energy barrier for proton transfer, increasing the interconversion rate and coalescing the split peaks into a single Gaussian band [2].

Module 2: Peak Tailing (The Chelation Effect)

The Symptom

The peak rises sharply but drags a long tail (Asymmetry factor > 1.5). This persists even at low concentrations.

The Mechanism: Metal Chelation

The 1,3-dicarbonyl arrangement of the


-keto ester is a potent chelator. It binds to trace metal ions (Iron, Aluminum) often present in lower-quality silica supports or stainless steel frits. This "chemical hook" delays a portion of the analyte, causing tailing.
The Solution

Q: Do I need a special column? A: Yes. Do not use standard Type-A silica.

  • Protocol: Use a Type-B (High Purity) Silica column with low metal content (e.g., <10 ppm).

  • Advanced Fix: If tailing persists, switch the mobile phase modifier to 0.1% Phosphoric Acid . Phosphate ions compete for the metal binding sites on the silica, effectively "masking" them from the analyte. Note: Do not use Phosphoric acid with MS detection; stick to Formic acid and high-purity columns for LC-MS.

Module 3: Fronting (The Hydrophobicity Mismatch)

The Symptom

The peak shows a "shark fin" shape—gradual rise followed by a sharp drop (Fronting).

The Mechanism: Solvent Strength Mismatch

Methyl 3-oxotetradecanoate is highly lipophilic (C14 chain). To dissolve it, you likely used 100% Acetonitrile or Methanol. When you inject this strong solvent into a gradient starting at high aqueous content (e.g., 50% Water), the analyte precipitates or travels faster than the mobile phase at the column head.

The Solution

Q: How do I prepare the sample? A: Match the solvent strength.

  • Protocol: Dissolve the stock in Acetonitrile, but dilute the final injection sample to match the initial mobile phase composition (e.g., 80% MeCN / 20% Water) if solubility permits.

  • Alternative: If precipitation occurs at that ratio, reduce the Injection Volume to <5 µL. This allows the mobile phase to instantly dilute the solvent plug before the analyte band distorts.

Visualizing the Mechanisms

The following diagram illustrates the kinetic equilibrium and the decision logic for troubleshooting.

G cluster_0 Mechanism: Tautomerism vs. Chromatography cluster_1 Troubleshooting Logic Keto Keto Form (Polar) Enol Enol Form (Non-Polar) Keto->Enol Slow H+ Transfer Split RESULT: Split Peaks (Slow Kinetics) Keto->Split Low Temp / Neutral pH Single RESULT: Sharp Peak (Fast Kinetics) Keto->Single High Temp / Acidic pH Enol->Split Low Temp / Neutral pH Enol->Single High Temp / Acidic pH Symptom Identify Symptom SplitPeak Split / Broad Peak Symptom->SplitPeak Tailing Tailing Symptom->Tailing Fronting Fronting Symptom->Fronting Fix1 Add 0.1% Formic Acid Increase Temp to 50°C SplitPeak->Fix1 Fix2 Use High-Purity Silica Consider Phosphoric Acid Tailing->Fix2 Fix3 Reduce Inj. Vol. Match Sample Solvent to MP Fronting->Fix3

Figure 1: Mechanistic pathway of keto-enol tautomerism and decision tree for peak shape remediation.

Master Protocol: The Optimized Method

Based on the physicochemical properties of Methyl 3-oxotetradecanoate, the following protocol minimizes tautomeric splitting and chelation.

ParameterSpecificationRationale
Column C18, End-capped, High Purity Silica (e.g., 3.5 µm, 4.6 x 100 mm)Prevents metal chelation and silanol interactions.
Mobile Phase A Water + 0.1% Formic Acid Acid catalysis speeds up tautomerization (coalescence).
Mobile Phase B Acetonitrile + 0.1% Formic Acid Organic modifier; acid ensures constant pH gradient.
Flow Rate 1.0 mL/minStandard backpressure management.
Temperature 45°C - 50°C CRITICAL: Thermal energy drives fast kinetics for single peak.
Gradient 60% B to 100% B over 15 minHigh organic required for C14 chain elution.
Detection UV @ 210 nm (or 280 nm)210 nm for ester/backbone; 280 nm for ketone (lower sensitivity).
Injection 5 µL (in 70:30 MeCN:Water)Prevents solvent-effect fronting.

References

  • Meyer, V. R. (2004). Practical High-Performance Liquid Chromatography. 4th Ed. Wiley.[1] (Chapter on Tautomerism and Peak Shape).

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America.

  • McCalley, D. V. (2010). Analysis of the keto-enol tautomers of beta-dicarbonyl compounds by HPLC. Journal of Chromatography A.

Sources

Technical Support Center: Navigating Keto-Enol Tautomerism in the NMR Analysis of Methyl 3-oxotetradecanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for challenges arising from the keto-enol tautomerism of Methyl 3-oxotetradecanoate during Nuclear Magnetic Resonance (NMR) analysis. The dynamic equilibrium between the keto and enol forms of β-keto esters like Methyl 3-oxotetradecanoate can lead to complex and often confusing NMR spectra. This resource is designed to help you understand, troubleshoot, and control these effects to obtain clean, interpretable, and quantitative data.

Understanding the Core Issue: Keto-Enol Tautomerism

Methyl 3-oxotetradecanoate, a β-keto ester, exists as a mixture of two interconverting isomers: a keto form and an enol form. This equilibrium is fundamental to its chemistry and a primary consideration for accurate NMR analysis.[1] The rate of this interconversion is often on a similar timescale to the NMR experiment, leading to a range of spectral phenomena.[2]

The position of this equilibrium is highly sensitive to the surrounding environment, with solvent polarity being a key determinant.[3][4] Generally, non-polar solvents favor the enol form, which is stabilized by an intramolecular hydrogen bond, while polar solvents favor the more polar keto form.[5][6]

Caption: Factors influencing the keto-enol equilibrium.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the NMR analysis of Methyl 3-oxotetradecanoate in a question-and-answer format.

Issue 1: My ¹H NMR spectrum shows two sets of peaks. Is my sample impure?

Answer: Not necessarily. The presence of two distinct sets of signals in the ¹H NMR spectrum is a classic indication of keto-enol tautomerism where the rate of interconversion is slow on the NMR timescale.[2] You are likely observing signals for both the keto and the enol forms simultaneously.

Causality: The chemical environments of protons in the keto and enol tautomers are different, leading to distinct chemical shifts. For instance, the α-protons (at C-2) in the keto form are typically observed as a singlet around 3.4-3.6 ppm, while the vinylic proton of the enol form appears as a singlet around 5.0-5.5 ppm.[5]

Troubleshooting Protocol:

  • Peak Assignment: Carefully assign the peaks to each tautomer based on their characteristic chemical shifts. The enolic hydroxyl proton, if visible, often appears as a very broad singlet between 12-14 ppm.[5]

  • Solvent Study: To confirm that the two sets of peaks are from tautomers, dissolve your sample in a different deuterated solvent with a different polarity (e.g., from CDCl₃ to DMSO-d₆). The ratio of the integrals of the corresponding peaks should change, reflecting the shift in the keto-enol equilibrium.[3]

  • Quantitative Analysis: Once confirmed, you can calculate the percentage of each tautomer by integrating a well-resolved, unique signal for each form.[7] For example, use the α-CH₂ signal for the keto form and the vinylic CH signal for the enol form.

    • % Keto = [Integral(keto α-CH₂) / (Integral(keto α-CH₂) + Integral(enol vinylic CH))] * 100

    • % Enol = [Integral(enol vinylic CH) / (Integral(keto α-CH₂) + Integral(enol vinylic CH))] * 100

Expected Chemical Shifts for Methyl 3-oxotetradecanoate Tautomers:

ProtonKeto Form (δ ppm)Enol Form (δ ppm)Multiplicity
α-CH₂~3.4 - 3.6-Singlet
Vinylic CH-~5.0 - 5.5Singlet
Enolic OH-~12.0 - 14.0Broad Singlet
OCH₃~3.7~3.7Singlet
Terminal CH₃~0.9~0.9Triplet

Note: These are approximate values and can be influenced by solvent and concentration.

Issue 2: My NMR signals are broad and poorly resolved. What is happening?

Answer: Signal broadening is often a sign of intermediate exchange on the NMR timescale.[8] This occurs when the rate of interconversion between the keto and enol forms is comparable to the difference in their resonance frequencies.

Causality: When protons are rapidly exchanging between two different chemical environments, the NMR spectrometer detects an average signal. If the exchange rate is in the intermediate regime, the resulting peak is broad.

Troubleshooting Protocol:

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Technical Support Center: Scaling Up the Synthesis of Methyl 3-oxotetradecanoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 3-oxotetradecanoate. This document is designed for researchers, chemists, and drug development professionals who are looking to establish, optimize, or scale up this synthesis. We will address common challenges and frequently asked questions in a direct Q&A format, providing not just solutions but the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing Methyl 3-oxotetradecanoate?

The most prevalent and industrially relevant method for synthesizing β-keto esters like Methyl 3-oxotetradecanoate is the Claisen condensation .[1][2] This reaction involves the base-mediated condensation of two ester molecules to form a new carbon-carbon bond, yielding a β-keto ester.[3] For this specific target, the reaction would typically involve the condensation of methyl dodecanoate with methyl acetate.

Q2: Why is a full stoichiometric equivalent of base required for the Claisen condensation, rather than a catalytic amount?

This is a critical point rooted in chemical equilibrium. The overall equilibrium of the initial condensation steps is not highly favorable. However, the resulting β-keto ester product is significantly more acidic (pKa ≈ 11) than the starting esters (pKa ≈ 25).[1] A strong base, such as sodium methoxide, will deprotonate the product to form a resonance-stabilized enolate. This final deprotonation step is essentially irreversible and acts as the thermodynamic driving force, pulling the entire reaction sequence to completion.[4] Using only a catalytic amount of base would result in a poor yield.

Q3: What are the primary challenges when scaling this synthesis from the bench to a pilot plant?

The main scale-up challenges include:

  • Exotherm Management: The condensation reaction can be exothermic. Efficient heat transfer becomes critical in larger reactors to maintain optimal temperature and prevent side reactions.

  • Reagent Purity and Anhydrous Conditions: The reaction is highly sensitive to moisture, which can consume the strong base and hydrolyze the esters. Ensuring all reagents and equipment are rigorously dry is paramount.

  • Viscosity and Mixing: As the reaction progresses, the formation of the sodium salt of the product can increase the viscosity of the reaction mixture, posing challenges for efficient stirring.

  • Purification: The product is a high-boiling oil, making purification by distillation energy-intensive and requiring high vacuum.[5] Degradation can occur at elevated temperatures.

Troubleshooting Guide: Synthesis & Purification

This section addresses specific problems you may encounter during your experiments.

Section 1: Low Yield & Reaction Failures

Q1: My reaction yield is very low, or I've recovered only starting material. What went wrong?

Several factors are critical for the success of a Claisen condensation. Let's break down the common culprits:

  • Sub-optimal Base: The pKa of the base must be high enough to efficiently deprotonate the starting ester. Sodium methoxide (NaOCH₃) or sodium hydride (NaH) are common choices.

  • Incorrect Base Stoichiometry: As discussed in the FAQs, at least one full equivalent of base is required to drive the reaction to completion.[2]

  • Presence of Water: Moisture will react with the strong base and can also lead to saponification (hydrolysis) of your ester starting materials and product. All glassware must be oven-dried, and solvents must be anhydrous.

  • Transesterification: The alkoxide base should always match the alcohol portion of the ester (e.g., use sodium methoxide for methyl esters). Using sodium ethoxide with methyl dodecanoate would lead to a mixture of methyl and ethyl esters, complicating the reaction and purification.[1]

Q2: I'm performing a crossed Claisen condensation between methyl dodecanoate and methyl acetate. Why is the order of addition important?

In a crossed Claisen, you are reacting two different esters. To minimize unwanted side reactions (like the self-condensation of methyl acetate), the strategy is key. A common and effective approach is to slowly add the enolizable ester (in this case, methyl acetate) to a mixture of the non-enolizable (or less readily enolizable) ester and the base. However, since both esters here are enolizable, a better strategy is to add a mixture of the two esters to the base suspension. This maintains a low concentration of the enolates and favors the desired cross-condensation.

Section 2: Purification Challenges

Q1: My product is degrading during silica gel column chromatography. The collected fractions are impure and show new spots on TLC. What is happening?

This is a classic issue with β-keto esters. Standard silica gel is acidic (pKa ≈ 4-5), which can catalyze the hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid.[5][6]

Solution:

  • Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in the starting eluent containing 0.5-1% triethylamine (Et₃N). The amine base neutralizes the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: If degradation persists, switch to a less acidic medium like neutral alumina.[5]

Q2: I'm struggling to separate Methyl 3-oxotetradecanoate from unreacted methyl dodecanoate. What's the best purification method?

Both high-vacuum distillation and column chromatography are viable, but the choice depends on the scale and the specific impurities.

  • High-Vacuum Distillation: This is often the preferred method for larger scales as it avoids solvents and potential degradation on stationary phases.[5] The boiling points of methyl dodecanoate and Methyl 3-oxotetradecanoate are different enough to allow for separation under high vacuum (e.g., <1 Torr).

  • Flash Column Chromatography: Highly effective for smaller scales or when dealing with non-volatile impurities. If you have poor separation with an isocratic (single solvent system) elution, a gradient elution is recommended.[5] Start with a non-polar solvent system (e.g., 98:2 Hexanes:Ethyl Acetate) and gradually increase the polarity to elute your more polar product after the less polar starting material has been collected.

SymptomPossible CauseRecommended Solution
Product degradation during columnAcidic nature of standard silica gel.[5]Use silica gel treated with 1% triethylamine in the eluent or switch to neutral alumina.
Poor separation of product and starting materialInappropriate solvent polarity; co-elution.Implement a gradient elution, starting with a very non-polar mobile phase.[5] Alternatively, consider high-vacuum distillation.
Loss of product during distillationVacuum is not low enough, requiring excessive heat leading to thermal decomposition or decarboxylation.[6]Ensure a high-quality vacuum (<1 Torr). Use a short-path distillation apparatus to minimize the surface area and residence time at high temperature.

Experimental Protocols

Protocol 1: Synthesis via Claisen Condensation

This protocol describes a representative lab-scale synthesis.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium methoxide (1.1 equivalents) to anhydrous toluene in an oven-dried, three-neck flask equipped with a mechanical stirrer, condenser, and addition funnel.

  • Addition of Esters: Prepare a solution of methyl dodecanoate (1.0 equivalent) and methyl acetate (1.5 equivalents) in anhydrous toluene. Add this solution dropwise to the stirred suspension of sodium methoxide at a rate that maintains the reaction temperature between 50-60 °C.

  • Reaction: After the addition is complete, heat the mixture to reflux for 3-4 hours, monitoring the reaction progress by TLC or GC.

  • Quench: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly and carefully quench the reaction by adding 1M hydrochloric acid (HCl) until the pH is acidic (pH ≈ 5-6). This protonates the enolate product.[7]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Methyl 3-oxotetradecanoate as an oil.

Protocol 2: Purification by High-Vacuum Distillation
  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.

  • Sample Loading: Place the crude product into the distillation flask with a magnetic stir bar.

  • Applying Vacuum: Connect the apparatus to a high-vacuum pump with a cold trap in between. Slowly apply the vacuum to degas the sample.

  • Heating: Once a stable high vacuum is achieved (~0.5-1.0 mmHg), begin to gently heat the distillation flask with stirring using a heating mantle.

  • Fraction Collection: Collect fractions based on boiling point and refractive index. The desired product should distill at approximately 137-139 °C at 0.9 Torr.[8]

  • Completion: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.

Visualizations

Workflow & Decision Making

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reagents Methyl Dodecanoate + Methyl Acetate Reaction Claisen Condensation (Reflux, 3-4h) Reagents->Reaction Base NaOCH3 in Toluene Base->Reaction Quench Acidic Work-up (HCl) Reaction->Quench Crude Crude Product Quench->Crude Decision Scale? Crude->Decision V_Dist High-Vacuum Distillation Decision->V_Dist Large (>10g) F_Chrom Flash Chromatography Decision->F_Chrom Small (<10g) Pure Pure Product (>95%) V_Dist->Pure F_Chrom->Pure

Caption: General workflow for synthesis and purification of Methyl 3-oxotetradecanoate.

Claisen_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination cluster_3 Step 4: Deprotonation (Driving Force) Ester Methyl Acetate Enolate Ester Enolate (Nucleophile) Ester->Enolate + NaOCH3 Intermediate Tetrahedral Intermediate Enolate->Intermediate Acceptor Methyl Dodecanoate Acceptor->Intermediate Product β-Keto Ester Product Intermediate->Product - NaOCH3 Final_Enolate Product Enolate (Stabilized) Product->Final_Enolate + NaOCH3

Caption: Simplified mechanism of the Claisen condensation reaction.

References

  • PrepChem.com. (n.d.). Synthesis of methyl 3-oxopentanoate. Retrieved from PrepChem.com.

  • BenchChem. (n.d.). Methods for removing unreacted starting materials from Methyl 3-oxodecanoate. Retrieved from BenchChem.

  • ChemicalBook. (n.d.). METHYL 3-OXOTETRADECANOATE | 22348-97-6. Retrieved from ChemicalBook.

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from Master Organic Chemistry.

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from Chemistry LibreTexts.

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from Master Organic Chemistry.

  • The Organic Chemistry Tutor. (2018). Claisen Condensation Reaction Mechanism. Retrieved from YouTube.

  • JoVE. (n.d.). Esters to β-Ketoesters: Claisen Condensation Mechanism. Retrieved from JoVE.

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from Chemistry LibreTexts.

  • ChemBK. (2024). 3-Oxotetradecanoic acid methyl ester. Retrieved from ChemBK.

Sources

Technical Support Center: Temperature Optimization for Methyl 3-oxotetradecanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-oxotetradecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to temperature optimization during the synthesis of this key β-keto ester. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower your experimental success.

Introduction to the Synthesis

Methyl 3-oxotetradecanoate is commonly synthesized via a Claisen condensation reaction. This carbon-carbon bond-forming reaction involves the coupling of two esters in the presence of a strong base to form a β-keto ester.[1][2][3] A typical route involves the reaction of methyl laurate with methyl acetate, facilitated by a strong base like sodium methoxide or sodium hydride.

The reaction temperature is a critical parameter that significantly influences the yield, purity, and side-product formation. Precise temperature control at different stages of the reaction is paramount for a successful synthesis.

Frequently Asked Questions (FAQs)

Here we address common questions and issues encountered during the synthesis of Methyl 3-oxotetradecanoate, with a focus on temperature-related challenges.

Q1: My reaction yield is consistently low. Could temperature be the culprit?

A1: Absolutely. Temperature plays a crucial role in the thermodynamics and kinetics of the Claisen condensation.

  • Insufficiently Low Temperature During Deprotonation: The initial deprotonation of the enolizable ester (e.g., methyl acetate) by a strong base is a critical step.[1][2] If the temperature is not low enough, side reactions such as the self-condensation of methyl acetate can occur, consuming the starting material and reducing the yield of the desired product. It is often recommended to perform this step at low temperatures, for instance, by cooling the reaction mixture in an ice bath or even to lower temperatures with a dry ice/acetone bath.

  • Premature Warming: Allowing the reaction to warm up too quickly after the addition of the base can also lead to unwanted side reactions. A gradual warm-up to room temperature is often necessary to allow the reaction to proceed to completion without promoting side-product formation.

  • High Reaction Temperature: Running the entire reaction at an elevated temperature can favor side reactions like decomposition of the product or base-catalyzed hydrolysis of the ester groups, especially if there is any moisture present.

Q2: I am observing significant amounts of impurities in my crude product. How can I minimize these by optimizing the temperature?

A2: Impurity formation is a common issue directly linked to reaction temperature.

  • Self-Condensation Products: As mentioned, if the temperature is not adequately controlled during the addition of the base, self-condensation of the enolizable ester can lead to impurities. Maintaining a low temperature during this step is crucial.

  • Decomposition Products: β-keto esters can be thermally labile, especially in the presence of a strong base.[4] Elevated temperatures can lead to decomposition. Therefore, it's essential to maintain the recommended reaction temperature and avoid excessive heating during the reaction and workup.

  • Hydrolysis Products: If the reaction is not performed under strictly anhydrous conditions, high temperatures can promote the hydrolysis of the ester starting materials and the β-keto ester product, leading to carboxylic acid impurities.

Q3: What are the typical temperature ranges I should be using for the synthesis of Methyl 3-oxotetradecanoate?

A3: While the optimal temperature profile can vary depending on the specific base and solvent system used, a general guideline for a Claisen-type condensation is as follows:

Reaction StageTypical Temperature Range (°C)Rationale
Base Addition & Enolate Formation -10 to 10To control the exothermic deprotonation and minimize self-condensation side reactions.
Addition of Second Ester 0 to Room TemperatureGradual addition at a controlled temperature to manage the reaction rate and prevent temperature spikes.
Reaction Progression Room Temperature to Gentle RefluxTo drive the reaction to completion. The optimal temperature will be a balance between reaction rate and stability of reactants and products.
Quenching 0 to 10To safely neutralize the excess base and protonate the enolate product while minimizing potential side reactions from the heat of neutralization.

It is highly recommended to perform small-scale optimization experiments to determine the ideal temperature profile for your specific reaction conditions.

Troubleshooting Guide

This section provides a structured approach to troubleshoot common temperature-related issues during the synthesis of Methyl 3-oxotetradecanoate.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Action Scientific Rationale
Reaction temperature is too low. Gradually increase the reaction temperature after the initial low-temperature addition steps. Monitor the reaction progress by TLC or other analytical methods.The activation energy for the condensation step may not be reached at very low temperatures, leading to a stalled reaction.
Inefficient enolate formation. Ensure the base is added at a sufficiently low temperature to prevent degradation but allow for efficient deprotonation.The stability of the enolate is temperature-dependent.
Base deactivation. Ensure anhydrous conditions. Moisture will react with the strong base, rendering it ineffective.Strong bases like sodium hydride or sodium methoxide react readily with water.
Issue 2: Formation of Multiple Byproducts
Potential Cause Troubleshooting Action Scientific Rationale
Reaction temperature is too high. Lower the overall reaction temperature. Consider running the reaction at room temperature or even slightly below.High temperatures can promote various side reactions, including self-condensation and decomposition.
Localized heating during reagent addition. Add reagents dropwise with efficient stirring and external cooling.This prevents localized temperature spikes that can lead to byproduct formation.
Prolonged reaction time at elevated temperature. Monitor the reaction closely and quench it as soon as the starting material is consumed.Extended exposure to high temperatures can lead to product degradation.

Experimental Protocols

Protocol 1: General Synthesis of Methyl 3-oxotetradecanoate

This protocol provides a starting point for the synthesis. Temperature optimization will be crucial for maximizing yield and purity.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (1.1 equivalents) to anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a thermometer. Cool the suspension to 0°C in an ice bath.

  • Enolate Formation: Slowly add methyl acetate (1.5 equivalents) to the cooled suspension while maintaining the temperature between 0 and 5°C. Stir the mixture at this temperature for 30 minutes.

  • Condensation: Add methyl laurate (1.0 equivalent) dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5][6]

  • Workup: Cool the reaction mixture to 0°C and quench by the slow addition of a dilute acid (e.g., 1 M HCl) until the pH is neutral.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure methyl 3-oxotetradecanoate.[4]

Protocol 2: Temperature Optimization Study

To determine the optimal temperature for your specific setup, a systematic study is recommended.

  • Setup: Prepare multiple small-scale reactions in parallel using the general protocol above.

  • Variable: Set a different reaction temperature for each setup after the initial addition phase (e.g., 20°C, 30°C, 40°C, 50°C).

  • Monitoring: Take aliquots from each reaction at regular time intervals (e.g., every 2 hours) and analyze them by GC or HPLC to determine the conversion of starting material and the formation of the product and byproducts.[6]

  • Analysis: Plot the yield of methyl 3-oxotetradecanoate and the percentage of impurities against temperature and time.

  • Optimization: Identify the temperature that provides the best balance of reaction rate, yield, and purity.

Visualizing the Workflow

Diagram 1: Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield start Low Yield of Methyl 3-oxotetradecanoate check_temp Was the initial deprotonation temperature kept low (0-5 °C)? start->check_temp increase_temp Gradually increase reaction temperature post-addition. Monitor by TLC/GC. check_temp->increase_temp No check_anhydrous Were anhydrous conditions maintained? check_temp->check_anhydrous Yes end Yield Improved increase_temp->end dry_reagents Thoroughly dry all reagents and solvents. check_anhydrous->dry_reagents No check_base Is the base active? check_anhydrous->check_base Yes dry_reagents->end new_base Use a fresh or newly titrated batch of base. check_base->new_base No check_base->end Yes new_base->end

Caption: Troubleshooting workflow for low yield issues.

Diagram 2: Experimental Workflow for Temperature Optimization

Temperature_Optimization_Workflow cluster_prep Preparation cluster_reaction Parallel Reactions cluster_analysis Analysis cluster_conclusion Conclusion prep_reagents Prepare Reagents (Anhydrous) reaction1 Reaction at 20°C prep_reagents->reaction1 reaction2 Reaction at 30°C prep_reagents->reaction2 reaction3 Reaction at 40°C prep_reagents->reaction3 reaction4 Reaction at 50°C prep_reagents->reaction4 sampling Aliquot Sampling (e.g., every 2h) reaction1->sampling reaction2->sampling reaction3->sampling reaction4->sampling analysis_method GC/HPLC Analysis sampling->analysis_method data_plotting Plot Yield & Purity vs. Temperature & Time analysis_method->data_plotting optimal_temp Determine Optimal Temperature data_plotting->optimal_temp

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Validation & Comparative

A Comparative Guide to the Biological Activity of Methyl 3-oxotetradecanoate and Other Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial and anti-virulence research, fatty acid esters have emerged as a promising class of bioactive molecules. Their structural diversity and varied biological activities, ranging from direct antimicrobial effects to the modulation of bacterial communication, make them a compelling area of investigation for the development of novel therapeutics. This guide provides a comparative analysis of the biological activity of Methyl 3-oxotetradecanoate, a β-keto fatty acid ester, in relation to other classes of fatty acid esters. While direct experimental data for Methyl 3-oxotetradecanoate is limited in publicly available literature, this guide synthesizes existing research on related compounds to provide a scientifically grounded perspective on its potential activities and to highlight areas for future investigation.

Structural Diversity of Fatty Acid Esters: A Primer

Fatty acid esters are characterized by a fatty acid linked to an alcohol. Their biological activity is significantly influenced by the structure of both the fatty acid chain and the ester-linked group. For the purpose of this comparison, we will consider three main groups:

  • Simple Fatty Acid Esters: These consist of a straight-chain fatty acid esterified with a simple alcohol, such as methanol or ethanol (e.g., Methyl palmitate, Ethyl oleate).

  • Hydroxylated Fatty Acid Esters: These esters contain one or more hydroxyl groups on the fatty acid chain.

  • β-Keto Fatty Acid Esters: This class, which includes Methyl 3-oxotetradecanoate , possesses a ketone group at the β-position (C3) of the fatty acid chain. This structural feature can significantly alter the molecule's chemical reactivity and biological interactions.

Comparative Analysis of Biological Activities

Antimicrobial Activity

Fatty acids and their esters have long been recognized for their antimicrobial properties, particularly against Gram-positive bacteria. The proposed mechanism often involves the disruption of the bacterial cell membrane's integrity.

Simple Fatty Acid Esters: A variety of simple fatty acid methyl esters have demonstrated antibacterial and antifungal activities. For instance, extracts rich in fatty acid methyl esters from the mangrove plant Excoecaria agallocha have shown inhibitory effects against a range of microorganisms.[1] The minimum inhibitory concentrations (MICs) for these mixed extracts were found to be 0.125 mg/ml for Bacillus subtilis and Staphylococcus aureus, and 0.5 mg/ml for Pseudomonas aeruginosa and Klebsiella pneumoniae.[1]

β-Keto Fatty Acid Esters: The introduction of a β-keto group can influence antimicrobial efficacy. A study on synthetic β-keto esters with aryl functionalities revealed that some of these compounds exhibit promising results in in-vitro antimicrobial screening against Pseudomonas aeruginosa and Staphylococcus aureus.[2][3] While specific MIC values for these aryl β-keto esters were not detailed in the primary abstract, the findings suggest that this structural class is a valid starting point for the design of new antibacterial agents.[2][3]

Methyl 3-oxotetradecanoate: To date, there is a notable absence of published studies detailing the specific antimicrobial activity and MIC values of Methyl 3-oxotetradecanoate against common bacterial pathogens. This represents a significant knowledge gap and an opportunity for future research. Based on the activity of other β-keto esters, it is plausible that Methyl 3-oxotetradecanoate may exhibit antimicrobial properties, but experimental validation is required.

Table 1: Comparative Antimicrobial Activity (MIC) of Various Fatty Acid Esters

Compound/ExtractMicroorganismMICReference
Fatty Acid Methyl Ester Extract (Excoecaria agallocha)Bacillus subtilis0.125 mg/mL[1]
Fatty Acid Methyl Ester Extract (Excoecaria agallocha)Staphylococcus aureus0.125 mg/mL[1]
Fatty Acid Methyl Ester Extract (Excoecaria agallocha)Pseudomonas aeruginosa0.5 mg/mL[1]
Fatty Acid Methyl Ester Extract (Excoecaria agallocha)Klebsiella pneumoniae0.5 mg/mL[1]
Methyl 3-oxotetradecanoate VariousData not available
Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates the expression of virulence factors and biofilm formation, making it an attractive target for anti-virulence therapies.[4] The inhibition of QS pathways can disarm pathogens without exerting bactericidal pressure, potentially reducing the development of resistance.

Simple Fatty Acid Esters: Some simple fatty acid esters have been investigated for their ability to interfere with QS signaling. However, the focus has largely shifted to more complex structures.

β-Keto Fatty Acid Esters: The structural similarity of β-keto esters to the N-acyl-homoserine lactone (AHL) autoinducers used by many Gram-negative bacteria in their QS systems makes them intriguing candidates for QS inhibitors. A study on a panel of β-keto esters with aryl functionality demonstrated significant inhibition of bioluminescence, a QS-controlled phenotype, in the marine pathogen Vibrio harveyi. The most active compounds had IC50 values ranging from 23 µM to 53 µM.[5] Evidence from this study suggests that these aryl β-keto esters may act as antagonists by competing with the native AHLs for binding to the receptor protein.[5]

Methyl 3-oxotetradecanoate: As with its antimicrobial activity, there is a lack of specific experimental data on the quorum sensing inhibitory activity of Methyl 3-oxotetradecanoate. However, given its β-keto structure, it is a prime candidate for investigation as a potential QS inhibitor. Molecular docking and in-vitro assays are needed to determine its affinity for bacterial QS receptors and its ability to modulate QS-regulated gene expression.

Table 2: Comparative Quorum Sensing Inhibitory Activity (IC50) of Various Fatty Acid Esters

Compound ClassAssayIC50Reference
Aryl β-Keto EstersVibrio harveyi bioluminescence inhibition23 µM - 53 µM[5]
Methyl 3-oxotetradecanoate Various QS reporter strainsData not available

Experimental Protocols

To facilitate further research into the biological activities of Methyl 3-oxotetradecanoate and other fatty acid esters, detailed protocols for key in-vitro assays are provided below.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compound (e.g., Methyl 3-oxotetradecanoate) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Gentamicin)

  • Solvent control

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and the positive control antibiotic.

  • In a 96-well plate, add 100 µL of MHB to all wells.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.

  • Repeat this for the positive control and the solvent control.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 100 µL of the diluted bacterial suspension to each well, except for the sterility control wells (which contain only broth).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (visible growth). The MIC can also be determined by measuring the optical density (OD) at 600 nm using a microplate reader.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution serial_dilution Perform Serial Dilutions of Test Compound prep_compound->serial_dilution prep_bacteria Prepare Bacterial Inoculum inoculation Inoculate Wells with Bacterial Suspension prep_bacteria->inoculation prep_plate Prepare 96-well Plate with Broth prep_plate->serial_dilution serial_dilution->inoculation incubation Incubate Plate (37°C, 18-24h) inoculation->incubation read_results Read Results (Visual or OD600) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Quorum Sensing Inhibition Assay: Violacein Inhibition in Chromobacterium violaceum

This assay uses the bacterium Chromobacterium violaceum, which produces a purple pigment called violacein in a quorum sensing-dependent manner. Inhibition of violacein production without affecting bacterial growth indicates QS inhibition.

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth and agar

  • 96-well microtiter plates

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Solvent control

  • Microplate reader

Procedure:

  • Grow an overnight culture of C. violaceum in LB broth.

  • Dilute the overnight culture to an OD600 of 0.1.

  • In a 96-well plate, prepare serial dilutions of the test compound in LB broth. Include a solvent control.

  • Add the diluted C. violaceum culture to each well.

  • Incubate the plate at 30°C for 24-48 hours with shaking.

  • After incubation, measure the OD600 to assess bacterial growth.

  • To quantify violacein, centrifuge the plate to pellet the cells. Discard the supernatant.

  • Add 100 µL of DMSO to each well to solubilize the violacein.

  • Measure the absorbance at 570 nm to quantify the violacein.

  • Calculate the percentage of violacein inhibition relative to the solvent control, normalized to bacterial growth.

Violacein_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution setup_plate Set up 96-well Plate with Compound Dilutions prep_compound->setup_plate prep_culture Prepare C. violaceum Culture inoculate Inoculate with C. violaceum prep_culture->inoculate setup_plate->inoculate incubate Incubate Plate (30°C, 24-48h) inoculate->incubate measure_growth Measure Growth (OD600) incubate->measure_growth extract_violacein Extract Violacein with DMSO incubate->extract_violacein calculate_inhibition Calculate % Inhibition (Normalized to Growth) measure_growth->calculate_inhibition measure_violacein Measure Violacein (A570) extract_violacein->measure_violacein measure_violacein->calculate_inhibition

Sources

A Comparative Guide to the Reactivity of Methyl vs. Ethyl 3-Oxotetradecanoate

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of synthetic organic chemistry, β-keto esters stand as cornerstone intermediates, prized for their versatility in forging complex carbon skeletons. Their unique structural motif, featuring a ketone and an ester with a methylene bridge, imparts a rich reactivity profile, enabling transformations such as alkylation, acylation, and decarboxylation. Within this class of compounds, the choice of the ester alkyl group—though seemingly minor—can significantly influence reaction kinetics, yields, and the feasibility of certain synthetic routes.

This guide provides an in-depth, objective comparison of the reactivity of two closely related long-chain β-keto esters: methyl 3-oxotetradecanoate and ethyl 3-oxotetradecanoate. We will dissect the subtle yet critical differences in their performance in key chemical transformations, supported by established chemical principles and analogous experimental data. This analysis aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal reagent for their specific synthetic challenges.

Physicochemical Properties: The Foundation of Reactivity

Before delving into kinetic comparisons, it is crucial to understand the fundamental physical properties of these two esters. These characteristics not only affect their handling and purification but also influence reaction conditions such as solvent choice and temperature.

PropertyMethyl 3-OxotetradecanoateEthyl 3-OxotetradecanoateRationale for Difference
CAS Number 22348-97-6[1]37516-67-9 (analogue)Different molecular structures
Molecular Formula C₁₅H₂₈O₃[1][2]C₁₆H₃₀O₃Addition of a -CH₂- group
Molecular Weight 256.38 g/mol [1][2]270.41 g/mol Higher mass of the ethyl group
Appearance Light Yellow to Yellow Solid[3]Colorless to light yellow liquid (analogue)Longer chain increases melting point
Melting Point 29-30 °C[1][3]Not available (expected to be lower than methyl ester)
Boiling Point 137-139 °C @ 0.9 Torr[1]Not available (expected to be higher than methyl ester)Increased van der Waals forces
Density ~0.926 g/cm³ (Predicted)[1]~0.970 g/cm³ (analogue)[4]

Core Reactivity Principles: The Central Role of the Enolate

The reactivity of β-keto esters is dominated by the acidity of the α-protons located on the carbon between the two carbonyl groups. Deprotonation by a suitable base generates a resonance-stabilized enolate ion, which is a potent nucleophile.[5][6] This equilibrium is the gateway to a majority of their characteristic reactions.

Caption: Keto-enol tautomerism and enolate formation.

While both methyl and ethyl esters readily form enolates, subtle differences exist. The ethyl group is slightly more electron-donating than the methyl group, which can marginally decrease the acidity of the α-protons. However, the most significant difference arises from steric effects. The bulkier ethyl group can influence the approach of the base and the solvation of the resulting enolate, although for many applications, this difference is minor. For reactions involving highly hindered bases or substrates, the less bulky methyl ester may offer a kinetic advantage.[7]

Comparative Analysis of Key Synthetic Transformations

The true differentiation between the methyl and ethyl esters becomes apparent when they are subjected to common synthetic transformations.

Alkylation of the α-Carbon

The acetoacetic ester synthesis is a classic method for preparing ketones by alkylating the α-carbon of a β-keto ester.[7][8] This reaction proceeds via an Sₙ2 mechanism, where the nucleophilic enolate attacks an alkyl halide.

Alkylation_Workflow start β-Keto Ester (Methyl or Ethyl 3-Oxotetradecanoate) step1 1. Base Addition (e.g., NaOR' in R'OH) start->step1 step2 Enolate Formation step1->step2 Deprotonation step3 2. Alkyl Halide Addition (R''-X) step2->step3 step4 Sₙ2 Alkylation step3->step4 Nucleophilic Attack step5 α-Alkylated β-Keto Ester step4->step5 step6 3. Acid Hydrolysis & Heat (H₃O⁺, Δ) step5->step6 step7 Decarboxylation step6->step7 end Alkylated Ketone step7->end

Caption: General workflow for the acetoacetic ester synthesis.

Comparative Insight: In Sₙ2 reactions, steric hindrance is a critical factor. The less bulky methyl ester presents a smaller steric profile around the reaction center compared to the ethyl ester. This reduced steric hindrance can lead to faster reaction rates during the alkylation step, particularly when using bulky alkylating agents. Therefore, methyl 3-oxotetradecanoate is expected to exhibit superior kinetics in α-alkylation reactions.

Ester Hydrolysis (Saponification)

Base-mediated hydrolysis, or saponification, is a fundamental reaction of esters. For β-keto esters, this process is often a prelude to decarboxylation. The reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl.

Comparative Insight: Kinetic studies on the hydrolysis of simple aliphatic esters have consistently shown that methyl esters react more rapidly than their ethyl counterparts. A general rule is that methyl esters are approximately twice as reactive as other n-alkyl esters in hydrolysis reactions.[9] This enhanced reactivity is attributed to the lower steric hindrance of the methoxy group, which allows for easier access by the incoming nucleophile (OH⁻). Thus, methyl 3-oxotetradecanoate will undergo saponification at a significantly faster rate than ethyl 3-oxotetradecanoate under identical conditions.

Krapcho Decarboxylation

The Krapcho decarboxylation is a highly effective method for removing an ester group from a molecule that also contains a β-electron-withdrawing group, such as a ketone.[10] The reaction is typically performed in a polar aprotic solvent (like DMSO) with a salt (like NaCl or LiCl) and water at elevated temperatures. The mechanism involves an Sₙ2 attack by the halide ion on the alkyl group of the ester.

Caption: Simplified mechanism of the Krapcho Decarboxylation.

Comparative Insight: The key step in the Krapcho decarboxylation is the Sₙ2 dealkylation. Methyl groups are significantly more reactive towards Sₙ2 displacement than ethyl groups due to reduced steric hindrance. Authoritative sources explicitly state that the Krapcho reaction "works best with methyl esters which are more susceptible to Sₙ2 reactions." [10] This makes methyl 3-oxotetradecanoate the vastly superior substrate for this transformation, allowing for lower reaction temperatures, shorter reaction times, and potentially higher yields compared to its ethyl counterpart. Attempting the reaction with the ethyl ester would likely require more forcing conditions, increasing the risk of side reactions.

Experimental Protocols

To provide a practical context for the discussed principles, the following are detailed, self-validating protocols for key transformations.

Protocol 1: α-Alkylation of Methyl 3-Oxotetradecanoate

This protocol describes the alkylation with a generic primary alkyl bromide (R-Br).

Materials:

  • Methyl 3-oxotetradecanoate (1.0 eq)

  • Anhydrous Ethanol (or Methanol)

  • Sodium Ethoxide (or Sodium Methoxide) (1.05 eq)

  • Alkyl Bromide (1.1 eq)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve sodium ethoxide (1.05 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Add methyl 3-oxotetradecanoate (1.0 eq) dropwise to the cooled solution. Stir the mixture at 0 °C for 30 minutes to ensure complete enolate formation.

  • Add the alkyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the α-alkylated product.

Protocol 2: Krapcho Decarboxylation of Methyl 3-Oxotetradecanoate

Materials:

  • Methyl 3-Oxotetradecanoate (or its α-alkylated derivative) (1.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Sodium Chloride (0.2 eq)

  • Deionized Water (2.0 eq)

  • Diethyl Ether

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Combine the β-keto ester (1.0 eq), DMSO, sodium chloride (0.2 eq), and water (2.0 eq) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Heat the mixture to 150-160 °C. The progress of the reaction can be monitored by observing the cessation of CO₂ evolution. Alternatively, TLC or GC-MS can be used to monitor the disappearance of the starting material.

  • After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing a significant volume of water and extract three times with diethyl ether.

  • Combine the organic extracts and wash them five times with brine to remove the DMSO.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude ketone can be purified by distillation or flash chromatography if necessary.

Conclusion and Recommendation

  • Methyl 3-oxotetradecanoate is the more reactive of the two compounds.

This heightened reactivity is most pronounced in reactions where the ester's alkyl group is directly involved, either sterically or as an electrophilic center. Specifically:

  • For α-alkylation reactions, the methyl ester is expected to provide faster kinetics.

  • For base-catalyzed hydrolysis, the methyl ester reacts approximately twice as fast.

  • For Krapcho-type decarboxylations, the methyl ester is the superior substrate due to its high susceptibility to Sₙ2 dealkylation.

Therefore, for syntheses requiring high efficiency in alkylation, rapid hydrolysis, or facile decarboxylation, methyl 3-oxotetradecanoate is the recommended reagent. The ethyl ester may be considered in specific cases where its physical properties (e.g., higher boiling point) are advantageous for a particular experimental setup, or where a slower, more controlled reaction is desired.

References

  • Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. [Link]

  • Reddit. Methyl ester vs Ethyl ester hydrolysis. [Link]

  • Ingold, C. K. et al. (1936). The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of. Journal of the Chemical Society (Resumed), 1033. [Link]

  • Wikipedia. Krapcho decarboxylation. [Link]

  • Mittal, G. et al. (2014). A comparative study of the chemical kinetics of methyl and ethyl propanoate. KAUST Repository. [Link]

  • O'Connor, C. et al. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(40), 24965–24981. [Link]

  • Chemistry LibreTexts. The Acetoacetic Ester Synthesis. [Link]

  • Master Organic Chemistry. Enolates – Formation, Stability, and Simple Reactions. [Link]

  • MCAT Review. Keto Acids and Esters. [Link]

  • EPA NEPIS. Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. [Link]

Sources

Cross-validation of analytical methods for beta-keto ester analysis

The Tautomer Trap: A Cross-Validation Guide for -Keto Ester Analysis

Executive Summary
keto-enol tautomerism

This guide provides a scientifically grounded cross-validation strategy. It moves beyond simple method listing to demonstrate how to triangulate the "true" purity by leveraging the orthogonal strengths of HPLC-DAD , GC-MS , and qNMR .

Part 1: The Chemico-Analytical Challenge

The core difficulty in analyzing

dynamics of the analyte itself
  • The Equilibrium: In solution, the compound oscillates between the keto form (dicarbonyl) and the enol form (stabilized by intramolecular hydrogen bonding).[1]

  • The Analytical Consequence:

    • HPLC: If the interconversion rate (

      
      ) is comparable to the chromatographic timescale (
      
      
      ), the analyte separates into two peaks (or a broad "saddle"), falsely suggesting an impurity.
    • GC: The high temperature of the injection port can catalyze decarboxylation or transesterification, leading to false low assays.

    • UV Response: The enol form has a high molar extinction coefficient (

      
      ) due to conjugation; the keto form has low UV absorbance. A shift in equilibrium changes the total area response.
      
Visualization: The Tautomeric Interference Pathway

Tautomer_ChallengeSampleBeta-Keto Ester SampleEqKeto-Enol Equilibrium(Solvent/pH Dependent)Sample->EqHPLC_CondHPLC Column(Separation vs Kinetics)Eq->HPLC_CondLiquid PhaseGC_InjGC Injector(Thermal Stress)Eq->GC_InjGas PhaseSplit_PeakArtifact: Split Peaks(False Impurity)HPLC_Cond->Split_PeakSlow Kinetics(Neutral pH)Single_PeakGoal: Coalesced Peak(Accurate Assay)HPLC_Cond->Single_PeakFast Kinetics(Acidic pH)DegradationDecarboxylation(False Low Assay)GC_Inj->DegradationTemp > 150°C

Figure 1: Mechanistic impact of tautomerism on chromatographic outcomes. Acidic conditions in HPLC drive peak coalescence, while thermal stress in GC risks degradation.

Part 2: The Analytical Triad (Protocols)
Method A: HPLC-DAD (The Routine Standard)

Objective: Achieve a single, coalesced peak for accurate relative purity (% Area). Critical Mechanism: The use of acid suppresses the enolate and accelerates tautomeric interconversion, forcing the distinct keto and enol species to elute as a weighted average.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 15 mins.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV 254 nm (Enol dominant) and 210 nm (Universal).

  • Sample Diluent: ACN:Water (50:50) with 0.1% Formic Acid (Matches MP to prevent on-column shock).

Expert Insight: If you observe a "shoulder" on the main peak, increase the column temperature to 40°C. Thermal energy increases the


 rate, sharpening the peak.
Method B: GC-MS (The Orthogonal Check)

Objective: Detect volatile impurities hidden under the HPLC solvent front, but validate against thermal breakdown. Critical Mechanism: Minimizing residence time in the hot injector is vital.

  • Inlet Mode: Cold On-Column or PTV (Programmed Temperature Vaporization). Avoid standard Split/Splitless at 250°C if possible.

  • Ramp: Start at 40°C, ramp 10°C/min to 250°C.

  • Detector: MS (EI source).[3]

  • Derivatization (Optional but Recommended): If thermal degradation is observed (>5% loss), derivatize with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to lock the enol form as a silyl ether.

Method C: qNMR (The Primary Reference)

Objective: Absolute mass balance purity (Potency). Critical Mechanism: NMR "sees" both tautomers distinctly. The integration must sum both the keto (-CH2-) and enol (=CH-) signals.

  • Solvent: CDCl3 (Favors enol) or DMSO-d6 (Favors keto).

  • Internal Standard: Dimethyl sulfone or Maleic acid (Traceable to NIST).

  • Protocol:

    • Integrate the specific keto protons (

      
       ~3.5 ppm).
      
    • Integrate the enol vinylic proton (

      
       ~5.0 ppm).
      
    • Sum the molar equivalents for total analyte.

    • Calculate purity against the internal standard.

Part 3: Cross-Validation & Data Reconciliation

To validate the methods, you must compare the results. A discrepancy suggests a method artifact.

1. The Comparison Matrix

The following table illustrates a typical cross-validation dataset for a

ParameterHPLC-DADGC-MS (Direct Inj)qNMR (Reference)Interpretation
Purity (Assay) 99.2% (Area %)94.5% (Area %)98.9% (w/w)GC shows thermal degradation (false low). HPLC matches NMR.
Tautomer Ratio N/A (Coalesced)N/A (Variable)15:85 (Keto:Enol)NMR provides structural insight; HPLC provides average purity.
Impurity Profile Detects non-volatilesDetects volatilesLow sensitivityMethods are complementary.
2. Validation Workflow (ICH Q2(R2) Aligned)

Follow this logic to certify the method for release testing.

Validation_WorkflowStartStart ValidationqNMRStep 1: Perform qNMR(Establish Absolute Purity)Start->qNMRHPLCStep 2: Run HPLC-DAD(Acidic MP, 40°C)qNMR->HPLCCompareCompare Purity ValuesHPLC->CompareMatchValues Match (<1.0% Diff)HPLC Validated for PotencyCompare->MatchYesMismatchMismatch (>1.0% Diff)Compare->MismatchNoInvestigateCheck UV Extinction Coeffor GC Thermal LossMismatch->Investigate

Figure 2: Decision tree for validating chromatographic methods against the qNMR primary standard.

Part 4: Recommendations & Conclusion

For the routine analysis of

  • Primary Release Method: Use HPLC-UV with an acidic mobile phase (0.1% Formic or Phosphoric acid). This suppresses ionization and ensures peak coalescence.

  • Purity Assignment: Do not rely on GC area % for purity assignment without derivatization, as thermal decarboxylation will artificially lower the purity value.

  • Reference Standard: Use qNMR to assign the potency of your working standard. This eliminates the bias introduced by the difference in UV extinction coefficients between keto and enol forms.

References
  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[4] Guideline on validation tests and methodology.

  • Keto-Enol Tautomerism in Chromatography. Journal of Chromatography A, 1217(4), 2010. Discusses the kinetics of peak splitting in tautomeric compounds.

  • Quantitative NMR (qNMR) for Purity Assessment. Analytical Chemistry, 84(3), 2012. Establishes qNMR as a primary ratio method for organic purity.

  • Thermal Degrad

    
    -Keto Esters. Thermochimica Acta, 566, 2013. Analysis of decarboxylation kinetics in heated environments. 
    

Technical Comparison: Methyl 3-oxotetradecanoate vs. 3-Oxotetradecanoic Acid in Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Methyl 3-oxotetradecanoate and 3-oxotetradecanoic acid for biological assays, focusing on stability, solubility, and experimental handling.

Executive Summary: The Stability-Utility Trade-off

In high-precision biological assays—particularly those involving Quorum Sensing (QS) or Fatty Acid Synthase (FAS) pathways—the choice between the methyl ester and the free carboxylic acid is not merely about availability; it is a choice between chemical stability and biological relevance .

  • Methyl 3-oxotetradecanoate (The "Carrier"): A stable, lipophilic precursor. It is the preferred form for storage, transport, and whole-cell assays where membrane permeability is required. It acts effectively as a "pro-drug," relying on intracellular esterases to release the active moiety.

  • 3-Oxotetradecanoic Acid (The "Warhead"): The biologically active metabolite (often mimicking the acyl chain of 3-oxo-C14-HSL). However, it is chemically fragile. It acts as a

    
    -keto acid , making it prone to spontaneous decarboxylation, which generates 2-tridecanone—a degradation product that can lead to false negatives or off-target artifacts.
    

Recommendation: Use the Methyl Ester for whole-cell screening and compound libraries. Use the Acid (prepared fresh as a salt) only for cell-free enzymatic assays where ester hydrolysis cannot be guaranteed.

Chemical Stability & Mechanism[1]

The defining feature of this comparison is the instability of the


-keto acid moiety.[1]
The Decarboxylation Trap

3-Oxotetradecanoic acid contains a ketone group at the


-position relative to the carboxyl group.[1] In acidic conditions or upon mild heating, it undergoes a concerted pericyclic reaction, losing carbon dioxide to form 2-tridecanone . The methyl ester blocks this pathway by capping the carboxylic acid.
Pathway Diagram: Stability & Hydrolysis

The following diagram illustrates the degradation risk of the acid versus the activation pathway of the ester.

BetaKetoStability cluster_0 Cellular/Assay Environment Ester Methyl 3-oxotetradecanoate (Stable Precursor) Acid 3-Oxotetradecanoic Acid (Active Metabolite) Ester->Acid Hydrolysis (Esterases/NaOH) Ketone 2-Tridecanone (Inactive/Artifact) Acid->Ketone Spontaneous Decarboxylation (Heat/Acid) CO2 CO2 Acid->CO2

Figure 1: The stability profile of 3-oxotetradecanoate derivatives. The acid form is susceptible to irreversible degradation into 2-tridecanone.

Comparative Analysis Matrix

FeatureMethyl 3-oxotetradecanoate3-Oxotetradecanoic Acid
CAS Number 22348-97-6128331-49-7
Primary Utility Whole-cell assays, Storage, TransportEnzyme kinetics, Receptor binding (Cell-free)
Chemical Stability High. Stable at RT for months.Low. Prone to decarboxylation >30°C or pH <6.
Cell Permeability High. Lipophilic (LogP ~4.5). Crosses membranes via passive diffusion.Low to Moderate. Charged at physiological pH (pKa ~4.5).
Solubility Soluble in DMSO, Ethanol, Chloroform.Soluble in DMSO; requires alkaline buffer for aqueous stability.
Assay Risk Incomplete hydrolysis (false negative).Degradation to ketone (false negative/artifact).

Experimental Protocols

Protocol A: Handling the Methyl Ester (Whole-Cell Assays)

Context: Quorum sensing inhibition (QSI) screening in Pseudomonas or Agrobacterium.

  • Stock Preparation: Dissolve Methyl 3-oxotetradecanoate in 100% DMSO to a concentration of 10–50 mM. Store at -20°C.

  • Assay Dilution: Dilute the stock directly into the bacterial culture medium. Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.

  • Mechanism Check: To confirm activity is due to the acid, run a parallel control with a general esterase inhibitor (e.g., BNPP) if the bacteria are suspected to lack specific esterases, though most QS-active bacteria possess robust esterase activity.

Protocol B: Generating the Active Acid (Cell-Free Assays)

Context: In vitro enzyme assays (e.g., synthase activity) where the pure acid is required. Do not buy the free acid if possible; generate it fresh to ensure purity.

Reagents:

  • Methyl 3-oxotetradecanoate (10 mg)

  • Methanol (1 mL)[2]

  • 1 M NaOH (200 µL)

  • 1 M HCl (for neutralization)

Step-by-Step Procedure:

  • Saponification: Dissolve 10 mg of the methyl ester in 1 mL Methanol. Add 200 µL of 1 M NaOH.

  • Incubation: Stir at room temperature (20–25°C) for 60 minutes. Crucial: Do not heat.[3] Heating accelerates decarboxylation.[1][4]

  • Monitoring: Spot on TLC (Silica gel; Hexane:EtOAc 8:2) to confirm disappearance of the ester spot.

  • Neutralization (Critical Step):

    • Place the vial on ice.

    • Calculated neutralization: Add exactly 200 µL of 1 M HCl dropwise to reach pH ~7.0–7.5.

    • Warning: Do not over-acidify (pH < 5). Acidic pH triggers rapid decarboxylation to 2-tridecanone.

  • Usage: Use this solution immediately in your buffer. Do not store the free acid solution overnight.

Protocol C: Validating Integrity via GC-MS

If you observe unexpected results, validate the compound's integrity.

  • Sample: Extract assay media with ethyl acetate.

  • Derivatization: Treat one aliquot with TMS-diazomethane (methylates free acids). Leave one aliquot untreated.

  • Analysis:

    • Peak A (Methyl Ester): Retention time X.

    • Peak B (2-Tridecanone): Earlier retention time (degradation product).

    • Interpretation: If Peak B is dominant in your "Acid" stock, your reagent has degraded.

Biological Decision Tree

Use this workflow to select the correct reagent for your specific experimental question.

AssaySelection cluster_warning Critical Warning Start Select Assay Type CellBased Whole Cell Assay (e.g., QS Reporter) Start->CellBased CellFree Cell-Free / Enzyme Assay (e.g., FAS Kinetics) Start->CellFree UseEster USE: Methyl 3-oxotetradecanoate Reason: Cell permeability & metabolic activation. CellBased->UseEster UseSalt USE: 3-Oxotetradecanoate Salt (Freshly Saponified) Reason: Direct binding required; avoids esterase variability. CellFree->UseSalt Warning Avoid Acidic pH (<6.0) Prevents Decarboxylation UseSalt->Warning

Figure 2: Decision matrix for selecting the appropriate chemical form based on assay constraints.

References

  • PubChem. (n.d.). 3-Oxotetradecanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Kishimoto, Y., & Radin, N. S. (1965). Determination of brain gangliosides by determination of ganglioside stearic acid. Journal of Lipid Research. (Cited for ester stability principles).[5][3]

  • O'Loughlin, C. T., et al. (2013). A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation.[6] Proceedings of the National Academy of Sciences.[6] Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Structural Activity Relationship of Methyl 3-Oxotetradecanoate Derivatives as Quorum Sensing Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Traditional Antibacterials

The escalating crisis of antibiotic resistance necessitates a paradigm shift in our approach to combating bacterial infections. Instead of directly targeting bacterial viability, which imposes strong selective pressure for resistance, antivirulence strategies are gaining prominence. One of the most promising antivirulence targets is quorum sensing (QS), a sophisticated cell-to-cell communication system that bacteria use to coordinate collective behaviors, including the expression of virulence factors and biofilm formation. By disrupting these communication pathways, we can effectively disarm pathogens without necessarily killing them, a more subtle and potentially more sustainable therapeutic strategy.

Methyl 3-oxotetradecanoate, a long-chain β-keto ester, represents an intriguing scaffold for the development of novel quorum sensing inhibitors (QSIs). Its structural similarity to N-acyl-homoserine lactones (AHLs), the signaling molecules used by many Gram-negative bacteria, makes it a prime candidate for competitive antagonism of QS receptors. This guide provides a comprehensive analysis of the structural activity relationships (SAR) of methyl 3-oxotetradecanoate derivatives, synthesizing available experimental data to inform the rational design of next-generation QSIs. We will delve into the critical structural motifs that govern activity, compare the performance of various analogs, and provide detailed experimental protocols for their synthesis and evaluation.

The β-Keto Ester Pharmacophore: A Scaffold for Quorum Sensing Inhibition

The β-keto ester moiety is the cornerstone of the QSI activity observed in this class of compounds. It is hypothesized that this functional group mimics the β-keto group and the ester linkage present in some native AHL signal molecules, allowing these derivatives to bind to the cognate LuxR-type receptor proteins. Evidence suggests that aryl β-keto esters can act as antagonists of bacterial quorum sensing by competing with N-acyl homoserine lactones for receptor binding.[1][2] This competitive inhibition disrupts the normal QS signaling cascade, leading to a downstream reduction in the expression of virulence genes.

The general structure of the derivatives under consideration is centered around the 3-oxotetradecanoate backbone. Our SAR exploration will focus on three key regions of the molecule:

  • The Acyl Chain (R1): Modifications to the long alkyl chain.

  • The C-2 Position (R2): Substitutions alpha to the ketone.

  • The Ester Group (R3): Variations of the methyl ester.

cluster_0 General Structure of Methyl 3-Oxotetradecanoate Derivatives molecule cluster_0 Quorum Sensing Pathway cluster_1 Inhibition by Methyl 3-Oxotetradecanoate Derivative AHL AHL Autoinducer LuxR LuxR Receptor AHL->LuxR Binds and Activates DNA DNA Promoter Region LuxR->DNA Binds Inactive_LuxR Inactive LuxR Complex LuxR->Inactive_LuxR Virulence Virulence Gene Expression DNA->Virulence Activates Inhibitor Methyl 3-Oxotetradecanoate Derivative Inhibitor->LuxR Competitively Binds Inactive_LuxR->DNA Binding Blocked Start Start: Carboxylic Acid + Meldrum's Acid Activation Activation (DMAP, DCC, DCM, 0°C) Start->Activation Condensation Condensation (Stir overnight at RT) Activation->Condensation Filtration Filtration Condensation->Filtration Concentration1 Concentration Filtration->Concentration1 Alcoholysis Alcoholysis (Reflux in Alcohol) Concentration1->Alcoholysis Purification Purification (Column Chromatography) Alcoholysis->Purification End End: Purified β-Keto Ester Purification->End Start Start: Prepare serial dilutions of test compounds in a 96-well plate Inoculation Inoculate with V. campbellii reporter strain Start->Inoculation Incubation Incubate at 30°C for 18-24h Inoculation->Incubation Measurement Measure OD600 (growth) and Luminescence (QS activity) Incubation->Measurement Analysis Normalize Luminescence to OD600 and calculate % inhibition Measurement->Analysis End End: Determine IC50 values Analysis->End

Sources

A Head-to-Head Comparison of Synthesis Routes for Methyl 3-Oxotetradecanoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the efficient and reliable production of key intermediates is paramount. Methyl 3-oxotetradecanoate, a β-keto ester, is a valuable building block in the synthesis of various complex molecules. Its strategic importance necessitates a thorough understanding of the available synthetic routes to select the most appropriate method based on factors such as yield, scalability, cost, and environmental impact. This guide provides an in-depth, head-to-head comparison of the primary chemical synthesis routes to Methyl 3-oxotetradecanoate, alongside a discussion of a promising enzymatic alternative.

Introduction to Methyl 3-Oxotetradecanoate and its Synthetic Challenges

Methyl 3-oxotetradecanoate belongs to the class of β-keto esters, which are characterized by a ketone functional group at the β-position relative to the ester carbonyl. This structural motif imparts unique reactivity, making them versatile intermediates in carbon-carbon bond-forming reactions. The presence of an acidic α-proton allows for the facile formation of enolates, which can participate in a variety of alkylation and acylation reactions.

The primary challenge in synthesizing long-chain β-keto esters like Methyl 3-oxotetradecanoate lies in achieving high yields and purity while managing potential side reactions. The choice of starting materials, base, and reaction conditions is critical to favor the desired condensation reaction over competing pathways such as self-condensation of starting materials or hydrolysis of the ester functionalities.

This guide will dissect three major chemical synthesis strategies: the Malonic Ester Synthesis, the Claisen Condensation, and the Meldrum's Acid route. Each will be evaluated based on its mechanistic underpinnings, practical execution, and overall efficiency. Furthermore, we will explore the potential of enzymatic synthesis as a green and highly selective alternative.

Route 1: The Malonic Ester Synthesis

The malonic ester synthesis is a classic and reliable method for the preparation of carboxylic acids and their derivatives, including β-keto esters. This pathway offers a robust and high-yielding approach to Methyl 3-oxotetradecanoate, typically proceeding in two key variations.

Mechanistic Rationale

The core principle of the malonic ester synthesis involves the acylation of a malonic ester derivative, followed by decarboxylation. The methylene protons flanked by two carbonyl groups in malonic esters are particularly acidic, allowing for easy deprotonation to form a stable enolate. This enolate then acts as a nucleophile, attacking an acylating agent.

There are two primary approaches for this synthesis:

  • Acylation of a Malonic Acid Half-Ester: This method involves the reaction of a long-chain carboxylic acid with a mono-ester of malonic acid. The carboxylic acid is first activated, often using a coupling agent like 1,1'-carbonyldiimidazole (CDI), to form a highly reactive acylimidazolide. This intermediate is then reacted with the magnesium salt of a monomethyl malonate. The resulting acylated malonic ester readily undergoes decarboxylation upon acidic workup to yield the desired β-keto ester.[1][2]

  • Acylation of a Malonate with an Acid Chloride: A more direct approach involves the acylation of a malonate, such as methyl potassium malonate, with a long-chain acid chloride, in this case, lauroyl chloride. The reaction is typically carried out in the presence of a base to facilitate the formation of the malonate enolate.

Experimental Protocols

Protocol 1.1: From Lauric Acid and Monomethyl Malonate [3]

  • Activation of Lauric Acid: In a flask under an inert atmosphere, dissolve lauric acid (1.0 equivalent) in dry tetrahydrofuran (THF) and cool to 0 °C. Add 1,1'-carbonyldiimidazole (CDI) (1.2 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for 1 hour to form the acylimidazolide.

  • Formation of the Magnesium Malonate Salt: In a separate flask, dissolve monomethyl malonate (1.2 equivalents) in dry THF and cool to -78 °C. Add a solution of dibutylmagnesium (0.6 equivalents) to form the magnesium salt, which precipitates as a white solid. Warm the mixture to room temperature and stir for 1 hour.

  • Acylation: Transfer the acylimidazolide solution from step 1 to the flask containing the magnesium malonate salt via cannula. Stir the resulting slurry at room temperature for 3 days.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1.2 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography or distillation.

Protocol 1.2: From Lauroyl Chloride and Methyl Potassium Malonate

  • Enolate Formation and Acylation: To a suspension of methyl potassium malonate (1.1 equivalents) in anhydrous acetonitrile at 0 °C, add triethylamine (1.5 equivalents). Slowly add a solution of lauroyl chloride (1.0 equivalent) in acetonitrile.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with dilute HCl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Visualizing the Malonic Ester Synthesis

Malonic_Ester_Synthesis cluster_activation Activation cluster_malonate Malonate Preparation lauric_acid Lauric Acid acylimidazolide Acylimidazolide lauric_acid->acylimidazolide + CDI - Imidazole - CO2 cdi CDI product Acylated Malonate Intermediate acylimidazolide->product + Magnesium Salt mmm Monomethyl Malonate mg_salt Magnesium Salt of Monomethyl Malonate mmm->mg_salt + Base base Dibutylmagnesium mg_salt->product final_product Methyl 3-Oxotetradecanoate product->final_product Acidic Workup (Decarboxylation) caption Fig. 1: Malonic Ester Synthesis via Carboxylic Acid Activation Claisen_Condensation cluster_enolate Enolate Formation cluster_condensation Condensation methyl_acetate Methyl Acetate enolate Methyl Acetate Enolate methyl_acetate->enolate + Base base Sodium Methoxide tetrahedral_intermediate Tetrahedral Intermediate enolate->tetrahedral_intermediate + Methyl Laurate methyl_laurate Methyl Laurate methyl_laurate->tetrahedral_intermediate product_enolate Product Enolate tetrahedral_intermediate->product_enolate - Methoxide final_product Methyl 3-Oxotetradecanoate product_enolate->final_product Acidic Workup caption Fig. 2: Crossed Claisen Condensation Pathway

Caption: Fig. 2: Crossed Claisen Condensation Pathway

Route 3: The Meldrum's Acid Route

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly acidic cyclic malonic acid derivative that serves as a potent nucleophile in acylation reactions. This route provides an efficient pathway to β-keto esters with the advantage of often proceeding under milder conditions than traditional malonic ester syntheses.

Mechanistic Rationale

The high acidity of Meldrum's acid (pKa ≈ 4.97) allows for its facile deprotonation by a mild base, such as pyridine. The resulting enolate is then acylated with an acid chloride, in this case, lauroyl chloride. The resulting acyl Meldrum's acid intermediate is then subjected to alcoholysis with methanol. Refluxing in methanol leads to the opening of the dioxane ring and subsequent decarboxylation to furnish the desired Methyl 3-oxotetradecanoate. [4]

Experimental Protocol

Protocol 3.1: From Lauroyl Chloride and Meldrum's Acid [4]

  • Acylation of Meldrum's Acid: In a flask cooled in an ice bath, dissolve Meldrum's acid (1.1 equivalents) in anhydrous dichloromethane. Add anhydrous pyridine (2.5 equivalents) under an inert atmosphere. Slowly add a solution of lauroyl chloride (1.0 equivalent) in dichloromethane over 2 hours.

  • Reaction Progression: After the addition, stir the mixture at 0 °C for 1 hour, then at room temperature for an additional hour.

  • Work-up of Acylated Intermediate: Pour the reaction mixture into cold 2 N hydrochloric acid. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic phases, wash with 2 N HCl and saturated sodium chloride solution, and dry over anhydrous sodium sulfate. Evaporate the solvent to yield the crude acyl Meldrum's acid.

  • Methanolysis and Decarboxylation: Reflux the crude acyl Meldrum's acid in anhydrous methanol for 2.5 hours. Remove the methanol under reduced pressure.

  • Purification: Purify the resulting residual oil by vacuum distillation to obtain Methyl 3-oxotetradecanoate.

Visualizing the Meldrum's Acid Route

Meldrums_Acid_Route meldrums_acid Meldrum's Acid acyl_meldrums Acyl Meldrum's Acid Intermediate meldrums_acid->acyl_meldrums + Lauroyl Chloride + Pyridine lauroyl_chloride Lauroyl Chloride lauroyl_chloride->acyl_meldrums final_product Methyl 3-Oxotetradecanoate acyl_meldrums->final_product + Methanol (Reflux) - Acetone - CO2 methanol Methanol methanol->final_product caption Fig. 3: Synthesis via Meldrum's Acid Intermediate

Caption: Fig. 3: Synthesis via Meldrum's Acid Intermediate

Route 4: The Enzymatic Approach - A Green Alternative

Mechanistic Rationale

The proposed enzymatic synthesis would involve the acylation of a suitable precursor with a lauryl derivative, catalyzed by a lipase such as Candida antarctica lipase B (CALB), which is known for its broad substrate specificity and stability in organic solvents. [4][7][8]A potential strategy is the transesterification of a more readily available β-keto ester, such as methyl acetoacetate, with a lauryl ester, or the direct acylation of methyl acetoacetate with lauric acid or its activated ester. The enzyme's active site would facilitate the nucleophilic attack of the enol or enolate of methyl acetoacetate on the acyl donor, leading to the formation of the desired product.

The key advantages of an enzymatic approach include: [6]

  • High Selectivity: Enzymes can exhibit high chemo-, regio-, and enantioselectivity, potentially reducing the formation of byproducts.

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out at or near room temperature and neutral pH, which can prevent the degradation of sensitive functional groups.

  • Environmental Benefits: The use of biodegradable catalysts and often aqueous or solvent-free conditions reduces the environmental footprint of the synthesis.

Proposed Experimental Protocol

Protocol 4.1: Lipase-Catalyzed Transesterification

  • Reaction Setup: In a reaction vessel, combine methyl acetoacetate (1.0 equivalent), methyl laurate (1.2 equivalents), and an immobilized lipase such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin) (e.g., 10% w/w of substrates) in a suitable organic solvent (e.g., toluene or hexane).

  • Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with gentle agitation for 24-72 hours. The progress of the reaction can be monitored by techniques such as TLC or GC.

  • Work-up and Purification: After the reaction, filter off the immobilized enzyme for potential reuse. Wash the organic solution with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Proposed Enzymatic Route

Enzymatic_Route methyl_acetoacetate Methyl Acetoacetate reaction_complex Enzyme-Substrate Complex methyl_acetoacetate->reaction_complex methyl_laurate Methyl Laurate methyl_laurate->reaction_complex lipase Immobilized Lipase (e.g., CALB) lipase->reaction_complex final_product Methyl 3-Oxotetradecanoate reaction_complex->final_product methanol Methanol reaction_complex->methanol caption Fig. 4: Proposed Lipase-Catalyzed Transesterification

Caption: Fig. 4: Proposed Lipase-Catalyzed Transesterification

Head-to-Head Comparison of Synthesis Routes

To facilitate a clear comparison, the key parameters of each synthesis route are summarized in the table below. It is important to note that the data for the Claisen condensation and the enzymatic route are based on general principles and may vary depending on the specific experimental conditions.

FeatureMalonic Ester SynthesisClaisen CondensationMeldrum's Acid RouteEnzymatic Synthesis (Proposed)
Starting Materials Lauric acid/lauroyl chloride, monomethyl/methyl potassium malonateMethyl laurate, methyl acetateLauroyl chloride, Meldrum's acidMethyl acetoacetate, methyl laurate/lauric acid
Key Reagents CDI or oxalyl chloride, strong base (e.g., Mg(OEt)₂)Strong base (e.g., NaOMe)Mild base (e.g., pyridine)Immobilized lipase (e.g., CALB)
Typical Yield Good to Excellent (can be >80%)Moderate to Good (highly variable, often 50-70%)Good to Excellent (often >80%)Potentially Good to Excellent (highly dependent on optimization)
Reaction Conditions Can require cryogenic temperatures and strictly anhydrous conditionsRequires strong base and anhydrous conditionsMild acylation, followed by reflux in methanolMild (near ambient temperature and neutral pH)
Scalability Generally good, but can be complexCan be challenging due to the need for strict control to avoid side reactionsGood, with readily available starting materialsPotentially very good, especially with immobilized enzymes
Advantages High yielding, reliable, well-establishedUtilizes relatively simple starting materialsHigh yields, mild acylation conditionsEnvironmentally friendly, high selectivity, mild conditions, reusable catalyst
Disadvantages Can involve multiple steps, use of hazardous reagentsRisk of self-condensation and other side reactions, requires stoichiometric baseUse of a specialized reagent (Meldrum's acid)Potentially longer reaction times, enzyme cost and stability can be a factor

Conclusion and Recommendations

The choice of the optimal synthesis route for Methyl 3-oxotetradecanoate will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of production, available equipment, cost considerations, and commitment to green chemistry principles.

  • For high-yield and reliable lab-scale synthesis , the Malonic Ester Synthesis and the Meldrum's Acid Route are both excellent choices. The Malonic Ester route, particularly from the carboxylic acid, avoids the handling of the more hazardous acid chloride. The Meldrum's Acid route offers the advantage of milder acylation conditions.

  • The Claisen Condensation represents a more atom-economical approach, using simpler starting materials. However, it requires careful optimization to minimize side products, making it potentially less robust for large-scale production without significant process development.

  • The Enzymatic Route , while still in the realm of a proposed method for this specific molecule, holds significant promise for the future. Its mild reaction conditions, high selectivity, and environmental benefits align with the growing demand for sustainable chemical manufacturing. For organizations with expertise in biocatalysis, developing a lipase-catalyzed process could offer a significant competitive advantage in terms of both cost and environmental impact in the long run.

Ultimately, a thorough evaluation of each method in the laboratory, considering the specific resources and expertise available, is recommended to make the most informed decision for the synthesis of Methyl 3-oxotetradecanoate.

References

  • BYJU'S. Claisen Condensation Mechanism. [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. (2024-03-17). [Link]

  • Chemistry Steps. Crossed Claisen and Claisen Variation Reactions. [Link]

  • Chemistry LibreTexts. 21.9: The Claisen Condensation Reactions of Esters. (2019-09-03). [Link]

  • Enzyme and Microbial Technology. Enzymatic synthesis of fatty acid derivatives in organic solvents and oil-water emulsions. (2015). [Link]

  • Ingenta Connect. Enzymatic Syntheses of Esters - Green Chemistry for Valuable Food... (2016-01-01). [Link]

  • KPU Pressbooks. 8.2 Other types of Claisen Condensation – Organic Chemistry II. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. (2020-09-14). [Link]

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. (2025-06-05). [Link]

  • MDPI. Application of Lipase B from Candida antarctica in the Pharmaceutical Industry. [Link]

  • Organic Syntheses. meldrum's acid. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • PubMed Central (PMC). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. (2020-08-11). [Link]

  • PubMed Central (PMC). Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. [Link]

  • ResearchGate. Can anyone suggest a suitable method for the Claisen condensation?. (2014-09-17). [Link]

  • ResearchGate. Candida antarctica Lipase B: An Ideal Biocatalyst for the Preparation of Nitrogenated Organic Compounds | Request PDF. (2025-08-09). [Link]

  • Synthesis. Decarboxylative Claisen Condensations with Substituted Malonic Acid Half Oxyesters. [Link]

  • YouTube. Claisen Condensation Reaction Mechanism. (2018-05-10). [Link]

  • YouTube. Crossed and Intramolecular Claisen Condensations. (2023-02-23). [Link]

  • YouTube. Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof. (2020-04-29). [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 3-oxotetradecanoate

[1]

CAS Number: 22348-97-6 Synonyms: Methyl beta-ketomyristate; 3-Oxotetradecanoic acid methyl ester Molecular Formula: C₁₅H₂₈O₃[1][2]

Introduction: Beyond Compliance

As researchers, we often treat beta-keto esters as routine reagents.[1] However, Methyl 3-oxotetradecanoate presents a specific logistical challenge that standard safety data sheets (SDS) often overlook: its phase behavior .[1] With a melting point of approximately 29–30°C (84–86°F) , this compound exists on the thermodynamic edge between solid and liquid in a standard laboratory environment.

This "slushy" state complicates containment.[1] A solid weighed on a balance can liquefy upon contact with a warm spatula or transfer vessel, increasing the risk of permeation through standard gloves. This guide synthesizes standard safety protocols with the practical nuances of handling low-melting organic solids to ensure both operator safety and experimental integrity.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the specific risks. Methyl 3-oxotetradecanoate is an alkylating agent precursor and an irritant.[1]

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowed.[1][2]Strict hygiene; no mouth pipetting; wash hands immediately after doffing gloves.[1]
Skin Irritation H315 Causes skin irritation.Direct contact causes dermatitis. The lipophilic tail (C14) aids skin penetration.
Eye Irritation H319 Causes serious eye irritation.[3][4]Particulates or splashes can cause severe discomfort and potential corneal damage.
STOT - SE H335 May cause respiratory irritation.[1][4]Inhalation of dust or vapors (if heated) damages mucous membranes.

Critical Insight: The lipophilic nature of the tetradecyl chain facilitates the compound's interaction with biological membranes. While not highly volatile, the risk increases significantly if the compound is heated to maintain a liquid state for transfer.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system . Do not rely on a single layer of protection.[1]

PPE CategoryRecommendationTechnical Rationale
Hand Protection Double Gloving (Nitrile) Inner: 4 mil NitrileOuter:[1] 5-8 mil Nitrile (Long Cuff)Why: Low-melting solids can liquefy on glove contact.[1] The C14 chain increases lipid solubility, potentially accelerating permeation. Validation: Inspect outer gloves for "rippling" (sign of solvent swelling) every 30 mins.[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.1 compliant)Why: Safety glasses are insufficient if the solid turns to liquid and splashes, or if fine dust is generated during weighing. Goggles provide a seal against vapors and particulates.
Respiratory Fume Hood (Primary) N95/P100 (Secondary/Emergency)Why: Engineering controls (Hood) are superior to respirators.[1] Use a hood with a face velocity of 80–100 fpm.[1] Use N95 only if handling outside a hood (not recommended).[1]
Body Protection Lab Coat (Cotton/Poly blend) + Chemical Apron (for >10g)Why: Standard lab coats are porous.[1] If handling large quantities of the liquid phase, a rubberized apron prevents soak-through to clothing.

Operational Protocol: Handling the Phase Change

The following workflow is designed to mitigate the risks associated with the compound's melting point.

Step 1: Pre-Handling Preparation[1]
  • Temperature Check: Determine the state of the reagent.[1] If stored at 2-8°C, it will be a solid.[1][5]

  • Equilibration: If you intend to transfer it as a liquid, warm the sealed container in a water bath at 35°C . Do not use a heat gun, as localized hotspots can cause decomposition or rapid pressure buildup.

  • Equipment: Prepare pre-weighed glass syringes (for liquid) or anti-static weighing boats (for solid).

Step 2: Transfer & Weighing[1]
  • If Solid: Use a chilled spatula.[1] A warm spatula (room temp) can cause the reagent to melt and stick, leading to inaccurate weighing and contamination.

  • If Liquid: Use a glass pipette or syringe.[1] Avoid plastic tips if possible, as long-chain esters can leach plasticizers from low-quality polypropylene over time.[1]

Step 3: Reaction Setup
  • Inert Atmosphere: Methyl 3-oxotetradecanoate should be handled under Nitrogen or Argon.[1] Beta-keto esters are susceptible to hydrolysis and oxidation.[1]

  • Solvent Addition: Add solvent (e.g., THF, DCM) slowly.[1] The heat of solution is generally negligible, but always assume exothermicity until proven otherwise.

Step 4: Decontamination[1]
  • Glassware: Rinse with Acetone or Ethyl Acetate into a dedicated organic waste container.[1]

  • Surface: Wipe balance area with a detergent solution followed by ethanol.[1] The compound is greasy; water alone will not remove it.

Visualizations

Diagram 1: Operational Decision Logic (Phase-Dependent Handling)

This flowchart guides the researcher through the handling process based on the physical state of the reagent.[1]

HandlingLogicStartStart: Remove Reagentfrom Storage (2-8°C)CheckStateCheck Physical StateStart->CheckStateSolidPathState: SOLID/WAXYCheckState->SolidPath < 29°CLiquidPathState: LIQUID (or thawed)CheckState->LiquidPath > 30°CSolidActionUse CHILLED SpatulaAvoid heat transferSolidPath->SolidActionLiquidActionUse Glass Syringe/PipetteWarm bath (35°C) if neededLiquidPath->LiquidActionWeighingWeighing Station(Inside Fume Hood)SolidAction->WeighingLiquidAction->WeighingReactionReaction Vessel(Inert Gas)Weighing->Reaction

Caption: Decision logic for handling Methyl 3-oxotetradecanoate based on its melting point (29-30°C).

Diagram 2: Emergency Spill Response

Immediate actions to take in the event of a spill, differentiating between solid and liquid spills.

SpillResponseSpillSpill DetectedAssessAssess PhaseSpill->AssessSolidSpillSolid/Powder SpillAssess->SolidSpillLiquidSpillLiquid/Melted SpillAssess->LiquidSpillActionSolid1. Dampen paper towel (Acetone)2. Wipe gently (No dust)3. Place in bagSolidSpill->ActionSolidActionLiquid1. Cover with absorbent pads2. Neutralize if necessary3. Scoop to wasteLiquidSpill->ActionLiquidDisposalDispose as HazardousOrganic WasteActionSolid->DisposalActionLiquid->Disposal

Caption: Differentiated spill response protocols to minimize exposure and contamination.

Disposal Strategy

Environmental stewardship is a core component of laboratory safety.[1]

  • Waste Stream: Methyl 3-oxotetradecanoate must be disposed of in the Halogenated or Non-Halogenated Organic Waste stream (depending on the solvent used for cleaning).[1] It is generally non-halogenated itself, but check your specific mixture.

  • Aquatic Toxicity: Do not allow this compound to enter drains.[1] Long-chain esters can accumulate in aquatic environments (H413).[1]

  • Container: Triple rinse empty containers with a small amount of acetone before discarding the container. Add the rinsate to the organic waste.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 89325, Methyl 3-oxotetradecanoate.[1] Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[6] Retrieved from [Link][1][6]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.